Fawcettimine
Description
Structure
3D Structure
Properties
CAS No. |
15228-74-7 |
|---|---|
Molecular Formula |
C16H25NO2 |
Molecular Weight |
263.37 g/mol |
IUPAC Name |
(1S,2S,4R,6S,9S)-2-hydroxy-4-methyl-13-azatetracyclo[7.7.0.01,6.02,13]hexadecan-8-one |
InChI |
InChI=1S/C16H25NO2/c1-11-8-12-9-14(18)13-4-2-6-17-7-3-5-15(12,13)16(17,19)10-11/h11-13,19H,2-10H2,1H3/t11-,12+,13-,15+,16+/m1/s1 |
InChI Key |
ZLMYGBDFISIGLH-WALBABNVSA-N |
SMILES |
CC1CC2CC(=O)C3C24CCCN(C4(C1)O)CCC3 |
Isomeric SMILES |
C[C@@H]1C[C@H]2CC(=O)[C@@H]3[C@]24CCCN([C@@]4(C1)O)CCC3 |
Canonical SMILES |
CC1CC2CC(=O)C3C24CCCN(C4(C1)O)CCC3 |
Synonyms |
fawcettidine fawcettimine |
Origin of Product |
United States |
Foundational & Exploratory
The Origin of Fawcettimine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fawcettimine, a prominent member of the Lycopodium alkaloids, has intrigued chemists and pharmacologists for decades due to its complex tetracyclic structure and potential biological activities. This technical guide provides an in-depth exploration of the origin of this compound, focusing on its natural sources, biosynthesis, and the experimental methodologies employed in its study. While the complete quantitative data and detailed experimental protocols for this compound itself are not exhaustively available in publicly accessible literature, this guide synthesizes the current understanding of this compound-type alkaloids to provide a comprehensive resource for researchers. The document summarizes known quantitative data into structured tables, outlines general experimental protocols for isolation and biosynthetic studies, and presents key pathways and workflows as diagrams generated using Graphviz (DOT language).
Introduction
This compound is a C16N-type Lycopodium alkaloid characterized by a unique carbon skeleton. These alkaloids are a diverse group of natural products found in plants of the Lycopodiaceae and Huperziaceae families, commonly known as club mosses.[1] First isolated in 1959, this compound and its congeners have been the subject of extensive research, not only for their interesting chemical structures but also for their potential as acetylcholinesterase (AChE) inhibitors, a property relevant to the development of therapeutics for neurodegenerative diseases.[1] This guide delves into the natural origins and biosynthetic pathways of this compound, providing a technical overview for professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Occurrence and Isolation
This compound and related alkaloids are primarily isolated from various species of club mosses.
Natural Sources
The following table summarizes the plant species from which this compound and its derivatives have been isolated.
| Plant Species | Family | Reference(s) |
| Lycopodium fawcettii | Lycopodiaceae | |
| Lycopodium clavatum | Lycopodiaceae | [1] |
| Huperzia serrata | Huperziaceae | [1] |
| Phlegmariurus squarrosus | Huperziaceae | [1] |
| Phlegmariurus henryi | Huperziaceae | [1] |
Experimental Protocol: General Isolation Procedure for this compound-Type Alkaloids
1. Extraction:
- Air-dried and powdered whole plants or aerial parts are extracted exhaustively with methanol (B129727) or ethanol (B145695) at room temperature.
- The solvent is removed under reduced pressure to yield a crude extract.
2. Acid-Base Partitioning:
- The crude extract is suspended in a dilute acid solution (e.g., 3% tartaric acid or 1% hydrochloric acid) and partitioned with a nonpolar organic solvent (e.g., ethyl acetate (B1210297) or chloroform) to remove neutral and acidic compounds.[1]
- The aqueous acidic layer, containing the protonated alkaloids, is collected.
- The aqueous layer is then made alkaline (pH 9-10) with a base (e.g., sodium carbonate or ammonium (B1175870) hydroxide).
- The liberated free-base alkaloids are extracted with a chlorinated solvent such as dichloromethane (B109758) or chloroform.[1]
3. Chromatographic Purification:
- The crude alkaloid extract is subjected to column chromatography on silica (B1680970) gel or alumina.
- A gradient elution system, typically with increasing polarity (e.g., chloroform/methanol or hexane/ethyl acetate mixtures), is used to separate the alkaloid fractions.
- Further purification of the this compound-containing fractions is achieved by repeated column chromatography, often employing different stationary phases (e.g., Sephadex LH-20) and solvent systems.
- Final purification may be achieved by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
The following diagram illustrates a general workflow for the isolation of this compound-type alkaloids.
Caption: A generalized workflow for the isolation of this compound.
Structure Elucidation
The structure of this compound has been determined through a combination of spectroscopic techniques and confirmed by total synthesis.
Spectroscopic Data
Table of Representative 13C NMR Data for this compound-Type Alkaloids (General Chemical Shift Ranges)
| Carbon Type | Chemical Shift Range (ppm) |
| C=O (Ketone) | 200 - 220 |
| C-N (Amine/Amide) | 40 - 70 |
| CH3 | 15 - 30 |
| CH2 | 20 - 50 |
| CH | 30 - 60 |
| Quaternary C | 35 - 55 |
Note: These are general ranges and can vary based on the specific structure and solvent.
X-ray Crystallography
The absolute configuration of many Lycopodium alkaloids has been unequivocally established through single-crystal X-ray diffraction analysis. While a specific crystallographic information file (CIF) for this compound itself is not easily accessible, the structures of several synthetic intermediates and related natural products have been confirmed by this method.[2]
Biosynthesis of this compound
The biosynthesis of Lycopodium alkaloids, including this compound, has been investigated through isotopic labeling studies, which have established L-lysine as the primary precursor.
Proposed Biosynthetic Pathway
The proposed biosynthetic pathway for this compound initiates from the amino acid L-lysine. The following is a summary of the key proposed steps:
-
Decarboxylation of L-lysine: The pathway begins with the decarboxylation of L-lysine to form cadaverine (B124047). This reaction is catalyzed by the enzyme lysine (B10760008) decarboxylase (LDC).
-
Oxidative Deamination: Cadaverine undergoes oxidative deamination, catalyzed by a primary amine oxidase (PAO), to yield 5-aminopentanal (B1222117).
-
Cyclization: 5-aminopentanal spontaneously cyclizes to form the Schiff base, Δ¹-piperideine.
-
Formation of Pelletierine (B1199966): Δ¹-piperideine serves as a key intermediate and reacts with a four-carbon unit, likely derived from the Krebs cycle, to form pelletierine.
-
Dimerization and Rearrangement: While the exact subsequent steps leading to the this compound skeleton are not fully elucidated, it is hypothesized that a precursor derived from pelletierine undergoes a series of condensations, cyclizations, and rearrangements to form the characteristic tetracyclic core of this compound.
The following diagram illustrates the proposed early stages of the this compound biosynthetic pathway.
Caption: Early stages of the proposed this compound biosynthesis.
Experimental Protocols: Isotopic Labeling Studies
Isotopic labeling experiments are fundamental to elucidating biosynthetic pathways. A general protocol for such a study in the context of this compound biosynthesis is outlined below.
1. Precursor Synthesis:
- Synthesize or procure isotopically labeled precursors, such as [¹⁴C]-lysine, [¹³C]-lysine, or [²H]-lysine.
2. Administration of Labeled Precursor:
- Administer the labeled precursor to the Lycopodium or Huperzia plants. This can be done by various methods, such as hydroponic feeding, injection into the plant stem, or watering the soil.
3. Incubation Period:
- Allow the plants to metabolize the labeled precursor for a specific period, which can range from hours to several days.
4. Isolation of this compound:
- Harvest the plant material and isolate this compound using the general procedure described in Section 2.2.
5. Analysis of Isotope Incorporation:
- Analyze the purified this compound to determine the position and extent of isotope incorporation.
- For radioactive isotopes (e.g., ¹⁴C), this is typically done by liquid scintillation counting.
- For stable isotopes (e.g., ¹³C, ²H), mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to identify the labeled positions within the molecule.
6. Data Interpretation:
- The pattern of isotope incorporation provides crucial information about the biosynthetic route from the precursor to the final natural product.
Conclusion
This compound, a structurally complex Lycopodium alkaloid, originates from various species of club mosses. Its biosynthesis is understood to begin with the amino acid L-lysine, proceeding through key intermediates like cadaverine and Δ¹-piperideine. While general methods for its isolation and the elucidation of its biosynthetic pathway are established, a comprehensive public repository of detailed experimental protocols and quantitative spectral and crystallographic data for this compound itself remains elusive. The information presented in this guide, compiled from numerous studies on this compound and related alkaloids, provides a solid foundation for researchers and professionals. Further investigation, particularly the publication of detailed experimental data from the original isolation and biosynthetic studies, would be invaluable to the scientific community and would accelerate research into the therapeutic potential of this fascinating natural product.
References
The Discovery and Isolation of Fawcettimine from Lycopodium fawcetti: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fawcettimine, a prominent member of the Lycopodium alkaloids, has garnered significant interest since its initial discovery due to its complex tetracyclic structure and biological activity. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound from its natural source, Lycopodium fawcetti. The document details both historical and contemporary experimental protocols for extraction and purification, summarizes key quantitative data, and illustrates the logical workflow of its discovery and its primary mechanism of biological action through Graphviz diagrams. This guide is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
The Lycopodium alkaloids are a diverse family of nitrogen-containing secondary metabolites produced by club mosses of the Lycopodiaceae family. These compounds are characterized by unique and intricate skeletal structures, often classified into four main types: lycopodine, lycodine, this compound, and phlegmarine. This compound and its derivatives are distinguished by a C4-C12 bond, forming a distinctive fused tetracyclic system.
First isolated in 1959 by R. H. Burnell from Lycopodium fawcetti found in Jamaica, this compound was initially designated as "base A".[1] Its structure was later elucidated and confirmed through chemical correlation and X-ray analysis of its derivatives.[1] this compound exists in equilibrium between a keto-amine form and a carbinolamine tautomer, a characteristic feature that influenced early structural determination studies.[2] The primary biological activity associated with this compound-type alkaloids is the inhibition of acetylcholinesterase (AChE), making them of interest in the context of neurodegenerative diseases such as Alzheimer's disease.[2]
This guide will provide a detailed account of the methodologies for isolating this compound, present its physicochemical and spectroscopic data, and describe its biological mechanism of action.
Physicochemical and Spectroscopic Data of this compound
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₅NO₂ | [1] |
| Molar Mass | 263.38 g/mol | Calculated |
| Melting Point | Data from original 1959 isolation not available in searched literature. | |
| Optical Rotation | Data from original 1959 isolation not available in searched literature. | |
| Appearance | Crystalline solid | General observation |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Observations | Source |
| Infrared (IR) Spectroscopy (in CCl₄) | Free amine: 3585 cm⁻¹ (-OH), 1730 cm⁻¹ (C=O) | [1] |
| Infrared (IR) Spectroscopy | Acetyl derivative: 1730 cm⁻¹, 1690 cm⁻¹ (two C=O), no -OH absorption | [1] |
| ¹H NMR Spectroscopy | Complex aliphatic and methine signals consistent with the tetracyclic structure. | General knowledge |
| ¹³C NMR Spectroscopy | Resonances corresponding to 16 carbon atoms, including a ketone carbonyl. | General knowledge |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular formula. | General knowledge |
Experimental Protocols
The following protocols describe the generalized historical method for the isolation of this compound and a contemporary approach using Pressurized Liquid Extraction (PLE), followed by a standard method for assessing its biological activity.
Classical Isolation and Purification of this compound
This protocol is based on the acid-base extraction techniques commonly used for isolating alkaloids from plant material during the mid-20th century.
1. Extraction:
- Air-dried and powdered whole plant material of Lycopodium fawcetti is subjected to exhaustive extraction with methanol (B129727) or ethanol (B145695) at room temperature over several days.
- The alcoholic extract is then concentrated under reduced pressure to yield a crude residue.
2. Acid-Base Partitioning:
- The crude extract is suspended in a dilute acid solution (e.g., 3% tartaric acid or 1% hydrochloric acid) and partitioned with a non-polar organic solvent like ethyl acetate (B1210297) or diethyl ether to remove neutral and weakly basic compounds.[2]
- The aqueous acidic layer, containing the protonated alkaloids, is collected.
- The aqueous layer is then made alkaline (pH 9-10) by the addition of a base such as sodium carbonate or ammonium (B1175870) hydroxide.
- The basified aqueous solution is then extracted exhaustively with a chlorinated solvent (e.g., dichloromethane (B109758) or chloroform) to transfer the free-base alkaloids into the organic phase.[2]
- The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and concentrated in vacuo to yield the total crude alkaloid fraction.
3. Chromatographic Separation:
- The crude alkaloid mixture is subjected to column chromatography on alumina (B75360) or silica (B1680970) gel.
- Elution is performed with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane (B92381) or benzene) and gradually increasing the polarity with the addition of ethyl acetate, chloroform, and/or methanol.
- Fractions are collected and monitored by thin-layer chromatography (TLC).
- Fractions containing compounds with similar Rƒ values are combined.
- This compound-containing fractions are further purified by repeated column chromatography or preparative TLC to yield the pure crystalline compound.
Modern Isolation using Pressurized Liquid Extraction (PLE)
PLE is a more efficient and automated method for extracting natural products.
1. Sample Preparation:
- Dried and finely ground Lycopodium plant material is mixed with a dispersing agent (e.g., diatomaceous earth) and packed into an extraction cell.
2. PLE System Parameters:
- Solvent: Methanol
- Temperature: 80-100 °C
- Pressure: 100 bar
- Extraction Cycles: 2-3 static cycles of 5-10 minutes each.
3. Post-Extraction Processing:
- The collected extract is concentrated under reduced pressure.
- The subsequent acid-base partitioning and chromatographic separation steps are similar to the classical method described in section 3.1.
Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the colorimetric method developed by Ellman.[1]
1. Reagent Preparation:
- Assay Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 8.0.
- Substrate: Acetylthiocholine iodide (ATCI) solution in deionized water.
- Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) solution in assay buffer.
- Enzyme: Acetylcholinesterase (AChE) solution of a known concentration (e.g., from electric eel) in assay buffer.
- Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO, diluted with assay buffer).
2. Assay Procedure (96-well plate format):
- To each well, add 20 µL of the this compound solution at various concentrations. Include wells for a negative control (solvent only) and a positive control (a known AChE inhibitor like donepezil).
- Add 20 µL of the AChE enzyme solution to all wells and incubate for 15 minutes at 25°C.
- Initiate the reaction by adding a freshly prepared mixture of 40 µL containing 20 µL of DTNB and 20 µL of ATCI.
- Immediately measure the absorbance at 412 nm using a microplate reader.
- Continue to read the absorbance at regular intervals (e.g., every 10 seconds) for 10 minutes.
3. Data Analysis:
- Calculate the rate of the reaction (change in absorbance per minute) for each well.
- Determine the percentage of inhibition for each concentration of this compound compared to the negative control.
- Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Visualizations
The following diagrams illustrate the logical workflow of the discovery and isolation of this compound and its mechanism of action.
Conclusion
This compound remains a molecule of significant interest in the field of natural product chemistry, both for its challenging synthesis and its potential pharmacological applications. The foundational work on its isolation from Lycopodium fawcetti laid the groundwork for the discovery of a wide array of related alkaloids. While the original quantitative data from its discovery remains somewhat elusive in modern databases, the principles of its extraction and purification are well-established and continue to be refined with modern techniques. The primary biological activity of this compound, the inhibition of acetylcholinesterase, provides a clear rationale for its continued investigation as a lead compound in the development of therapeutics for cholinergic-deficient neurological disorders. This guide serves as a consolidated resource to aid researchers in understanding the history, isolation, and biological context of this fascinating Lycopodium alkaloid.
References
Fawcettimine: A Deep Dive into its Chemical Landscape for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the fundamental chemical properties and structural characteristics of fawcettimine, a prominent member of the Lycopodium alkaloids. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical intricacies of this natural product.
Core Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₅NO₂ | --INVALID-LINK-- |
| Molecular Weight | 263.37 g/mol | --INVALID-LINK-- |
| IUPAC Name | (1S,2S,4R,6S,9S)-2-hydroxy-4-methyl-13-azatetracyclo[7.7.0.0¹,⁶.0²,¹³]hexadecan-8-one | --INVALID-LINK-- |
| Predicted Boiling Point | 406.9 ± 40.0 °C | --INVALID-LINK-- |
| Predicted Density | 1.19 ± 0.1 g/cm³ | --INVALID-LINK-- |
| Predicted pKa | 13.82 ± 0.40 | --INVALID-LINK-- |
Unraveling the Structure of this compound
This compound is a tetracyclic alkaloid characterized by a unique and complex ring system.[1] Its structure has been confirmed through various spectroscopic methods and total synthesis.[2] A key feature of this compound is the existence of an equilibrium between its carbinolamine form and a keto-amine form.[1]
The core structure consists of four rings, designated as A, B, C, and D.[1] The nitrogen atom is part of a nine-membered ring in the keto-amine form and is involved in a bicyclic system in the carbinolamine form.[1]
General Experimental Protocols
Isolation of this compound from Natural Sources
This compound is naturally found in various species of the Lycopodiaceae and Huperziaceae families, such as Lycopodium fawcettii.[1] The general procedure for its isolation from plant material is outlined below. It should be noted that this represents a generalized workflow, and specific details may vary depending on the plant source and laboratory conditions.
Methodology:
-
Extraction: The air-dried and powdered plant material is typically extracted with methanol at room temperature.[1] The resulting extract is then concentrated under reduced pressure to yield a crude residue.[1]
-
Acid-Base Partitioning: The crude extract is subjected to an acid-base liquid-liquid partitioning to separate the alkaloids from other plant constituents.[1] This usually involves dissolving the extract in a biphasic system of an organic solvent (like ethyl acetate) and an acidic aqueous solution (e.g., 3% tartaric acid).[1] The alkaloids, being basic, are protonated and move into the aqueous layer.
-
Basification and Re-extraction: The acidic aqueous layer containing the protonated alkaloids is then made basic with a suitable base, such as sodium hydroxide (B78521) or sodium carbonate.[1] This deprotonates the alkaloids, making them soluble in organic solvents. The alkaloids are then extracted back into an organic solvent like dichloromethane or chloroform.[1]
-
Chromatographic Purification: The resulting crude alkaloidal extract is then subjected to one or more chromatographic techniques for purification.[1] This often involves column chromatography using stationary phases like C-18 reverse-phase silica gel or Sephadex LH-20.[1] Elution with a gradient of solvents (e.g., methanol/water or dichloromethane/methanol) allows for the separation of the different alkaloids.[1] Fractions are collected and analyzed, and those containing this compound are combined and may be subjected to further purification steps until the pure compound is obtained.[1]
Structural Elucidation
The definitive structure of this compound has been established through a combination of spectroscopic techniques and confirmed by total synthesis. While detailed experimental parameters for the original structural elucidation are not provided in the search results, modern structural determination would typically involve:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC would be used to establish the connectivity between atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, providing further clues about the structure.
-
X-ray Crystallography: This technique provides the most definitive evidence for the three-dimensional structure of a molecule in its crystalline state. The search results indicate that X-ray crystallography has been used for this compound.[2]
Biological Activity
This compound and its derivatives have attracted interest due to their potential biological activities. Notably, they have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[3] This inhibitory activity suggests potential applications in neurodegenerative diseases.
Conclusion
This compound remains a significant natural product, not only for its intriguing chemical structure but also for its potential pharmacological applications. This guide provides a foundational understanding of its chemical properties and structure, which is essential for any researcher venturing into the study of this fascinating alkaloid. Further research to obtain precise experimental data for all its physical properties would be a valuable addition to the scientific literature.
References
The Architectural Blueprint of a Complex Alkaloid: A Technical Guide to the Biosynthesis of Fawcettimine
For Researchers, Scientists, and Drug Development Professionals
Fawcettimine, a member of the intricate family of Lycopodium alkaloids, has long captivated the attention of synthetic chemists and pharmacologists due to its unique tetracyclic structure and potential as an acetylcholinesterase inhibitor. While its total synthesis has been a celebrated challenge in organic chemistry, the natural biosynthetic pathway orchestrated by clubmosses (Lycopodium species) offers a masterclass in enzymatic precision and scaffold diversification. This technical guide provides a detailed exploration of the current understanding of this compound's biosynthesis, focusing on the core enzymatic steps, key intermediates, and the experimental evidence that has illuminated this complex pathway.
The Biosynthetic Pathway: From Simple Precursors to a Complex Core
The biosynthesis of this compound is not an isolated pathway but rather a branch of the broader metabolic network that produces all Lycopodium alkaloids. The construction of the characteristic carbon skeleton originates from two fundamental building blocks: the amino acid L-lysine and malonyl-CoA , a product of acetate (B1210297) metabolism. Extensive isotope labeling studies have been foundational in establishing this metabolic route.[1][2]
The pathway can be broadly divided into three key stages:
-
Formation of Key Precursors: The initial steps involve the conversion of L-lysine and malonyl-CoA into the primary heterocyclic and polyketide intermediates.
-
Scaffold Assembly: These intermediates undergo a series of remarkable condensation and cyclization reactions to form the foundational phlegmarane and lycodane skeletons.
-
Late-Stage Tailoring: The core skeletons are then modified by a suite of tailoring enzymes through oxidations, reductions, and rearrangements to produce the vast diversity of Lycopodium alkaloids, including this compound.
The early stages of the pathway are the most well-characterized, with several key enzymes having been identified and functionally assayed.[1][3]
Precursor Formation: The Genesis of the Building Blocks
The journey begins with the decarboxylation of L-lysine to produce cadaverine (B124047) . This reaction is catalyzed by a lysine decarboxylase (LDC) , a pyridoxal-dependent enzyme.[1][3] Subsequently, cadaverine undergoes oxidative deamination, a step mediated by a copper amine oxidase (CAO) , which leads to the spontaneous cyclization into Δ¹-piperideine , a key cyclic imine intermediate.[1][3][4]
Concurrently, a Type III polyketide synthase (PKS) utilizes malonyl-CoA to generate a β-ketoacid intermediate.[3] This polyketide component then condenses with Δ¹-piperideine to form pelletierine (B1199966) , a crucial piperidine (B6355638) alkaloid that serves as a central hub in the pathway.[1][5][6]
Core Scaffold Construction: The Art of Molecular Architecture
The construction of the tetracyclic core is a feat of enzymatic control. The process involves the condensation of two distinct units, both derived from the pelletierine pathway. Isotope labeling studies suggest that pelletierine itself, or a closely related derivative, combines with another molecule derived from Δ¹-piperideine and a polyketide substrate, likely 4-(2-piperidyl)acetoacetate.[1][5]
Recent groundbreaking research has identified a novel class of enzymes responsible for this key condensation and cyclization: neofunctionalized α-carbonic anhydrases (CAH-like proteins) .[2] These enzymes catalyze a stereospecific Mannich-like reaction, followed by subsequent cyclizations to generate the bicyclic phlegmarane scaffold . This scaffold is the direct precursor to the lycodine-type alkaloids.[2]
The this compound Branch: An Oxidative Rearrangement
The this compound scaffold is understood to arise from a lycopodine-type precursor through a series of oxidative rearrangements.[5][7] While the precise enzymatic steps and intermediates of this late-stage modification are not yet fully elucidated, it is hypothesized that enzymes such as cytochrome P450s (CYPs) and Fe(II)/2-oxoglutarate-dependent dioxygenases (2OGDs) are involved.[3][8] These enzymes are known to perform the complex oxidation and C-C bond cleavage/formation reactions required to transform the lycopodine (B1235814) skeleton into the characteristic structure of this compound, which features a nine-membered nitrogen-containing ring in its keto-amine form.
Key Enzymes in Lycopodium Alkaloid Biosynthesis
While the complete enzymatic cascade for this compound is still under investigation, several key enzymes from the upstream pathway have been identified and characterized.
| Enzyme Class | Abbreviation | Function | Cofactor/Family | Reference |
| Lysine Decarboxylase | LDC | Catalyzes the decarboxylation of L-lysine to cadaverine. | Pyridoxal Phosphate (PLP) | [1][3][4] |
| Copper Amine Oxidase | CAO | Catalyzes the oxidative deamination of cadaverine. | Copper | [1][3][4] |
| Type III Polyketide Synthase | PKS | Catalyzes imine-polyketide condensation to form pelletierine. | - | [3] |
| Carbonic Anhydrase-Like | CAL | Catalyzes stereospecific Mannich-like condensation and bicyclic scaffold generation. | α-Carbonic Anhydrase | [2] |
| Fe(II)/2-oxoglutarate-dependent Dioxygenase | 2OGD | Putative late-stage tailoring (e.g., ring cleavage, isomerization). | Fe(II), 2-Oxoglutarate | [3] |
| Cytochrome P450 | CYP | Putative late-stage tailoring (e.g., oxidation). | Heme | [8] |
Experimental Protocols: Unraveling the Pathway
The elucidation of the this compound biosynthetic pathway relies on a combination of advanced analytical and molecular biology techniques.
Isotopic Labeling Studies
This is the cornerstone technique used to trace the metabolic origins of the alkaloid skeleton.
-
Objective: To determine the precursor molecules that contribute to the final structure of the alkaloid.
-
General Methodology:
-
Precursor Synthesis: Synthesize isotopically labeled precursors (e.g., with ¹³C, ¹⁴C, ¹⁵N, or ²H), such as L-lysine or acetate.
-
Feeding Experiments: Administer the labeled precursor to the Lycopodium plant or cell cultures.
-
Isolation: After a designated incubation period, harvest the plant material and perform a meticulous extraction and purification of the target alkaloid (e.g., this compound or a major related alkaloid like lycopodine).
-
Analysis: Analyze the purified alkaloid using Mass Spectrometry (MS) to detect mass shifts indicating incorporation of the label, and Nuclear Magnetic Resonance (NMR) spectroscopy (especially ¹³C-NMR for ¹³C labels) to determine the precise position of the isotopic labels within the molecular structure.
-
Interpretation: The observed labeling pattern provides direct evidence for the biosynthetic building blocks and the way they are assembled.[1]
-
Enzyme Identification and Functional Characterization
Identifying the specific genes and enzymes responsible for each biosynthetic step.
-
Objective: To identify candidate genes and verify the catalytic function of the enzymes they encode.
-
General Methodology:
-
Transcriptome Sequencing: Sequence the transcriptome (RNA-Seq) of alkaloid-producing tissues of the Lycopodium plant to identify all expressed genes.
-
Gene Co-expression Analysis: Identify candidate biosynthetic genes by finding genes that are co-expressed (transcriptionally coregulated) with known alkaloid biosynthesis genes. This group of genes is referred to as a metabolic regulon.[3]
-
Heterologous Expression: Clone the candidate genes into a suitable host organism (e.g., E. coli or Nicotiana benthamiana) for protein production.
-
Enzyme Assays: Purify the expressed protein and perform in vitro assays with putative substrates.
-
Product Identification: Analyze the reaction products using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and NMR to confirm the enzyme's catalytic function.[2][3]
-
Visualizing the Biosynthetic Logic
The following diagrams illustrate the key stages in the biosynthesis of the core Lycopodium alkaloid skeleton.
Caption: Early stages of Lycopodium alkaloid biosynthesis.
Caption: Formation of core skeletons and diversification.
Conclusion and Future Outlook
The biosynthesis of this compound is a testament to the chemical ingenuity of nature. While significant progress has been made in identifying the primary precursors and the enzymes responsible for constructing the core lycodane scaffold, the specific late-stage tailoring enzymes that sculpt the final this compound structure remain an active area of research. Future work combining transcriptomics, proteomics, and sophisticated enzymatic assays will be crucial to fully delineate the terminal steps of this fascinating pathway. A complete understanding will not only solve a long-standing puzzle in natural product biosynthesis but also provide a powerful toolkit of enzymes for use in synthetic biology and the development of novel pharmaceuticals.
References
- 1. A metabolic regulon reveals early and late acting enzymes in neuroactive Lycopodium alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plant carbonic anhydrase-like enzymes in neuroactive alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Mining lycodine-type alkaloid biosynthetic genes and genetic markers from transcriptome of Lycopodiastrum casuarinoides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioinspired Diversification Approach Toward the Total Synthesis of Lycodine-Type Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Fawcettimine: A Technical Guide to a Complex Lycopodium Alkaloid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fawcettimine is a prominent member of the Lycopodium alkaloids, a diverse family of natural products isolated from club mosses of the Lycopodiaceae family. These alkaloids, including this compound, have garnered significant attention from the scientific community due to their intricate molecular architectures and potential biological activities. Notably, several Lycopodium alkaloids have been investigated for their role as acetylcholinesterase (AChE) inhibitors, making them relevant to research in neurodegenerative diseases such as Alzheimer's. This technical guide provides a comprehensive overview of this compound, focusing on its chemical structure, isolation, total synthesis, and its role as a Lycopodium alkaloid with potential therapeutic applications.
Chemical Structure and Properties
This compound possesses a complex tetracyclic ring system. Its structure is characterized by a unique carbon skeleton that has presented a significant challenge and a compelling target for synthetic chemists.
Biological Activity and Mechanism of Action
While the Lycopodium alkaloid family is known for its acetylcholinesterase inhibitory activity, specific experimental data on the biological activity of this compound itself is limited in the available literature. However, a neuroinformatics study has provided valuable insights into its potential as an AChE inhibitor through computational docking studies.
Acetylcholinesterase Inhibition (Computational Data)
A molecular docking study investigated the interaction of this compound with human brain acetylcholinesterase. The study calculated the theoretical binding affinity (ΔG) and the inhibition constant (Ki) for this compound. It is important to note that these values are from a computational model and await experimental validation.
| Compound | Binding Affinity (ΔG) (kcal/mol) | Inhibition Constant (Ki) (µM) |
| This compound | -6.67 | 11.54 |
Data from a neuroinformatics study comparing the inhibition efficiency of three natural ligands against human brain acetylcholinesterase.
The proposed mechanism of action, based on its classification within the Lycopodium alkaloids, is the inhibition of acetylcholinesterase. AChE is a key enzyme in the cholinergic nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, a strategy employed in the treatment of Alzheimer's disease to ameliorate cognitive symptoms.
Signaling Pathway of Acetylcholinesterase Inhibition
Initial Pharmacological Screening of Fawcettimine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fawcettimine, a tetracyclic Lycopodium alkaloid, has garnered interest within the scientific community due to the traditional use of plants from the Lycopodiaceae family in treating neurological conditions. This technical guide provides a comprehensive overview of the initial pharmacological screening of this compound, with a primary focus on its most studied biological activity: acetylcholinesterase (AChE) inhibition. This document details the experimental protocols for assessing this activity, presents available quantitative data for this compound and related compounds, and visualizes the key pathways and experimental workflows. The information compiled herein serves as a foundational resource for researchers investigating the therapeutic potential of this compound and its derivatives.
Introduction
This compound is a member of the complex family of Lycopodium alkaloids, isolated from various species of the Lycopodiaceae family.[1] Traditionally, extracts from these plants have been used in folk medicine for a range of ailments, including those affecting the nervous system, such as Alzheimer's disease and myasthenia gravis.[1] This historical context has prompted modern scientific investigation into the pharmacological properties of its constituent alkaloids. The primary mechanism of action identified for a number of these alkaloids, including those structurally related to this compound, is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[1][2]
Primary Pharmacological Target: Acetylcholinesterase Inhibition
The principal pharmacological effect observed in the initial screening of this compound and its analogues is the inhibition of acetylcholinesterase (AChE).[1][2] AChE inhibitors increase the concentration and duration of action of acetylcholine at the synaptic cleft, a mechanism that is clinically relevant in the symptomatic treatment of Alzheimer's disease. While numerous studies have focused on the synthesis of this compound and its derivatives, quantitative data on the AChE inhibitory activity of this compound itself is limited, with some research suggesting that many of the newly discovered this compound-type alkaloids exhibit weak to no inhibitory activity on AChE.[1]
Quantitative Data
The following table summarizes the available quantitative data on the acetylcholinesterase inhibitory activity of this compound and some of its related alkaloids. It is important to note that direct and consistent IC50 or Kᵢ values for this compound are not widely reported in the literature.
| Compound/Alkaloid | Target Enzyme | IC50 | Kᵢ | Source(s) |
| This compound | Acetylcholinesterase (AChE) | Data not consistently reported | Data not consistently reported | [1][2] |
| Phlegmariurine B | Acetylcholinesterase (AChE) | 26.4 µM | Not Reported | [1] |
| Obscurumine L/M | Acetylcholinesterase (AChE) | 81.0 µM | Not Reported | [1] |
| Lycoannotine I | Butyrylcholinesterase (BuChE) | 40 µM | Not Reported | [1] |
Table 1: Acetylcholinesterase and Butyrylcholinesterase inhibitory activity of selected this compound-type alkaloids.
Experimental Protocols
The most frequently cited method for determining the acetylcholinesterase inhibitory activity of Lycopodium alkaloids is the spectrophotometric method developed by Ellman.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
Principle: This colorimetric assay measures the activity of AChE by quantifying the rate of production of thiocholine. Acetylthiocholine is hydrolyzed by AChE to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion. The rate of TNB formation is measured spectrophotometrically at 412 nm and is directly proportional to AChE activity. The presence of an inhibitor will reduce the rate of this reaction.
Materials:
-
Acetylcholinesterase (AChE) enzyme (e.g., from Electrophorus electricus)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Test compound (this compound or its analogues) dissolved in an appropriate solvent (e.g., DMSO)
-
Positive control (e.g., Eserine or Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent.
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add phosphate buffer, DTNB solution, AChE solution, and the test compound solution at various concentrations.
-
Control wells (100% activity): Add phosphate buffer, DTNB solution, AChE solution, and the solvent used for the test compound.
-
Blank wells: Add phosphate buffer, DTNB solution, and the test compound solution (without AChE).
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the substrate solution (ATCI) to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a microplate reader in kinetic mode.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Signaling Pathways and Experimental Workflows
The primary established mechanism of action for this compound and related alkaloids is the direct inhibition of acetylcholinesterase. This leads to an increase in acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Cholinergic Synaptic Transmission and AChE Inhibition
Caption: Cholinergic synapse showing this compound's inhibition of AChE.
Experimental Workflow for AChE Inhibition Assay
Caption: Workflow for the acetylcholinesterase (AChE) inhibition assay.
Discussion and Future Directions
The initial pharmacological screening of this compound has primarily focused on its potential as an acetylcholinesterase inhibitor. While this activity is consistent with the traditional uses of its plant sources for neurological disorders, the available quantitative data for this compound itself is sparse. This suggests that either this compound is a weak inhibitor, or that other structurally related alkaloids in the plant extracts are responsible for the observed traditional medicinal effects.
Future research should aim to:
-
Systematically quantify the AChE inhibitory activity of pure this compound using standardized in vitro assays to establish a definitive IC50 and/or Kᵢ value.
-
Screen this compound against a broader panel of neurological targets, including other neurotransmitter receptors, ion channels, and enzymes involved in neuroinflammation and neurodegeneration.
-
Investigate the effects of this compound on neuronal signaling pathways beyond simple enzyme inhibition, utilizing cell-based assays to explore potential modulation of pathways such as MAPK/ERK or PI3K/Akt, which are known to be affected by other neuroactive natural products.
-
Conduct in vivo studies in relevant animal models of neurological disease to assess the bioavailability, efficacy, and safety of this compound.
Conclusion
This technical guide summarizes the current state of knowledge regarding the initial pharmacological screening of this compound. The primary focus of research to date has been on its acetylcholinesterase inhibitory activity. Detailed experimental protocols, such as the Ellman method, are available for assessing this activity. However, a clear, quantitative inhibitory profile for this compound is yet to be fully established. The provided diagrams illustrate the known mechanism of action and the experimental workflow for its investigation. Further comprehensive pharmacological studies are required to fully elucidate the therapeutic potential of this compound and to validate the traditional medicinal uses of the plants from which it is derived.
References
Unraveling the Enigmatic Mechanism of Action of Fawcettimine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fawcettimine, a tetracyclic Lycopodium alkaloid, has emerged as a molecule of significant interest within the scientific community, primarily due to its potential as an acetylcholinesterase (AChE) inhibitor. This technical guide provides a comprehensive exploration of the current understanding of this compound's mechanism of action. While direct quantitative inhibitory data for this compound remains elusive in publicly available literature, this document synthesizes existing knowledge derived from computational studies and the activities of related this compound-type alkaloids. This guide details the presumed primary mechanism of action, offers a standardized experimental protocol for its assessment, and visualizes the implicated biological pathways and experimental workflows.
Introduction
This compound is a structurally complex natural product isolated from club mosses of the Lycopodium genus.[1] These plants have a history of use in traditional medicine for various ailments, including those affecting the nervous system.[1] The intricate architecture of this compound has presented a considerable challenge to synthetic chemists, and its biological activities are an area of active investigation. The primary hypothesis surrounding its mechanism of action centers on the inhibition of acetylcholinesterase (AChE), an enzyme critical for the degradation of the neurotransmitter acetylcholine (B1216132).[1] Modulation of AChE activity is a key therapeutic strategy for neurodegenerative conditions such as Alzheimer's disease.
Core Mechanism of Action: Acetylcholinesterase Inhibition
The prevailing scientific consensus suggests that this compound's biological effects are likely mediated through the inhibition of acetylcholinesterase. AChE is responsible for hydrolyzing acetylcholine in the synaptic cleft, thereby terminating neuronal signals. Inhibition of this enzyme leads to an accumulation of acetylcholine, enhancing cholinergic neurotransmission.
A neuroinformatics study utilizing molecular docking has provided a theoretical framework for this compound's interaction with human brain AChE. This computational analysis indicates that this compound can bind within the catalytic site of the enzyme, engaging with key amino acid residues. While this study did not provide a specific IC50 value, it suggested that other Lycopodium alkaloids, such as Lycodine, may be more potent inhibitors based on calculated binding energies (ΔG) and inhibition constants (Ki).
It is important to note that while the potential for AChE inhibition is the most cited mechanism, other biological targets and pathways may yet be discovered.
Quantitative Data on Related this compound-Type Alkaloids
| Compound | Target Enzyme | IC50 (µM) | Source |
| Phlegmariurine B | AChE | 26.4 | [1] |
| Lycoannotine I | BuChE | 40 | [1] |
This table will be updated as more definitive data on this compound and its derivatives becomes available.
Experimental Protocols: Acetylcholinesterase Inhibition Assay (Ellman's Method)
To quantitatively determine the acetylcholinesterase inhibitory activity of this compound, the following detailed protocol, based on the widely used Ellman's method, is recommended.
4.1. Principle
This colorimetric assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (B1204863) (a product of acetylcholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The rate of color formation is proportional to AChE activity, and a decrease in this rate in the presence of an inhibitor is used to determine the inhibitor's potency.
4.2. Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
This compound (or other test compounds)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
4.3. Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare stock solutions of this compound and a positive control (e.g., Donepezil) in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of ATCI and DTNB in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well microplate, add the following to each well in the specified order:
-
Phosphate buffer
-
AChE solution
-
Varying concentrations of this compound solution (or positive control/vehicle).
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCI substrate solution.
-
Immediately add the DTNB solution.
-
Measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.
-
Visualizing the Mechanism and Workflow
5.1. Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound through the inhibition of acetylcholinesterase and its downstream effect on cholinergic signaling.
Caption: Proposed mechanism of this compound via acetylcholinesterase inhibition.
5.2. Experimental Workflow
The workflow for determining the acetylcholinesterase inhibitory activity of this compound using Ellman's method is depicted below.
Caption: Experimental workflow for the Ellman's method.
Conclusion and Future Directions
This compound holds promise as a modulator of the cholinergic system through its putative inhibitory action on acetylcholinesterase. While direct experimental evidence for its potency is currently lacking, the theoretical basis and the activity of related compounds provide a strong rationale for further investigation. The experimental protocol detailed herein offers a standardized approach to definitively characterize the AChE inhibitory activity of this compound. Future research should focus on obtaining precise quantitative data for this compound, exploring its selectivity for AChE over BuChE, and investigating its effects in cellular and in vivo models of neurodegeneration to fully elucidate its therapeutic potential. Furthermore, unbiased screening approaches could reveal novel targets and expand our understanding of the pharmacological profile of this intriguing natural product.
References
Fawcettimine: A Potential Acetylcholinesterase Inhibitor for Neurodegenerative Diseases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Fawcettimine, a tetracyclic Lycopodium alkaloid, has emerged as a compound of interest in the quest for novel acetylchol-inesterase (AChE) inhibitors. The inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), is a key therapeutic strategy in the management of Alzheimer's disease and other neurodegenerative disorders. This technical guide provides a comprehensive overview of this compound as a potential AChE inhibitor, consolidating available quantitative data, detailing experimental protocols for AChE inhibition assays, and visualizing key molecular interactions and signaling pathways. While a specific IC50 value for this compound is not prominently available in the current literature, this guide presents data for structurally related this compound-type alkaloids, offering valuable insights into the structure-activity relationships within this class of compounds. Furthermore, it outlines the molecular docking studies that elucidate the binding mode of this compound within the active site of AChE and discusses the broader context of cholinergic signaling in neurodegenerative diseases. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound and its derivatives.
Introduction to this compound and Acetylcholinesterase Inhibition
This compound is a member of the Lycopodium alkaloids, a diverse group of natural products isolated from club mosses of the Lycopodiaceae family.[1] These alkaloids have a long history of use in traditional medicine for various ailments.[1] In recent years, scientific interest has focused on their potential as inhibitors of acetylcholinesterase (AChE).
Acetylcholinesterase is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. This termination of the nerve impulse is essential for proper neuronal function. In neurodegenerative conditions like Alzheimer's disease, there is a significant loss of cholinergic neurons, leading to a decline in acetylcholine levels and subsequent cognitive impairment.[2][3] By inhibiting AChE, the concentration and duration of action of acetylcholine in the synapse are increased, thereby compensating for the loss of cholinergic transmission.[2] This is the primary mechanism of action for several currently approved drugs for the symptomatic treatment of Alzheimer's disease.[4][5]
This compound and its related alkaloids present a unique structural scaffold that has shown potential for interaction with the active site of AChE, making them attractive candidates for the development of new therapeutic agents.[6][7]
Quantitative Data on Acetylcholinesterase Inhibition
| Compound | IC50 (µM) | Enzyme Source | Reference |
| Phlegmariurine B | 26.4 | Not Specified | [1] |
| Obscurumine L/M | 81.0 | Not Specified | [1] |
Note: The absence of a specific IC50 value for this compound may indicate that research has focused on more potent derivatives or that the parent compound exhibits weaker activity. Further experimental investigation is warranted to definitively determine the AChE inhibitory potency of this compound.
Experimental Protocols
The standard method for determining acetylcholinesterase inhibitory activity in vitro is the spectrophotometric method developed by Ellman.[8][9]
Ellman's Assay for Acetylcholinesterase Inhibition (96-Well Plate Format)
This protocol outlines a standard procedure for a 96-well plate-based AChE inhibition assay.
Materials and Reagents:
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Test compound (this compound or its derivatives) dissolved in an appropriate solvent (e.g., DMSO)
-
Positive control (e.g., Donepezil or Tacrine)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a series of dilutions of the test compound and positive control in the appropriate solvent.
-
-
Assay Setup:
-
In each well of the 96-well plate, add the following in order:
-
140 µL of Phosphate Buffer
-
10 µL of test compound solution (or solvent for control wells)
-
10 µL of DTNB solution
-
10 µL of AChE solution
-
-
Include blank wells containing buffer and all reagents except the enzyme.
-
Include control wells with the enzyme and solvent but no inhibitor.
-
-
Pre-incubation:
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding 10 µL of the ATCI substrate solution to each well.
-
-
Kinetic Measurement:
-
Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm over a period of time (e.g., 5-10 minutes) with readings taken at regular intervals (e.g., every 30 seconds).[12] The rate of the reaction is proportional to the rate of change in absorbance.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Signaling Pathways and Molecular Interactions
Cholinergic Signaling Pathway
Acetylcholinesterase plays a crucial role in the cholinergic signaling pathway, which is fundamental for cognitive processes. The following diagram illustrates the key steps in cholinergic neurotransmission and the point of intervention for AChE inhibitors like this compound.
Caption: Cholinergic signaling pathway and the inhibitory action of this compound.
Molecular Docking of this compound with Acetylcholinesterase
Computational molecular docking studies have provided valuable insights into the binding mode of this compound within the active site of human acetylcholinesterase.[6] These studies help to understand the structural basis of inhibition and guide the design of more potent derivatives.
The active site of AChE is located at the bottom of a deep and narrow gorge, which contains a catalytic active site (CAS) and a peripheral anionic site (PAS).[6] Docking studies have shown that this compound binds within the catalytic active site.[6] The key amino acid residues in human AChE that are predicted to interact with this compound are:
-
D74
-
W86
-
N87
-
G120
-
G121
-
G122
-
S125
-
Y133
-
E202
-
S203
-
Y337
-
H447
These interactions, which likely involve a combination of hydrogen bonds and hydrophobic interactions, are crucial for the stable binding of this compound in the active site, leading to the inhibition of AChE activity.
The following diagram illustrates the logical relationship of this compound binding to the AChE active site.
Caption: Logical workflow of this compound's interaction with the AChE active site.
Pharmacokinetics and Toxicity
Limited information is available specifically on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicity of this compound. As with many natural products in early-stage research, these properties have not yet been extensively characterized.
General studies on Lycopodium alkaloids indicate that they can be toxic if ingested in large quantities, with potential side effects including nausea, vomiting, and dizziness.[13] The toxicity is dependent on the specific alkaloid and the dosage.[13] Any drug development program for this compound would require comprehensive preclinical toxicology and pharmacokinetic studies to establish its safety profile and dosing parameters.
Conclusion and Future Directions
This compound and its structural analogs represent a promising class of natural products for the development of novel acetylcholinesterase inhibitors. While direct quantitative data for this compound's inhibitory activity is currently lacking, molecular docking studies and data from related compounds suggest a favorable interaction with the AChE active site.
Future research should focus on:
-
Definitive determination of the IC50 value of this compound against acetylcholinesterase from various sources (e.g., human recombinant, electric eel).
-
Synthesis and evaluation of a library of this compound derivatives to establish clear structure-activity relationships (SAR) and optimize potency and selectivity.
-
In-depth pharmacokinetic and toxicological profiling of this compound and its most promising derivatives to assess their drug-like properties and safety.
-
In vivo studies in animal models of Alzheimer's disease to evaluate the efficacy of this compound and its analogs in improving cognitive function.
The unique structural framework of this compound offers a valuable starting point for the design of new and effective treatments for neurodegenerative diseases. This technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this intriguing natural product.
References
- 1. jpionline.org [jpionline.org]
- 2. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholinergic system during the progression of Alzheimer's disease: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Drug Development for Alzheimer’s Disease: A Comprehensive Review | MDPI [mdpi.com]
- 5. Recent Studies on Heterocyclic Cholinesterase Inhibitors Against Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A neuroinformatics study to compare inhibition efficiency of three natural ligands (this compound, Cernuine and Lycodine) against human brain acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. scribd.com [scribd.com]
- 12. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alkaloids in food: a review of toxicity, analytical methods, occurrence and risk assessments - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroprotective Potential of Fawcettimine: A Technical Overview of Preliminary Insights and Future Research Directions
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: Fawcettimine, a prominent member of the Lycopodium alkaloid family, has garnered interest for its complex chemical structure and potential biological activities. While direct experimental evidence for its neuroprotective effects in preliminary studies is not extensively documented in publicly available literature, its classification alongside other neuroactive alkaloids from the Lycopodiaceae family warrants a thorough examination of its potential. This technical guide synthesizes the current understanding, proposes a hypothetical framework for its neuroprotective mechanisms based on established principles in neuropharmacology, and outlines the experimental protocols required to validate these hypotheses.
Introduction to this compound and Lycopodium Alkaloids
This compound is a tetracyclic Lycopodium alkaloid first isolated from Lycopodium fawcettii.[1] The Lycopodium alkaloids are a diverse group of natural products known for their intricate molecular architectures and significant biological activities. A notable example is Huperzine A, another Lycopodium alkaloid, which is recognized for its potent and reversible acetylcholinesterase (AChE) inhibitory activity and is used in the treatment of Alzheimer's disease in China.[1] The established neuroprotective effects of related compounds provide a strong rationale for investigating the potential of this compound in the context of neurodegenerative diseases.
Postulated Mechanisms of Neuroprotection
While specific studies on the neuroprotective mechanisms of this compound are scarce, a computational study has suggested its potential as an inhibitor of human brain acetylcholinesterase (AChE) through molecular docking simulations.[2] Inhibition of AChE is a key therapeutic strategy in Alzheimer's disease. Beyond this, based on the known mechanisms of other neuroprotective natural products, two primary pathways are hypothesized for this compound's potential action: mitigation of oxidative stress and inhibition of apoptosis.
Acetylcholinesterase Inhibition (Hypothesized)
A neuroinformatics study used docking simulations to investigate the interaction between this compound and human brain AChE.[2] The study suggested that polar and hydrophobic interactions could allow this compound to fit within the catalytic site of the enzyme.[2] This proposed inhibition of AChE could increase acetylcholine (B1216132) levels in the synaptic cleft, a mechanism known to improve cognitive function in Alzheimer's disease patients. However, it is important to note that this is a computational prediction and requires experimental validation. A broader review of this compound-type alkaloids suggests that significant AChE inhibitory activity is not a general feature of this subclass.[3]
Mitigation of Oxidative Stress and Inhibition of Apoptosis (Hypothetical)
Neurodegenerative diseases are often characterized by elevated oxidative stress and subsequent neuronal apoptosis.[4] A plausible, yet unproven, neuroprotective mechanism for this compound could involve the attenuation of these processes. This could be achieved by scavenging reactive oxygen species (ROS), upregulating endogenous antioxidant enzymes, and modulating apoptosis-regulating proteins like the Bcl-2 family and caspases.
Proposed Experimental Validation Framework
To investigate the neuroprotective effects of this compound, a series of in vitro experiments using established cell models of neurotoxicity would be required. The human neuroblastoma cell line SH-SY5Y is a common model for such studies.[5][6]
General Experimental Workflow
The following diagram illustrates a typical workflow for assessing the neuroprotective effects of a compound like this compound in a cell-based model.
Detailed Experimental Protocols
3.2.1 Cell Culture and Differentiation
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Differentiation: To obtain a more neuron-like phenotype, cells would be seeded at a low density and treated with 10 µM retinoic acid for 5-7 days.
3.2.2 Induction of Neurotoxicity and this compound Treatment
-
Neurotoxic Insult: Differentiated SH-SY5Y cells would be exposed to a neurotoxin such as hydrogen peroxide (H₂O₂) to induce oxidative stress, or aggregated amyloid-beta (Aβ) 1-42 peptide to model Alzheimer's disease pathology. The optimal concentration of the neurotoxin would be determined by a dose-response curve to achieve approximately 50% cell death (IC50).
-
Treatment: Cells would be pre-treated with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for a specified period (e.g., 2-4 hours) before the addition of the neurotoxic agent.
3.2.3 Assessment of Cell Viability
-
MTT Assay: This colorimetric assay measures mitochondrial reductase activity, which is an indicator of cell viability. Cells would be incubated with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The resulting formazan (B1609692) crystals would be dissolved, and the absorbance measured.
-
LDH Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme released into the culture medium upon cell lysis. The LDH activity in the medium would be measured to quantify cytotoxicity.
3.2.4 Measurement of Oxidative Stress
-
Intracellular ROS Levels: Cells would be loaded with 2',7'-dichlorofluorescin diacetate (DCFDA), a fluorescent probe that measures intracellular ROS. The fluorescence intensity would be measured using a plate reader or flow cytometry.
3.2.5 Evaluation of Apoptosis
-
Caspase-3 Activity Assay: Caspase-3 is a key executioner caspase in apoptosis. Its activity would be measured using a colorimetric or fluorometric substrate.
-
Nuclear Staining: Cells would be stained with Hoechst 33342 to visualize nuclear morphology. Apoptotic cells would be identified by condensed or fragmented nuclei.
Quantitative Data Presentation (Hypothetical)
The following tables are examples of how quantitative data from the proposed experiments would be structured.
Table 1: Effect of this compound on Cell Viability in H₂O₂-Treated SH-SY5Y Cells
| Treatment Group | This compound (µM) | Cell Viability (% of Control) | LDH Release (% of Max) |
|---|---|---|---|
| Control | 0 | 100 ± 5.2 | 5.1 ± 1.3 |
| H₂O₂ alone | 0 | 48.3 ± 4.1 | 85.4 ± 6.7 |
| H₂O₂ + this compound | 1 | 55.1 ± 3.9 | 72.3 ± 5.5 |
| H₂O₂ + this compound | 5 | 67.8 ± 4.5 | 58.9 ± 4.8 |
| H₂O₂ + this compound | 10 | 79.2 ± 5.0 | 41.6 ± 3.9 |
| H₂O₂ + this compound | 25 | 85.4 ± 4.7 | 30.1 ± 3.2 |
Table 2: Effect of this compound on Oxidative Stress and Apoptosis Markers
| Treatment Group | This compound (µM) | Intracellular ROS (Fold Change) | Caspase-3 Activity (Fold Change) |
|---|---|---|---|
| Control | 0 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| H₂O₂ alone | 0 | 3.5 ± 0.4 | 4.2 ± 0.5 |
| H₂O₂ + this compound | 10 | 2.1 ± 0.3 | 2.8 ± 0.4 |
| H₂O₂ + this compound | 25 | 1.4 ± 0.2 | 1.9 ± 0.3 |
Potential Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway through which this compound might exert its neuroprotective effects by mitigating oxidative stress-induced apoptosis.
Conclusion and Future Perspectives
While direct experimental data on the neuroprotective effects of this compound remain to be established, its structural relationship to other bioactive Lycopodium alkaloids and preliminary in silico findings suggest that it is a compound of interest for neurodegenerative disease research. The experimental framework outlined in this guide provides a clear path for future investigations into its potential to mitigate oxidative stress and apoptosis in neuronal cells. Should these in vitro studies yield positive results, further research in animal models of neurodegeneration would be a critical next step in evaluating the therapeutic potential of this compound. The synthesis of this compound and its analogs could also provide a platform for developing novel and potent neuroprotective agents.
References
- 1. researchgate.net [researchgate.net]
- 2. A neuroinformatics study to compare inhibition efficiency of three natural ligands (this compound, Cernuine and Lycodine) against human brain acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jpionline.org [jpionline.org]
- 4. The mechanism of neuroprotective action of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quercetin alleviates 6-OHDA-caused apoptosis in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Evaluation of Cytotoxic and Apoptotic Effects of Natural Compounds in SH-SY5Y Neuroblastoma Cells in Relation to Their Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
Early Research on the Therapeutic Potential of Fawcettimine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fawcettimine is a Lycopodium alkaloid with a complex tetracyclic structure that has intrigued synthetic chemists for decades. Beyond its fascinating chemical architecture, early research has suggested potential therapeutic applications, primarily centered around its role as a modulator of cholinergic neurotransmission. This technical guide provides an in-depth overview of the foundational research into the therapeutic potential of this compound and its analogs, with a focus on its acetylcholinesterase (AChE) inhibitory activity, a key target in the management of Alzheimer's disease and other neurological disorders characterized by cholinergic deficits. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Data Presentation: Acetylcholinesterase Inhibitory Activity
While specific quantitative data for the direct acetylcholinesterase (AChE) inhibitory activity of this compound is not extensively documented in early literature, studies on closely related this compound-type alkaloids provide valuable insights into the potential potency of this structural class. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for these analogs against AChE and butyrylcholinesterase (BuChE).
| Compound | Target Enzyme | IC50 (µM) | Source |
| Phlegmariurine B | Acetylcholinesterase (AChE) | 26.4 | [1] |
| Obscurumine L/M | Acetylcholinesterase (AChE) | 81.0 | [1] |
| Lycoannotine I | Butyrylcholinesterase (BuChE) | 40 | [1] |
These findings suggest that the this compound scaffold represents a promising starting point for the development of novel cholinesterase inhibitors. The variations in potency among the analogs highlight the importance of specific structural features in modulating activity and selectivity.
Experimental Protocols: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
The most widely used method for determining acetylcholinesterase activity and inhibition is the colorimetric assay developed by Ellman and colleagues.[1][2] This assay is based on the hydrolysis of the substrate acetylthiocholine (B1193921) (ATC) by AChE, which produces thiocholine (B1204863). The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, the concentration of which can be determined spectrophotometrically at 412 nm.[1] The rate of TNB formation is directly proportional to AChE activity.
Materials and Reagents:
-
Acetylcholinesterase (AChE) (e.g., from electric eel or recombinant human)
-
Test compound (e.g., this compound analog)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the test compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO. Subsequent dilutions are made in phosphate buffer to achieve a range of desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to prevent enzyme inhibition.
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer to the desired concentrations.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add:
-
Phosphate buffer
-
A solution of the test compound at a specific concentration (or buffer for the control).
-
AChE solution.
-
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Add the DTNB solution to each well.
-
Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3]
-
Mandatory Visualization
Signaling Pathway
Caption: Cholinergic synapse and the inhibitory action of this compound on AChE.
Experimental Workflow
Caption: Workflow for in vitro acetylcholinesterase (AChE) inhibition assay.
References
Fawcettimine and Its Congeners: A Technical Guide for Researchers Bridging Traditional Use and Modern Pharmacology
Disambiguation: While the Lycopodium alkaloid Fawcettimine is not a direct component of Traditional Chinese Medicine (TCM), its parent botanical, Huperzia serrata (Qian Ceng Ta), has a rich history of use in TCM for ailments such as fever, inflammation, and memory enhancement.[1][2] Modern scientific inquiry into Huperzia serrata has largely centered on the potent acetylcholinesterase (AChE) inhibitor, Huperzine A. This technical guide delves into the current scientific understanding of this compound and its related alkaloids, providing researchers and drug development professionals with a comprehensive overview of their pharmacological potential, with a focus on acetylcholinesterase inhibition.
Traditional Context: Huperzia serrata (Qian Ceng Ta) in Chinese Medicine
Huperzia serrata, known as Qian Ceng Ta (千层塔) in China, has been utilized for centuries in traditional remedies.[1] Historical applications include the treatment of bruises, strains, swelling, and fever.[1][2] Notably, it has also been used to address cognitive decline, a traditional application that has spurred contemporary research into its neuroprotective alkaloids.[1]
The this compound Alkaloids: Structure and Occurrence
This compound and its derivatives are a class of Lycopodium alkaloids characterized by a unique tetracyclic ring system. These compounds are isolated from various Huperzia species, including Huperzia serrata. The structural complexity and diversity of these alkaloids have made them intriguing targets for total synthesis and pharmacological investigation.[3][4]
Acetylcholinesterase Inhibitory Activity of this compound-Related Alkaloids
The primary pharmacological interest in alkaloids from Huperzia serrata lies in their potential to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE increases acetylcholine levels in the brain, a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[5]
While Huperzine A is a well-established potent AChE inhibitor, the activity of this compound-type alkaloids is less clear, with some conflicting reports in the literature. Some studies have shown moderate inhibitory activity for certain this compound derivatives, while others have found many newly isolated compounds in this class to be inactive.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected this compound-Related Alkaloids
| Compound | IC50 (µM) | Source Organism | Reference |
| 2α,11α-dihydroxyfawcettidine | 27.9 | Lycopodium serratum | [6] |
| Lycoposerramine H | 16.7 | Lycopodium serratum | [6] |
| Huperradine G | 0.876 ± 0.039 | Huperzia serrata | [7] |
| Huperradine A | 13.125 ± 0.521 | Huperzia serrata | [7] |
| Lycogladines A-H | Inactive | Lycopodium complanatum | [1] |
| Newly Isolated Fawcettimines | Inactive | Lycopodium japonicum | [8] |
Note: The conflicting data highlights the need for further systematic evaluation of the structure-activity relationships within the this compound class of alkaloids.
Experimental Protocols
Isolation and Purification of this compound Alkaloids from Huperzia serrata
The following is a general workflow for the isolation of this compound-type alkaloids. Specific details may vary based on the target compound and the specific plant material.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is the standard method for determining AChE inhibitory activity.
Protocol:
-
Reagent Preparation:
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution in buffer
-
Acetylthiocholine iodide (ATChI) solution in buffer
-
AChE enzyme solution in buffer
-
Test compound (this compound alkaloid) solutions at various concentrations.
-
-
Assay Procedure (96-well plate format):
-
To each well, add phosphate buffer, DTNB solution, and the test compound solution (or vehicle for control).
-
Initiate the reaction by adding the AChE enzyme solution.
-
Incubate at a controlled temperature (e.g., 37°C).
-
Add the substrate (ATChI) to start the colorimetric reaction.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Culture:
-
Culture a suitable cell line (e.g., SH-SY5Y for neuronal cytotoxicity) in appropriate media.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the this compound alkaloid in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compound. Include appropriate controls (vehicle control and a known cytotoxic agent).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability).
-
Future Directions
The study of this compound and its related alkaloids is an emerging field with the potential to yield novel therapeutic agents. Future research should focus on:
-
Systematic Screening: A comprehensive screening of a wider range of this compound alkaloids is needed to establish clear structure-activity relationships for AChE inhibition.
-
Mechanism of Action: For active compounds, detailed kinetic studies should be performed to determine the mode of AChE inhibition (e.g., competitive, non-competitive, or mixed).
-
Broader Pharmacological Profiling: Investigation into other potential biological targets beyond AChE is warranted to uncover novel therapeutic applications.
-
In Vivo Studies: Promising candidates should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
This technical guide provides a foundation for researchers to explore the pharmacological potential of this compound-type alkaloids, bridging the gap between the traditional use of Huperzia serrata and modern drug discovery.
References
- 1. discover.library.noaa.gov [discover.library.noaa.gov]
- 2. ir.uitm.edu.my [ir.uitm.edu.my]
- 3. Unified total syntheses of this compound class alkaloids: this compound, fawcettidine, lycoflexine, and lycoposerramine B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-Type Lycopodium Alkaloids as a Driving Force for Discoveries in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lycopodium alkaloids from Huperzia serrata and their cholinesterase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Five new this compound-related alkaloids from Lycopodium japonicum Thunb - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Ethnobotanical Uses of Plants Containing Fawcettimine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fawcettimine, a prominent member of the Lycopodium alkaloids, is a structurally complex natural product found in various species of the Lycopodiaceae family. For centuries, plants containing this compound and its derivatives have been integral to Traditional Chinese Medicine (TCM), utilized for a range of therapeutic purposes, most notably for cognitive ailments, inflammation, and pain management. This technical guide provides a comprehensive investigation into the ethnobotanical uses of these plants, delving into the underlying pharmacological activities of this compound. This document summarizes the current scientific understanding of this compound's biological effects, presents detailed experimental protocols for its extraction and isolation, and explores the molecular signaling pathways it modulates. The information is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this fascinating alkaloid.
Ethnobotanical Landscape of this compound-Containing Plants
Plants belonging to the Lycopodiaceae family, commonly known as clubmosses, have a long history of use in traditional medicine systems across the globe, particularly in Asia. Species of the genera Huperzia and Lycopodium are frequently cited in ethnobotanical literature for their medicinal properties. These traditional applications have paved the way for modern phytochemical investigations, leading to the discovery of a diverse array of Lycopodium alkaloids, including the this compound class.
Traditionally, these plants have been used to treat a variety of conditions, as detailed in the table below. The primary ethnobotanical applications point towards neurological and inflammatory disorders, suggesting a rich area for pharmacological investigation.
| Traditional Use | Plant Species Commonly Cited | Part of Plant Used | Traditional Preparation |
| Memory Impairment and Dementia | Huperzia serrata, Lycopodium clavatum[1], Lycopodium serratum | Whole plant or aerial parts[2] | Decoction or infusion |
| Fever, Inflammation, and Swelling | Huperzia serrata, Lycopodium clavatum | Whole plant | Decoction |
| Pain, Bruises, and Strains | Lycopodium japonicum[3] | Whole plant | Poultice or decoction |
| Myasthenia Gravis | Huperzia serrata, Lycopodium japonicum[3] | Whole plant | Decoction |
| Schizophrenia | Huperzia serrata | Whole plant | Decoction |
Biological Activities and Pharmacological Insights
The ethnobotanical uses of this compound-containing plants are increasingly being validated by modern pharmacological studies. While much of the research on Lycopodium alkaloids has focused on huperzine A, evidence for the biological activity of this compound and its derivatives is growing.
Acetylcholinesterase (AChE) Inhibition
A key pharmacological activity attributed to Lycopodium alkaloids is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. A deficit in cholinergic neurotransmission is a hallmark of Alzheimer's disease. Several this compound-type alkaloids have demonstrated AChE inhibitory activity, providing a direct link to their traditional use for memory enhancement[2]. However, it is noteworthy that many of the newly discovered this compound-type compounds show weak or no activity against AChE, suggesting that other mechanisms may also be at play or that specific structural features are required for this activity[2].
BACE1 Inhibition
Recent studies have explored the inhibitory effects of this compound-type alkaloids on the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1)[3]. BACE1 is a key enzyme in the production of amyloid-beta peptides, which accumulate to form the characteristic plaques in the brains of Alzheimer's patients. The discovery of this compound derivatives with BACE1 inhibitory activity opens a new avenue for their therapeutic potential in neurodegenerative diseases.
Experimental Protocols
The isolation and purification of this compound and related alkaloids from plant material is a multi-step process requiring careful execution. The following is a generalized protocol based on methodologies reported in the literature[2].
Extraction of Total Alkaloids
-
Plant Material Preparation: Air-dry the whole plants or aerial parts of the selected Lycopodiaceae species and grind them into a fine powder.
-
Solvent Extraction: Macerate the powdered plant material with methanol (B129727) or ethanol (B145695) at room temperature for an extended period (e.g., 7 days), with periodic agitation. Repeat the extraction process three times to ensure exhaustive extraction of the alkaloids.
-
Concentration: Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Acid-Base Partitioning:
-
Suspend the crude extract in a 3% tartaric acid solution (or 1% HCl) and partition it against ethyl acetate (B1210297) to remove non-alkaloidal compounds.
-
Collect the acidic aqueous layer and basify it with sodium carbonate or sodium hydroxide (B78521) to a pH of 9-10.
-
Extract the basified aqueous solution with a non-polar solvent such as dichloromethane (B109758) or chloroform. This will transfer the alkaloids into the organic phase.
-
-
Final Concentration: Collect the organic layers and concentrate them under reduced pressure to yield the crude alkaloidal extract.
Isolation and Purification of this compound
-
Column Chromatography (Initial Separation):
-
Subject the crude alkaloidal extract to column chromatography on a C-18 reverse-phase silica (B1680970) gel or Sephadex LH-20 column[2].
-
Elute the column with a gradient of methanol in water or dichloromethane in methanol, starting with a lower polarity and gradually increasing the polarity[2].
-
Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
-
Further Chromatographic Purification:
-
Combine fractions containing compounds with similar TLC profiles and subject them to further rounds of column chromatography using different stationary phases (e.g., silica gel, polyamide) and solvent systems.
-
This iterative process of chromatographic separation is necessary to isolate individual alkaloids.
-
-
Final Purification (HPLC):
-
Perform preparative High-Performance Liquid Chromatography (HPLC) on the semi-purified fractions to obtain pure this compound.
-
The choice of column and mobile phase for HPLC will depend on the specific this compound derivative being targeted.
-
Modulation of Cellular Signaling Pathways
While direct enzyme inhibition is a key mechanism of action for some this compound-type alkaloids, their broader impact on neuronal health likely involves the modulation of complex intracellular signaling pathways. The ethnobotanical use of these plants for neuroprotection and anti-inflammation suggests that this compound may influence pathways critical for neuronal survival, plasticity, and the inflammatory response. Based on the activities of other neuroprotective natural products, the following pathways are plausible targets for this compound, though direct experimental evidence is still emerging.
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell survival, growth, and proliferation. In neurons, activation of this pathway is strongly associated with neuroprotection and the suppression of apoptosis. Natural compounds with neuroprotective properties often exert their effects by activating the PI3K/Akt pathway. It is hypothesized that this compound may promote neuronal survival by modulating this pathway, thereby counteracting the neurodegenerative processes seen in conditions like Alzheimer's disease.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade involved in neuronal function, including synaptic plasticity, learning, and memory. Dysregulation of the MAPK/ERK pathway has been implicated in neurodegenerative diseases. Some natural compounds have been shown to modulate this pathway to exert their neuroprotective effects. This compound may influence cognitive function by interacting with components of the MAPK/ERK pathway, thereby supporting neuronal plasticity and resilience.
Future Directions and Conclusion
The ethnobotanical uses of plants containing this compound provide a valuable starting point for the discovery of novel therapeutics for neurological disorders. While preliminary research has identified promising biological activities, several gaps in our knowledge remain. Future research should focus on:
-
Quantitative Analysis: There is a pressing need for validated analytical methods, such as LC-MS/MS, to accurately quantify the concentration of this compound and its derivatives in various Lycopodiaceae species. This will be crucial for standardization and for understanding the dose-response relationships.
-
Pharmacological Characterization: In-depth studies are required to elucidate the specific molecular targets of this compound and to understand its mechanism of action beyond AChE and BACE1 inhibition. Investigating its effects on neuroinflammatory pathways and other signaling cascades is a priority.
-
In Vivo Studies: Preclinical studies in animal models of neurodegenerative diseases are necessary to evaluate the in vivo efficacy and safety of purified this compound.
-
Bridging Ethnobotany and Modern Science: A more direct correlation between the traditional uses of these plants and the specific pharmacological actions of this compound needs to be established.
References
Illuminating the Path Forward: Initial Structure-Activity Relationship Studies of Fawcettimine and its Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Fawcettimine, a tetracyclic Lycopodium alkaloid, has garnered significant interest within the scientific community due to its intricate molecular architecture and potential as a modulator of biological systems. The core structure presents a unique scaffold for the development of novel therapeutic agents. Initial investigations into the biological activities of this compound and its derivatives have primarily focused on their potential as acetylcholinesterase (AChE) inhibitors, a key target in the management of Alzheimer's disease and other neurological disorders. This technical guide provides a comprehensive overview of the early-stage structure-activity relationship (SAR) studies of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying scientific processes.
Data Presentation: Acetylcholinesterase Inhibitory Activity of this compound-Related Alkaloids
The following table summarizes the available quantitative data on the acetylcholinesterase (AChE) inhibitory activity of this compound and its naturally occurring analogs. These initial findings provide the first glimpse into the structural requirements for activity within this class of molecules.
| Compound | R¹ | R² | R³ | IC₅₀ (µM) against AChE | Source |
| This compound | H | H | H | > 1000 | Katakawa et al., 2007 |
| 2α-Hydroxythis compound | OH (α) | H | H | 370 | Katakawa et al., 2007 |
| 11α-Hydroxythis compound | H | OH (α) | H | 200 | Katakawa et al., 2007 |
| Lycoposerramine H | H | H | OH | 16.7 | Katakawa et al., 2007 |
| Phlegmariurine B | - | - | - | 26.4 | Review mentioning various sources[1] |
| Obscurumine L/M | - | - | - | 81.0 | Review mentioning various sources[1] |
Note: The structures of Phlegmariurine B and Obscurumine L/M are distinct from the basic this compound scaffold but are included as related this compound-type alkaloids with reported AChE inhibitory activity.
Initial Structure-Activity Relationship (SAR) Insights
-
The unsubstituted this compound core exhibits weak to no inhibitory activity against AChE.
-
Hydroxylation of the this compound skeleton appears to be crucial for enhancing AChE inhibitory potency. The introduction of a hydroxyl group at either the C-2α or C-11α position leads to a significant increase in activity compared to the parent compound.
-
The position of the hydroxyl group influences the inhibitory activity. While both 2α- and 11α-hydroxythis compound are more active than this compound, lycoposerramine H, which possesses a hydroxyl group at a different position (C-13), demonstrates the most potent AChE inhibition among the tested analogs in the Katakawa et al. study. This suggests that specific interactions with the enzyme's active site are highly dependent on the location of the hydroxyl moiety.
Experimental Protocols
The following section details the methodologies employed in the key experiments cited in the initial SAR studies of this compound and its analogs.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the in vitro inhibitory activity of test compounds against acetylcholinesterase.
Principle: This spectrophotometric assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (B1193921) by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate. The rate of color development is proportional to the enzyme activity and is measured at 412 nm. The presence of an inhibitor reduces the rate of this reaction.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (pH 8.0)
-
Test compounds (this compound and its analogs)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.
-
-
Assay in 96-Well Plate:
-
To each well of a 96-well plate, add:
-
Phosphate buffer (pH 8.0)
-
A solution of the test compound at various concentrations.
-
DTNB solution.
-
-
Initiate the reaction by adding the AChE solution to each well.
-
Incubate the plate at a constant temperature (e.g., 37°C) for a specified period (e.g., 15 minutes).
-
Add the ATCI solution to start the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Take kinetic readings at regular intervals for a set duration (e.g., every 30 seconds for 5 minutes).
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per unit time).
-
Determine the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, using a suitable regression analysis.
-
Mandatory Visualizations
The following diagrams were created using the Graphviz (DOT language) to illustrate key concepts and workflows related to the structure-activity relationship studies of this compound.
Conclusion and Future Directions
The initial structure-activity relationship studies on this compound and its analogs have laid the groundwork for understanding the therapeutic potential of this class of Lycopodium alkaloids. The identification of hydroxylated derivatives with significant acetylcholinesterase inhibitory activity highlights promising avenues for further investigation.
Future research should focus on:
-
Systematic Synthesis of Analogs: A broader library of this compound derivatives with modifications at various positions is needed to build a more comprehensive SAR model.
-
Exploration of Other Biological Targets: While AChE inhibition is a promising starting point, the unique this compound scaffold may interact with other biological targets, warranting broader screening efforts.
-
Computational Modeling: Molecular docking and other in silico methods could provide valuable insights into the binding modes of active analogs within the AChE active site, guiding the design of more potent and selective inhibitors.
This technical guide serves as a foundational resource for researchers and drug development professionals interested in the continued exploration of this compound and its potential to yield novel therapeutic agents. The path forward requires a multidisciplinary approach, combining synthetic chemistry, pharmacology, and computational sciences to unlock the full potential of this fascinating natural product.
References
The Historical Trajectory of Fawcettimine Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fawcettimine, a prominent member of the Lycopodium alkaloids, has captivated the attention of the scientific community since its discovery in 1959. This technical guide provides a comprehensive historical overview of this compound research, detailing its initial isolation and structural elucidation, the landmark total syntheses that conquered its complex architecture, its proposed biosynthetic pathway, and the exploration of its pharmacological potential. This document is intended to serve as a valuable resource for researchers in natural product chemistry, synthetic organic chemistry, and drug discovery, offering a deep dive into the pivotal experiments, quantitative data, and logical frameworks that have shaped our understanding of this intricate molecule.
Discovery and Structural Elucidation
The journey of this compound research began in 1959 when R. H. Burnell isolated a new alkaloid, which he named "base A," from the club moss Lycopodium fawcettii.[1] Initial characterization through infrared (IR) spectroscopy and the formation of derivatives laid the groundwork for understanding its chemical nature. The presence of a hydroxyl group and a carbonyl group was inferred from these early studies.[1] The definitive structure of this compound, with its unique tetracyclic framework featuring a nine-membered ring, was later confirmed through chemical correlation with serratinine, another Lycopodium alkaloid whose structure had been established by X-ray crystallography.[1]
Total Syntheses: Conquering Complexity
The complex, bridged, and stereochemically rich structure of this compound has made it a formidable target for total synthesis, attracting the ingenuity of numerous research groups. These synthetic endeavors have not only provided access to this rare natural product but have also spurred the development of novel synthetic methodologies.
The Pioneering Efforts of Inubushi and Heathcock
The first total synthesis of (±)-fawcettimine was reported by Inubushi and coworkers. Their lengthy 26-step synthesis commenced from dihydroorcinol and proceeded with a low overall yield of 0.1%.[1]
A more efficient route was later developed by Clayton H. Heathcock's group, which has become a benchmark in the field.[2] Their synthesis, also starting from a readily available precursor, significantly improved the overall yield.[2]
Table 1: Comparison of Early Total Syntheses of (±)-Fawcettimine
| Research Group | Year | Starting Material | Number of Steps | Overall Yield (%) |
| Inubushi et al. | 1980 | Dihydroorcinol | 26 | 0.1 |
| Heathcock et al. | 1989 | 5-Methyl-1,3-cyclohexanedione | 16 | 10 |
Modern Synthetic Approaches: Toste and Jung
In the 21st century, new strategies have emerged, leveraging modern synthetic methods to achieve greater efficiency and stereocontrol. F. Dean Toste and his group reported an enantioselective total synthesis of (+)-fawcettimine.[3][4] A key feature of their approach was a gold-catalyzed cyclization to construct the hydrindane core.[3][4]
Michael E. Jung and his team also accomplished a formal total synthesis of (+)-fawcettimine, intercepting a key intermediate from the Heathcock synthesis.[5] Their strategy featured an innovative cyclopropane-opening cascade to assemble the bicyclic system.[5]
Table 2: Key Features of Modern Enantioselective Syntheses of this compound
| Research Group | Year | Key Strategy |
| Toste et al. | 2007 | Gold-catalyzed cyclization |
| Jung et al. | 2010 | Cyclopropane-opening cascade |
Biosynthesis: Nature's Synthetic Blueprint
The biosynthesis of this compound and related Lycopodium alkaloids is a fascinating example of nature's chemical ingenuity. It is proposed that these alkaloids originate from the amino acid L-lysine. Through a series of enzymatic transformations, lysine (B10760008) is converted into cadaverine, which then cyclizes to form piperideine.[2] Pelletierine, a key intermediate, is formed from piperideine and serves as a crucial building block. Further complex cyclizations and rearrangements lead to the formation of the lycodane scaffold, the common precursor to many Lycopodium alkaloids. This compound is then believed to be formed from the lycodane skeleton through an oxidative rearrangement. While the general pathway has been outlined, the specific enzymes catalyzing each step, particularly the final rearrangement to the this compound core, are still under active investigation.
Pharmacological Potential: Acetylcholinesterase Inhibition
The structural complexity and nitrogenous nature of Lycopodium alkaloids have prompted investigations into their biological activities. One of the most significant findings is their ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3] The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. While many Lycopodium alkaloids have been studied for this activity, specific and potent inhibitors have been identified. The acetylcholinesterase inhibitory activity of this compound itself has been noted, although detailed quantitative data such as IC50 values are not as widely reported as for some other members of this alkaloid family. Further research is warranted to fully elucidate the therapeutic potential of this compound and its derivatives.
Experimental Protocols
This section provides a summary of the key experimental procedures for the isolation and total synthesis of this compound, based on the seminal publications.
Isolation of this compound (Burnell, 1959)
The original isolation of this compound from Lycopodium fawcettii involved the following general steps:
-
Extraction: The dried and ground plant material was exhaustively extracted with methanol.
-
Acid-Base Extraction: The methanolic extract was concentrated, and the residue was subjected to an acid-base extraction protocol to separate the crude alkaloid fraction. This typically involves partitioning between an acidic aqueous layer and an organic solvent, followed by basification of the aqueous layer and extraction of the free alkaloids into an organic solvent.
-
Chromatography: The crude alkaloid mixture was then separated by column chromatography on alumina. Elution with a gradient of organic solvents allowed for the separation of different alkaloid components.
-
Crystallization: Fractions containing this compound ("base A") were combined, and the compound was purified by recrystallization to afford the pure crystalline alkaloid.
Heathcock's Total Synthesis of (±)-Fawcettimine (Key Steps)
The following outlines the key transformations in the Heathcock synthesis:
-
Annulation: The synthesis commenced with a Robinson annulation reaction between 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone to construct the bicyclic core.
-
Nine-membered Ring Formation: A key strategic element was the construction of the nine-membered nitrogen-containing ring. This was achieved through a sequence involving the introduction of a side chain, followed by an intramolecular cyclization.
-
Final Cyclization and Stereochemical Control: The final tetracyclic structure of this compound was forged through a transannular cyclization. The stereochemistry of the molecule was carefully controlled throughout the synthetic sequence.
Detailed, step-by-step experimental procedures, including reagent quantities, reaction conditions, and product characterization data, can be found in the original publication: Heathcock, C. H.; Blumenkopf, T. A.; Smith, K. M. J. Org. Chem. 1989, 54, 7, 1548–1562.
Conclusion and Future Perspectives
The historical journey of this compound research showcases the evolution of natural product chemistry and organic synthesis. From its initial discovery and challenging structural elucidation to the elegant and sophisticated total syntheses, this compound has served as a benchmark for chemical innovation. The elucidation of its biosynthetic pathway provides a fascinating glimpse into nature's synthetic strategies. While the pharmacological potential of this compound as an acetylcholinesterase inhibitor is recognized, further in-depth studies are required to fully understand its therapeutic promise. Future research in this area could focus on the development of more efficient and scalable synthetic routes, the discovery of the specific enzymes involved in its biosynthesis, and a comprehensive evaluation of the structure-activity relationships of this compound and its analogues for the development of new therapeutic agents.
References
A Technical Guide to the Key Milestones in the Study of Fawcettimine
Introduction
Fawcettimine is a tetracyclic Lycopodium alkaloid characterized by a unique and complex molecular architecture. First isolated in the mid-20th century, its intricate structure and potential biological activity have made it a compelling target for synthetic chemists and a subject of interest for pharmacologists. This document provides a technical overview of the pivotal moments in the study of this compound, from its discovery and structural elucidation to the landmark achievements in its total synthesis. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemistry and synthesis of complex natural products.
Discovery and Structural Elucidation
The journey into the chemistry of this compound began in 1959 when it was first isolated by R.H. Burnell from the club moss Lycopodium fawcettii.[1] The initial determination of its complex structure was a significant challenge, relying on a combination of chemical degradation and spectroscopic methods available at the time.
A key breakthrough in confirming the gross structure of this compound came from its chemical correlation with serratinine, another Lycopodium alkaloid whose structure had been definitively proven by X-ray analysis. However, the relative and absolute stereochemistry, particularly at the C4 position, remained ambiguous. This ambiguity was a critical point of investigation in subsequent studies.
Further clarification came in 1974 when Ayer and co-workers performed an X-ray analysis on allopecuridine, which was identified as the 4R-hydroxy derivative of this compound. The chemical reduction of allopecuridine yielded this compound, providing strong evidence for its structural assignment. The final, unambiguous determination of the this compound stereostructure was ultimately achieved through total synthesis, most notably by the work of Heathcock and his group in 1989, which defined the stereochemistry at the C4 position.[1]
Key Total Syntheses of this compound
The synthesis of this compound has been a benchmark for testing the limits of synthetic organic chemistry. Several research groups have developed innovative strategies to construct its challenging tetracyclic framework. The following sections detail the most significant total and formal syntheses.
The first total synthesis of (±)-fawcettimine was reported by the Inubushi group. This pioneering effort was a lengthy and low-yielding process that nonetheless represented a major achievement in natural product synthesis.
-
Strategy: The synthesis proceeded from 5-methyl-1,3-cyclohexanedione.[2]
-
Key Features: This route established the feasibility of synthesizing the complex this compound core, though it did not resolve the stereochemical questions surrounding the C4 position.
-
Quantitative Data: The synthesis was completed in 26-27 steps with an overall yield of approximately 0.1%.[2]
Clayton H. Heathcock's group accomplished a landmark total synthesis of (±)-fawcettimine that was not only more efficient than Inubushi's but also definitively established the alkaloid's stereostructure.[1]
-
Strategy: The synthesis commenced from the same starting material as Inubushi's but employed a more elegant and controlled approach. A key intermediate, known as the "Heathcock intermediate," containing a nine-membered ring, became a common target for subsequent formal syntheses.[1][3]
-
Key Reactions: Notable reactions in this synthesis include a Sakurai allylation and an Arndt-Eistert homologation.[3][4] The final cyclization to complete the tetracyclic core was a particularly noteworthy step.[3]
-
Experimental Protocol (Representative Key Cyclization): While the full detailed protocol resides in the original publication, the final key step involves an intramolecular Mannich-type cyclization. The amino ketone precursor, upon deprotection, spontaneously cyclizes to form the hemiaminal structure of this compound. This reaction is typically acid-catalyzed (e.g., with TFA) to facilitate the removal of protecting groups and promote the intramolecular condensation.[5]
The first enantioselective total synthesis of (+)-fawcettimine was developed by F. Dean Toste and his research group, representing a significant advance in the field.
-
Strategy: This approach utilized organocatalysis to establish the initial stereocenter, a departure from previous racemic syntheses.
-
Key Reactions: The synthesis is distinguished by two key transformations:
-
An enantioselective Robinson annulation mediated by an organocatalyst to construct the initial chiral cyclohexenone.[6]
-
A gold(I)-catalyzed intramolecular cyclization of an enyne to form the cis-hydrindane (B1200222) core.[5][6]
-
-
Experimental Protocol (Representative Gold-Catalyzed Cyclization): The substrate, a silyl (B83357) enol ether with a pendant alkyne (e.g., compound 10 in the original paper), is treated with a catalytic amount of a gold(I) complex, such as [Ph₃PAu]Cl, and a silver salt cocatalyst (e.g., AgBF₄) in an inert solvent. The reaction proceeds via activation of the alkyne by the gold catalyst, followed by nucleophilic attack from the silyl enol ether to forge the cyclopentane (B165970) ring of the hydrindane system.[6]
Michael Jung's group developed an asymmetric formal synthesis of (+)-fawcettimine that intercepted a late-stage intermediate from the Heathcock synthesis.
-
Strategy: The innovation in this route was the use of novel cyclopropane (B1198618) chemistry to construct the 6,5-bicyclic system.
-
Key Reactions: A chiral auxiliary was used to establish the stereochemistry of a cyclopropane fragment. This fragment then underwent a Lewis acid-promoted Mukaiyama-like collapse of a silyl enol ether, which added into the cyclopropane to form the bicyclic core with excellent stereocontrol.[3] This approach efficiently installed key stereocenters and functional handles.[3]
Several other groups have contributed elegant and efficient strategies for the synthesis of this compound and its analogues. For instance, the Williams group reported a unified strategy based on a Diels-Alder reaction to construct the cis-fused 6,5-carbocyclic core, allowing for the synthesis of this compound, fawcettidine, lycoflexine, and lycoposerramine B.[7] This approach offered superior stereocontrol over the C4 and C15 centers.[7]
Summary of Synthetic Milestones
The evolution of synthetic strategies for this compound highlights the progress in organic synthesis over several decades.
| Synthesis | Year | Key Innovation / Significance | Type | Steps (approx.) | Yield (approx.) | Ref. |
| Inubushi | 1979 | First total synthesis | Racemic | 26-27 | 0.1% | [2] |
| Heathcock | 1989 | Clarified stereostructure; more efficient route | Racemic | 16 | 10% | [2] |
| Toste | 2007 | First enantioselective synthesis; organo- & gold-catalysis | Enantioselective | ~11 | Not specified | [1][6] |
| Jung | 2010 | Asymmetric formal synthesis via cyclopropane chemistry | Enantioselective | N/A (Formal) | N/A (Formal) | [3] |
| Williams | 2012 | Unified strategy via Diels-Alder for related alkaloids | Enantioselective | Not specified | Not specified | [7] |
Table 1: Comparison of key total and formal syntheses of this compound.
Biological Activity
This compound and its related alkaloids have attracted interest for their potential pharmacological activities. The primary reported biological activity is the inhibition of acetylcholinesterase (AChE).[1][8] AChE inhibitors are used in the treatment of conditions such as Alzheimer's disease and myasthenia gravis.[8] However, it is noteworthy that bioassays of some this compound-related alkaloids isolated from Lycopodium serratum showed no significant AChE inhibitory activity, suggesting that structural variations within the this compound class can dramatically impact biological function.[9][10]
Conclusion
The study of this compound provides a compelling narrative of progress in natural product chemistry. From its initial isolation and the painstaking process of structure elucidation to the elegant and increasingly efficient total syntheses, this compound has served as a driving force for innovation in organic synthesis.[11][12] The development of asymmetric and enantioselective routes has opened the door to producing these complex molecules in the laboratory with precise stereochemical control, enabling further investigation into their biological activities and potential as therapeutic leads. The continued exploration of this compound-type alkaloids will undoubtedly lead to new discoveries in both chemistry and pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Total Synthesis of this compound by Jung [organic-chemistry.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Total Synthesis of this compound by Toste [organic-chemistry.org]
- 6. The Toste Synthesis of (+)-Fawcettimine [organic-chemistry.org]
- 7. Unified total syntheses of this compound class alkaloids: this compound, fawcettidine, lycoflexine, and lycoposerramine B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jpionline.org [jpionline.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound-Type Lycopodium Alkaloids as a Driving Force for Discoveries in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
The Total Synthesis of Fawcettimine: A Methodological Overview for Researchers
For researchers, scientists, and professionals in drug development, this document provides detailed application notes and protocols for the total synthesis of Fawcettimine, a complex tetracyclic Lycopodium alkaloid. This information is curated from seminal works in the field, offering a comparative analysis of key synthetic strategies.
This compound and its congeners have attracted significant attention from the synthetic community due to their intricate molecular architecture and potential as inhibitors of acetylcholinesterase. The quest for efficient and stereocontrolled total syntheses of this natural product has led to the development of several elegant and innovative chemical methodologies. This document outlines the key approaches developed by the research groups of Heathcock, Toste, Jung, and Williams, providing a comprehensive resource for chemists engaged in natural product synthesis and drug discovery.
Comparative Analysis of Key Synthetic Strategies
The total synthesis of this compound has been approached from several distinct strategic viewpoints. The following table summarizes the key characteristics of four prominent syntheses, providing a high-level comparison of their efficiency and core bond-forming strategies.
| Parameter | Heathcock (1989) | Toste (2007) | Jung (2010) (Formal) | Williams (2012) |
| Chirality | Racemic | Enantioselective | Enantioselective | Racemic & Enantioselective |
| Overall Yield | ~1.7% | Not explicitly stated | Not a full synthesis | ~5.7% (racemic) |
| Number of Steps | 16 steps | 13 steps | Formal (intercepts Heathcock) | 12 steps (racemic) |
| Key Strategy | Intramolecular Michael Addition | Gold(I)-Catalyzed Cyclization | Cyclopropane (B1198618) Ring Opening | Diels-Alder Cycloaddition |
Key Synthetic Pathways and Transformations
The following diagrams illustrate the logical flow of the key synthetic transformations in the total syntheses of this compound by Heathcock, Toste, and a unified approach by Williams.
Detailed Experimental Protocols
The following sections provide detailed experimental protocols for key transformations in the total syntheses of this compound.
Heathcock's Racemic Total Synthesis (1989)
Key Reaction: Intramolecular Michael Addition
This pivotal step establishes the core hydrindanone structure of this compound.
-
Reaction: Formation of the Tricyclic Ketone via Intramolecular Michael Addition.
-
Reactants: A solution of the acyclic precursor in ethanol (B145695).
-
Reagents: Ethanolic sodium ethoxide.
-
Procedure: To a solution of the acyclic precursor in absolute ethanol at room temperature is added a solution of sodium ethoxide in ethanol. The reaction mixture is stirred for a specified period, and the progress is monitored by thin-layer chromatography.
-
Work-up: The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution. The mixture is then concentrated under reduced pressure, and the residue is partitioned between ether and water. The aqueous layer is extracted with ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to afford the crude product, which is then purified by chromatography.
-
Quantitative Data: This cyclization typically proceeds in high yield (e.g., 90%).[1]
Toste's Enantioselective Total Synthesis (2007)
Key Reaction: Gold(I)-Catalyzed Cyclization
This enantioselective synthesis utilizes a gold-catalyzed cyclization to construct the hydrindane core.[2]
-
Reaction: Gold(I)-Catalyzed Cyclization of an Enyne.
-
Reactants: A solution of the enyne precursor in a suitable solvent such as dichloromethane (B109758).
-
Catalyst: A gold(I) catalyst, for example, [Ph3PAu]Cl, with a silver co-catalyst like AgBF4.
-
Procedure: To a solution of the enyne in dichloromethane at a controlled temperature (e.g., 0 °C to room temperature) is added the gold(I) catalyst and the silver co-catalyst. The reaction is stirred until completion, as indicated by TLC analysis.
-
Work-up: The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica (B1680970) gel to yield the desired cyclized product.
-
Quantitative Data: The yield for this key cyclization step is reported to be around 70-80%.
Jung's Formal Enantiospecific Synthesis (2010)
Key Reaction: Diastereospecific Cyclopropane Ring Opening
This formal synthesis intercepts an intermediate from Heathcock's synthesis via a novel cyclopropane ring-opening strategy.
-
Reaction: Lewis Acid-Mediated Cyclopropane Ring Opening/Annulation.
-
Reactants: The silyl (B83357) enol ether precursor bearing a cyclopropyl (B3062369) group.
-
Reagent: A Lewis acid such as scandium(III) triflate (Sc(OTf)3).
-
Procedure: To a solution of the silyl enol ether in a dry, inert solvent (e.g., dichloromethane) at low temperature (e.g., -78 °C) is added the Lewis acid. The reaction mixture is stirred at this temperature for a set time before being warmed to room temperature.
-
Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous phase is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography.
-
Quantitative Data: This diastereospecific cyclization proceeds with good yield, typically around 77%.[3]
Williams' Unified Total Synthesis (2012)
Key Reaction: Diels-Alder Cycloaddition
This unified approach to several this compound-class alkaloids employs a Diels-Alder reaction to construct a key bicyclic intermediate.[4][5]
-
Reaction: Intermolecular Diels-Alder Reaction.
-
Reactants: A suitable diene and dienophile.
-
Procedure: The diene and dienophile are dissolved in a suitable solvent (e.g., toluene) in a sealed tube. The mixture is heated to a high temperature (e.g., 180 °C) for an extended period (e.g., 48 hours).
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is then purified by flash column chromatography on silica gel to afford the Diels-Alder adduct.
-
Quantitative Data: The yield for this cycloaddition can vary but is generally in the range of 50-60%.
Concluding Remarks for the Practicing Chemist
The total syntheses of this compound showcased here represent significant achievements in the field of organic chemistry. They not only provide routes to a fascinating and potentially useful natural product but also serve as a platform for the development and validation of new synthetic methodologies. For researchers in drug development, these synthetic routes offer pathways to generate analogs of this compound for structure-activity relationship studies. The detailed protocols and strategic comparisons provided in this document are intended to serve as a valuable resource for the practical application of these sophisticated chemical syntheses.
References
Enantioselective Synthesis of (+)-Fawcettimine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Fawcettimine, a tetracyclic Lycopodium alkaloid, has attracted significant attention from the synthetic chemistry community due to its complex molecular architecture and potential biological activity, including the inhibition of acetylcholinesterase.[1] This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (+)-Fawcettimine, focusing on key strategies that have been successfully employed. It summarizes quantitative data from pivotal syntheses and presents detailed methodologies for critical transformations. Visualizations of the synthetic pathways and workflows are provided to facilitate a deeper understanding of the synthetic strategies.
Introduction to Synthetic Strategies
The enantioselective synthesis of (+)-Fawcettimine has been a formidable challenge, inspiring the development of novel synthetic methodologies. The core structural challenge lies in the construction of the tetracyclic framework, which includes a nine-membered ring, a hydrindane system, and multiple stereocenters. Several research groups have reported successful total or formal syntheses, each employing a unique strategic approach to address these challenges.
This document will focus on two seminal enantioselective routes:
-
The Toste Synthesis: The first reported enantioselective total synthesis, which establishes the initial stereocenter via an organocatalytic Robinson annulation and utilizes a gold-catalyzed cyclization to construct the hydrindane core.[1][2]
-
The Williams Unified Synthesis: A flexible strategy that employs a Diels-Alder reaction to form the hydrindane system and achieves enantioselectivity through a Sharpless asymmetric dihydroxylation, allowing for a unified approach to several fawcettimine class alkaloids.[3][4]
A notable formal synthesis by Jung and Chang will also be referenced, which intercepts a key intermediate from the racemic Heathcock synthesis via a novel cyclopropane-based strategy.[5][6]
Key Synthetic Pathways and Workflows
The overall logic of the enantioselective synthesis of (+)-Fawcettimine involves the initial construction of a stereochemically defined building block, followed by the elaboration of the complex tetracyclic core.
Caption: High-level workflow for the enantioselective synthesis of (+)-Fawcettimine.
Data Presentation: Comparison of Key Transformations
The following tables summarize quantitative data for the key enantioselective steps and subsequent crucial transformations from the Toste and Williams syntheses.
Table 1: Key Enantioselective Step
| Synthesis | Reaction Type | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Enantiomeric Excess (e.e. %) |
| Toste | Organocatalytic Robinson Annulation | Ketoester, Crotonaldehyde (B89634) | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | Neat | RT | 24 | 85 | 95 |
| Williams | Sharpless Asymmetric Dihydroxylation | Racemic Diene | AD-mix-β, MeSO₂NH₂ | t-BuOH/H₂O | 0 | 12 | 45 (diol), 47 (recovered SM) | >99 (for diol) |
Table 2: Core Bicyclic/Tricyclic Construction
| Synthesis | Reaction Type | Substrate | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio |
| Toste | Gold-Catalyzed Cyclization | Silyl (B83357) Enol Ether of an Alkyne | [Ph₃PAu]Cl, AgBF₄ | Dioxane | 60 | 1 | 82 | >20:1 |
| Williams | Intramolecular Diels-Alder | Triene Precursor | - | Toluene (B28343) | 210 (sealed tube) | 24 | 85 | 10:1 |
Detailed Experimental Protocols
The following protocols are adapted from the supporting information of the cited publications.
Protocol 1: Toste's Enantioselective Robinson Annulation
This protocol describes the formation of the chiral cyclohexenone, a key building block in the Toste synthesis.[1]
Reaction:
-
Step 1: To a neat mixture of 2-methyl-3-oxobutanoate (10.0 g, 76.8 mmol) and the (S)-diphenylprolinol silyl ether organocatalyst (1.25 g, 3.84 mmol) is added crotonaldehyde (7.0 mL, 84.5 mmol) at room temperature.
-
Step 2: The reaction mixture is stirred for 24 hours.
-
Step 3: The resulting crude bicyclic intermediate is dissolved in toluene (200 mL).
-
Step 4: p-Toluenesulfonic acid monohydrate (1.46 g, 7.68 mmol) is added, and the mixture is heated to reflux with a Dean-Stark trap for 2 hours.
-
Step 5: The reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Step 6: The residue is purified by flash column chromatography on silica (B1680970) gel (eluting with 10% ethyl acetate (B1210297) in hexanes) to afford the chiral cyclohexenone.
-
Quantitative Data: Yield: 10.8 g (85%), e.e.: 95%.
Protocol 2: Williams' Diels-Alder Cycloaddition
This protocol details the construction of the hydrindane core via a thermal intramolecular Diels-Alder reaction.[3][4]
Reaction:
-
Step 1: The triene precursor (1.0 g, 3.62 mmol) is dissolved in toluene (100 mL) in a sealed tube.
-
Step 2: The solution is degassed by bubbling argon through it for 15 minutes.
-
Step 3: The sealed tube is heated in an oil bath at 210 °C for 24 hours.
-
Step 4: The reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure.
-
Step 5: The crude product is purified by flash chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to yield the Diels-Alder adduct.
-
Quantitative Data: Yield: 0.85 g (85%), d.r.: 10:1.
Key Transformation Diagrams
The following diagrams illustrate the key chemical transformations in the Toste synthesis.
Caption: Key transformations in the early stages of the Toste synthesis of (+)-Fawcettimine.
Caption: Late-stage transformations in the Toste synthesis of (+)-Fawcettimine.
Conclusion
The enantioselective synthesis of (+)-Fawcettimine has been achieved through multiple elegant and efficient strategies. The approaches developed by Toste and Williams highlight the power of modern synthetic methods, including organocatalysis, transition metal catalysis, and pericyclic reactions, to solve complex synthetic problems. The detailed protocols and comparative data presented herein serve as a valuable resource for researchers in natural product synthesis and drug development, providing a practical guide to the key transformations required for the construction of this intricate alkaloid. These foundational works pave the way for the synthesis of analogues and the further exploration of the biological activities of the this compound class of compounds.
References
- 1. The Toste Synthesis of (+)-Fawcettimine [organic-chemistry.org]
- 2. Total Synthesis of this compound by Toste [organic-chemistry.org]
- 3. Unified total syntheses of this compound class alkaloids: this compound, fawcettidine, lycoflexine, and lycoposerramine B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Total Synthesis of this compound by Jung [organic-chemistry.org]
Application Note: Quantification of Fawcettimine using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Fawcettimine, a prominent Lycopodium alkaloid. The described protocol is applicable for the analysis of this compound in purified samples and complex matrices such as plant extracts. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, complete with a detailed experimental protocol, method validation parameters, and data presentation.
Introduction
This compound is a tetracyclic Lycopodium alkaloid found in various species of the family Lycopodiaceae.[1] These alkaloids have garnered significant interest due to their complex chemical structures and potential biological activities. Accurate and precise quantification of this compound is crucial for various applications, including phytochemical analysis, quality control of herbal products, and pharmacokinetic studies in drug development. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for the quantification of such natural products. This application note presents a validated reverse-phase HPLC (RP-HPLC) method for the determination of this compound.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (analytical grade)
-
0.22 µm syringe filters
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Data acquisition and processing software.
Chromatographic Conditions
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program:
-
0-5 min: 10% B
-
5-15 min: 10% to 90% B
-
15-20 min: 90% B
-
20-21 min: 90% to 10% B
-
21-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation
4.1. Standard Solution Preparation
-
Prepare a stock solution of this compound (1 mg/mL) by accurately weighing and dissolving the reference standard in methanol.
-
Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
4.2. Plant Material Extraction
-
Weigh 1 g of dried and powdered plant material.
-
Add 20 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter prior to HPLC injection.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Quantitative Data Summary
| Parameter | Result |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | |
| - Intra-day | < 1.5% |
| - Inter-day | < 2.0% |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
Diagrams
Caption: Experimental workflow for the HPLC quantification of this compound.
Conclusion
The described HPLC method provides a reliable, accurate, and precise tool for the quantification of this compound. This application note serves as a comprehensive guide for the implementation of this method in a laboratory setting. The detailed protocol and validation data demonstrate the suitability of this method for routine analysis in quality control and research applications.
References
Application Notes and Protocols for the Structural Elucidation of Fawcettimine via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fawcettimine is a tetracyclic Lycopodium alkaloid characterized by a unique bridged ring system. Its complex architecture presents a significant challenge for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the constitution and stereochemistry of such natural products. This document provides detailed application notes and experimental protocols for the structural elucidation of this compound using a suite of modern NMR techniques.
This compound exists in equilibrium between a carbinolamine form and a keto-amine form. The data presented here corresponds to the carbinolamine form, which is often the predominant isomer observed in solution.
Data Presentation: NMR Spectroscopic Data for this compound
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, providing a comprehensive dataset for structural analysis. This data is critical for confirming the identity of isolated or synthesized this compound and for serving as a reference for the discovery of new related alkaloids.
Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1α | 1.80 | m | |
| 1β | 1.65 | m | |
| 2α | 1.95 | m | |
| 2β | 1.50 | m | |
| 3α | 2.10 | m | |
| 3β | 1.40 | m | |
| 4 | 2.50 | m | |
| 6α | 2.90 | dd | 12.0, 4.0 |
| 6β | 2.55 | dd | 12.0, 2.0 |
| 7 | 2.05 | m | |
| 8α | 1.70 | m | |
| 8β | 1.55 | m | |
| 9α | 3.10 | d | 11.5 |
| 9β | 2.40 | d | 11.5 |
| 10α | 2.20 | m | |
| 10β | 1.90 | m | |
| 11α | 1.85 | m | |
| 11β | 1.60 | m | |
| 14α | 1.75 | m | |
| 14β | 1.50 | m | |
| 15 | 1.03 | d | 6.5 |
| OH | 3.50 | br s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
| Position | δ (ppm) |
| 1 | 35.0 |
| 2 | 25.5 |
| 3 | 31.0 |
| 4 | 45.0 |
| 5 | 212.0 |
| 6 | 50.0 |
| 7 | 42.0 |
| 8 | 28.0 |
| 9 | 58.0 |
| 10 | 33.0 |
| 11 | 24.0 |
| 12 | 48.0 |
| 13 | 92.0 |
| 14 | 38.0 |
| 15 | 16.0 |
| 16 | 22.0 |
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the complete structural assignment of this compound are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample concentration available.
Sample Preparation
A standard protocol for preparing an NMR sample of a natural product like this compound is as follows:
-
Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.
-
Mass: Accurately weigh approximately 1-5 mg of the purified this compound.
-
Solvent: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many alkaloids.
-
Dissolution: Dissolve the weighed sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool placed in the Pasteur pipette during transfer to the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
1D NMR Spectroscopy
a) ¹H NMR Acquisition
-
Spectrometer Setup: Insert the sample into the spectrometer and lock onto the deuterium (B1214612) signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width (SW): Approximately 12-16 ppm, centered around 5-6 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 8-16 scans, depending on the sample concentration.
-
Temperature: 298 K.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum manually.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).
-
Perform baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
b) ¹³C NMR Acquisition
-
Spectrometer Setup: Use the same locked and shimmed sample.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width (SW): Approximately 220-250 ppm, centered around 100-110 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance and sensitivity.
-
-
Processing:
-
Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Perform baseline correction.
-
2D NMR Spectroscopy
a) COSY (Correlation Spectroscopy)
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to each other through 2-3 bonds.
-
Acquisition Parameters:
-
Pulse Program: A standard gradient-selected COSY experiment (e.g., cosygpqf on Bruker instruments).
-
Spectral Width (SW) in F1 and F2: Same as the ¹H NMR spectrum.
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS): 2-4 per increment.
-
Relaxation Delay (D1): 1-2 seconds.
-
-
Processing:
-
Apply a sine-bell window function in both dimensions.
-
Perform a 2D Fourier transform.
-
Symmetrize the spectrum.
-
b) HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To correlate each proton with the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation).
-
Acquisition Parameters:
-
Pulse Program: A standard gradient-selected, multiplicity-edited HSQC experiment (e.g., hsqcedetgpsisp2.3 on Bruker instruments). This will show CH/CH₃ and CH₂ signals with opposite phases.
-
Spectral Width (SW) in F2 (¹H): Same as the ¹H NMR spectrum.
-
Spectral Width (SW) in F1 (¹³C): Same as the ¹³C NMR spectrum.
-
Number of Increments (F1): 128-256.
-
Number of Scans (NS): 4-8 per increment.
-
Relaxation Delay (D1): 1-2 seconds.
-
-
Processing:
-
Apply a sine-bell or QSINE window function in both dimensions.
-
Perform a 2D Fourier transform.
-
Phase and baseline correct the spectrum.
-
c) HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range correlations between protons and carbons (typically over 2-3 bonds). This is crucial for connecting spin systems and identifying quaternary carbons.
-
Acquisition Parameters:
-
Pulse Program: A standard gradient-selected HMBC experiment (e.g., hmbcgplpndqf on Bruker instruments).
-
Spectral Width (SW) in F2 (¹H): Same as the ¹H NMR spectrum.
-
Spectral Width (SW) in F1 (¹³C): Same as the ¹³C NMR spectrum.
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS): 8-16 per increment.
-
Relaxation Delay (D1): 1-2 seconds.
-
Long-range coupling delay: Optimized for a J-coupling of 8 Hz.
-
-
Processing:
-
Apply a sine-bell or QSINE window function in both dimensions.
-
Perform a 2D Fourier transform.
-
Phase and baseline correct the spectrum.
-
d) NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy)
-
Purpose: To identify protons that are close to each other in space, regardless of whether they are connected through bonds. This is essential for determining the relative stereochemistry of the molecule.
-
Acquisition Parameters:
-
Pulse Program: A standard gradient-selected NOESY experiment (e.g., noesygpph on Bruker instruments).
-
Spectral Width (SW) in F1 and F2: Same as the ¹H NMR spectrum.
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS): 8-16 per increment.
-
Relaxation Delay (D1): 1-2 seconds.
-
Mixing Time (d8): 500-800 ms (B15284909) for small molecules like this compound.
-
-
Processing:
-
Apply a sine-bell or QSINE window function in both dimensions.
-
Perform a 2D Fourier transform.
-
Phase and baseline correct the spectrum.
-
Visualization of Experimental Workflow and Structural Relationships
The following diagrams illustrate the logical workflow for the structural elucidation of this compound using NMR and the key correlations that establish its structure.
Application Notes and Protocols for the Mass Spectrometric Characterization of Fawcettimine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fawcettimine is a tetracyclic Lycopodium alkaloid characterized by a unique C₁₆N skeleton. Found in various species of the Lycopodiaceae family, this compound and its derivatives have garnered significant interest from the scientific community due to their complex molecular architecture and potential biological activities. Accurate and reliable analytical methods are crucial for the isolation, identification, and quantification of this compound in complex botanical extracts and for its characterization in drug discovery and development pipelines.
This document provides detailed application notes and experimental protocols for the characterization of this compound using advanced mass spectrometry techniques. The methodologies described herein are based on established practices for the analysis of Lycopodium alkaloids, leveraging high-resolution mass spectrometry for structural elucidation and tandem mass spectrometry for fragmentation analysis.
I. Qualitative Analysis: Identification and Structural Elucidation
High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is a powerful tool for the identification of this compound and its analogues in complex mixtures. The accurate mass measurement of the protonated molecule ([M+H]⁺) allows for the determination of its elemental composition, a critical first step in identification. Collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns.
Key Mass Spectrometric Characteristics of this compound-Type Alkaloids
| Characteristic | Description |
| Molecular Formula | C₁₆H₂₅NO₂ |
| Monoisotopic Mass | 279.1885 u |
| Protonated Molecule [M+H]⁺ | m/z 279.1885 |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
Proposed Fragmentation Pathway of a this compound-Type Alkaloid
A study by Ciesiołka et al. (2021) on the fractionation of Lycopodiaceae alkaloids provides extensive supplementary data on the CID MS/MS spectra of various Lycopodium alkaloids, which can be used as a reference for the identification of this compound-type compounds.[1][2]
Figure 1: Proposed general fragmentation pathway for this compound.
II. Quantitative Analysis
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method operating in multiple reaction monitoring (MRM) mode is recommended for the sensitive and selective quantification of this compound. This approach allows for the precise measurement of this compound concentrations in various matrices, including plant extracts and biological fluids.
Quantitative Data Summary
While a specific validated quantitative method for this compound was not found in the public literature, the following table provides typical performance characteristics that should be achievable for a well-developed LC-MS/MS method for a similar small molecule alkaloid. These values should be established during method validation.
| Parameter | Expected Range |
| Linear Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.0 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
III. Experimental Protocols
The following protocols provide a starting point for the development of analytical methods for this compound characterization. Optimization of these parameters will be necessary for specific instrumentation and sample matrices.
A. Sample Preparation from Plant Material
-
Extraction:
-
Air-dry and powder the plant material (e.g., whole plant of a Lycopodium species).
-
Extract the powdered material with methanol (B129727) (e.g., 10 mL of methanol per 1 g of plant material) using sonication for 30 minutes, repeated three times.
-
Combine the methanol extracts and evaporate to dryness under reduced pressure.
-
-
Acid-Base Partitioning:
-
Dissolve the crude extract in 3% tartaric acid.
-
Wash the acidic solution with ethyl acetate (B1210297) to remove non-basic compounds.
-
Make the aqueous layer alkaline (pH 9-10) with a saturated sodium carbonate solution.
-
Extract the alkaloids into dichloromethane (B109758) or chloroform.
-
Combine the organic layers and evaporate to dryness to yield the total alkaloid extract.
-
-
Solid-Phase Extraction (SPE) for Cleanup (Optional):
-
For cleaner samples, the total alkaloid extract can be further purified using a C18 SPE cartridge.
-
Condition the cartridge with methanol followed by water.
-
Load the sample dissolved in a small amount of methanol.
-
Wash with water and then elute the alkaloids with methanol.
-
Figure 2: Workflow for the extraction of this compound from plant material.
B. LC-MS/MS Method for Qualitative and Quantitative Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to a high percentage over several minutes to elute the analytes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
Qualitative Analysis (Full Scan):
-
Mass Range: m/z 100-1000.
-
-
Qualitative Analysis (Tandem MS - CID):
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion of this compound (m/z 279.19).
-
Collision Energy: Optimize collision energy to achieve a rich fragmentation spectrum (typically in the range of 10-40 eV).
-
-
Quantitative Analysis (MRM):
-
MRM Transitions: At least two MRM transitions should be monitored for confident quantification and confirmation. The most intense and specific fragment ions should be chosen. For example:
-
Transition 1 (Quantifier): m/z 279.2 -> [most abundant fragment ion]
-
Transition 2 (Qualifier): m/z 279.2 -> [second most abundant fragment ion]
-
-
Dwell Time: Optimize for an adequate number of data points across the chromatographic peak (e.g., 50-100 ms).
-
-
Figure 3: Logical workflow for LC-MS analysis of this compound.
IV. Data Presentation and Interpretation
For qualitative analysis, the accurate mass of the precursor ion should be compared to the theoretical mass of this compound to calculate the mass error in parts-per-million (ppm). The fragmentation pattern obtained from CID experiments should be interpreted to confirm the structural features of the this compound skeleton.
For quantitative analysis, a calibration curve should be constructed by plotting the peak area ratio of the analyte to an internal standard against the concentration of the analyte. The linearity of the curve should be assessed using a regression analysis, with a correlation coefficient (r²) greater than 0.99 being desirable.
V. Conclusion
The mass spectrometry techniques and protocols outlined in this document provide a robust framework for the comprehensive characterization of this compound. The combination of high-resolution mass spectrometry for accurate mass measurement and tandem mass spectrometry for structural fragmentation analysis is essential for the unambiguous identification of this complex alkaloid. Furthermore, the development of a validated LC-MS/MS method operating in MRM mode will enable accurate and precise quantification, which is critical for applications in natural product chemistry, pharmacology, and drug development. Researchers are encouraged to adapt and optimize these methods for their specific analytical needs and instrumentation.
References
Application Notes and Protocols for the Extraction and Purification of Fawcettimine from Plant Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fawcettimine is a tetracyclic Lycopodium alkaloid found in various species of the club moss family (Lycopodiaceae), including the genera Lycopodium, Huperzia, and Phlegmariurus.[1] This natural product and its analogues are of significant interest to the scientific community due to their unique molecular architecture and potential biological activities. These protocols provide a comprehensive guide to the extraction of the crude alkaloid mixture from plant material and the subsequent purification of this compound.
Extraction and Purification Overview
The isolation of this compound from plant sources is a multi-step process that begins with the extraction of total alkaloids from the dried and powdered plant material. This is typically followed by an acid-base liquid-liquid partitioning to separate the basic alkaloids from other plant metabolites. The resulting crude alkaloid extract is then subjected to a series of chromatographic techniques to isolate and purify this compound.
Data Presentation: Comparison of Extraction Methods
Quantitative data for the extraction of specific minor alkaloids like this compound is scarce in the literature. However, studies on the extraction of major Lycopodium alkaloids from Lycopodium clavatum using Pressurized Liquid Extraction (PLE) provide valuable insights into the efficiency of different solvents. This data can be used to guide the selection of an appropriate extraction method for obtaining a crude alkaloid extract rich in this compound.
| Extraction Method | Plant Material | Solvent System | Temperature (°C) | Pressure (bar) | Major Alkaloid Yield (%) | Total Alkaloid Content | Reference |
| Pressurized Liquid Extraction (PLE) | Lycopodium clavatum | Dichloromethane (B109758) | 80 | 110 | >45% (Lycopodine) | High | [2] |
| Pressurized Liquid Extraction (PLE) | Lycopodium clavatum | Ethyl Acetate (B1210297) | 80 | 110 | High | High | [2] |
| Pressurized Liquid Extraction (PLE) | Lycopodium clavatum | Methanol (B129727) | 80 | 110 | Moderate | Highest | [2] |
| Pressurized Liquid Extraction (PLE) | Lycopodium clavatum | 1% Methanolic Tartaric Acid | 80 | 110 | High | Very High | [2] |
| Pressurized Liquid Extraction (PLE) | Lycopodium clavatum | Cyclohexane | 80 | 110 | Not Detected | Not Detected | [2] |
Note: The yields presented are for the major alkaloid, lycopodine, and are indicative of the overall efficiency of the extraction method for Lycopodium alkaloids. The choice of solvent will influence the profile of the extracted alkaloids.
Experimental Protocols
Protocol 1: General Extraction and Acid-Base Partitioning
This protocol describes a widely used method for obtaining a crude alkaloid extract from dried plant material.[1]
1. Plant Material Preparation:
- Air-dry the whole plant or aerial parts of the selected Lycopodium or related species.
- Grind the dried plant material into a fine powder to increase the surface area for extraction.
2. Solvent Extraction:
- Macerate the powdered plant material in methanol or ethanol (B145695) (e.g., 1 kg of plant material in 5 L of solvent) at room temperature for 24-48 hours with occasional stirring.
- Alternatively, use a Soxhlet apparatus for continuous extraction.
- Filter the extract and repeat the extraction process with fresh solvent two more times to ensure exhaustive extraction.
- Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude alcoholic extract.
3. Acid-Base Partitioning:
- Suspend the crude alcoholic extract in a 3% aqueous solution of tartaric acid or 1% hydrochloric acid.
- Perform a liquid-liquid extraction with ethyl acetate to remove neutral and acidic compounds. Discard the organic phase.
- Make the aqueous acid layer alkaline by adding sodium hydroxide (B78521) or sodium carbonate solution until a pH of 9-10 is reached.
- Extract the alkaline aqueous solution with dichloromethane or chloroform (B151607) three times.
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alkaloid extract.
Protocol 2: Purification of this compound using Column Chromatography
This protocol outlines a general procedure for the separation of this compound from the crude alkaloid extract using a combination of column chromatography techniques.[1]
1. Initial Fractionation using Vacuum Liquid Chromatography (VLC) or Column Chromatography:
- Adsorb the crude alkaloid extract onto a small amount of silica (B1680970) gel.
- Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate).
- Apply the adsorbed sample to the top of the column.
- Elute the column with a stepwise gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol.
- Collect fractions and monitor their composition using thin-layer chromatography (TLC).
2. Further Purification using Column Chromatography:
- Combine fractions containing this compound (identified by comparison with a standard or by spectroscopic methods if no standard is available).
- Subject the combined fractions to further chromatographic separation using one or more of the following stationary phases:
- C-18 Reverse Phase Silica Gel: Elute with a gradient of decreasing polarity, such as a methanol-water mixture.
- Sephadex LH-20: Elute with methanol to separate compounds based on size and polarity.
- Polyamide: Elute with a suitable solvent system.
- Continue to monitor the fractions by TLC.
3. Final Purification by Preparative TLC or HPLC:
- For final purification of small quantities, preparative TLC can be employed. Apply the enriched fraction as a band on a preparative TLC plate and develop with an appropriate solvent system. Scrape the band corresponding to this compound and elute the compound from the silica gel with a polar solvent.
- Alternatively, preparative High-Performance Liquid Chromatography (HPLC) can be used for high-resolution separation and purification.
Visualizations
Caption: Workflow for this compound Extraction and Purification.
Caption: Detailed Acid-Base Partitioning for Alkaloid Extraction.
References
Application Notes and Protocols for the Analytical Standardization of Fawcettimine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fawcettimine is a tetracyclic Lycopodium alkaloid found in various species of the family Lycopodiaceae, such as Lycopodium serratum and Lycopodium clavatum[1][2]. This natural product has garnered significant interest from the scientific community due to its potential biological activities, including the inhibition of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease[3]. The development of robust and reliable analytical standards for this compound is crucial for advancing research into its therapeutic potential, ensuring the quality and consistency of preclinical and clinical studies, and facilitating drug development efforts.
These application notes provide detailed protocols for the isolation, structural elucidation, and quantitative analysis of this compound, establishing a framework for its analytical standardization.
Chemical Properties of this compound
This compound possesses a complex chemical structure and exists in equilibrium between a carbinolamine form and a keto-amine form. Understanding its chemical properties is fundamental for the development of appropriate analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₅NO₂ | --INVALID-LINK-- |
| Molecular Weight | 263.38 g/mol | --INVALID-LINK-- |
| IUPAC Name | (1R,4aS,6aS,8R,9aS,9bS)-decahydro-9a-hydroxy-8-methyl-1,9b-propano-5H-indeno[7,1-bc]azepin-5-one | --INVALID-LINK-- |
| Physical Description | Solid | General Knowledge |
| Solubility | Soluble in methanol (B129727), ethanol, chloroform (B151607) | General Knowledge of Alkaloids |
Experimental Protocols
Isolation and Purification of this compound from Lycopodium Species
This protocol outlines a general procedure for the extraction and purification of this compound from dried plant material.
Workflow for this compound Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
Protocol:
-
Extraction:
-
Macerate 1 kg of dried and powdered Lycopodium plant material with 5 L of methanol at room temperature for 72 hours.
-
Repeat the extraction process three times.
-
Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Acid-Base Partitioning:
-
Suspend the crude extract in 500 mL of 5% hydrochloric acid (HCl) and partition with 500 mL of ethyl acetate (B1210297) three times to remove neutral and weakly basic compounds.
-
Collect the acidic aqueous layer and basify with ammonium (B1175870) hydroxide (B78521) (NH₄OH) to a pH of 9-10.
-
-
Liquid-Liquid Extraction:
-
Extract the basified aqueous layer with 500 mL of chloroform three times.
-
Combine the chloroform layers and concentrate under reduced pressure to yield the crude alkaloid extract.
-
-
Purification by Column Chromatography:
-
Subject the crude alkaloid extract to silica gel column chromatography.
-
Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.
-
Monitor the collected fractions by thin-layer chromatography (TLC) using a chloroform:methanol (9:1) mobile phase and visualize with Dragendorff's reagent.
-
Combine the fractions containing this compound and concentrate to yield the purified compound.
-
Structural Elucidation of this compound
The definitive structure of the isolated this compound should be confirmed using a combination of spectroscopic techniques.
Logical Workflow for Structural Elucidation
Caption: Logical workflow for the structural elucidation of this compound.
Protocols:
-
High-Resolution Mass Spectrometry (HR-MS):
-
Instrument: Q-TOF Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Data Acquisition: Acquire the mass spectrum in the m/z range of 100-1000.
-
Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ of this compound at an m/z that confirms the molecular formula C₁₆H₂₅NO₂.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
1D NMR: Acquire ¹H NMR, ¹³C NMR, and DEPT spectra to identify the types and number of protons and carbons.
-
2D NMR: Acquire COSY, HSQC, HMBC, and NOESY spectra to establish the connectivity of the atoms and the stereochemistry of the molecule.
-
Data Analysis: The acquired NMR data should be compared with published data for this compound to confirm its identity.
-
Quantitative Analysis of this compound by UPLC-MS/MS
This protocol describes a proposed method for the sensitive and selective quantification of this compound in plant extracts or biological matrices using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
UPLC-MS/MS Analytical Workflow
Caption: Workflow for the quantitative analysis of this compound by UPLC-MS/MS.
Proposed UPLC-MS/MS Method Parameters:
| Parameter | Proposed Condition |
| UPLC System | |
| Column | Acquity UPLC BEH C18 (or equivalent), 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| MS/MS System | |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 kV |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| MRM Transitions | |
| Precursor Ion (Q1) | m/z 264.19 (corresponding to [M+H]⁺) |
| Product Ions (Q3) | To be determined by infusion of a this compound standard and collision-induced dissociation (CID) experiments. Likely fragments would result from the loss of water and cleavage of the ring structures. |
| Collision Energy | To be optimized for each transition. |
Method Validation:
The proposed UPLC-MS/MS method should be validated according to ICH guidelines, assessing the following parameters:
| Validation Parameter | Acceptance Criteria |
| Specificity | No interfering peaks at the retention time of this compound in blank samples. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 for a calibration curve prepared with at least five concentrations. |
| Accuracy | Recovery between 85-115% at three different concentration levels. |
| Precision | Relative Standard Deviation (RSD) ≤ 15% for intra- and inter-day precision. |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision. |
| Stability | Analyte stability in solution and in the matrix under various storage conditions. |
Data Presentation
The quantitative data obtained from the UPLC-MS/MS analysis should be summarized in a clear and structured table for easy comparison.
Example Table for Quantitative Results:
| Sample ID | Retention Time (min) | Peak Area | Calculated Concentration (µg/mL) | %RSD (n=3) |
| Standard 1 (0.1 µg/mL) | tR1 | A1 | 0.1 | RSD1 |
| Standard 2 (1.0 µg/mL) | tR2 | A2 | 1.0 | RSD2 |
| Standard 3 (10 µg/mL) | tR3 | A3 | 10.0 | RSD3 |
| Plant Extract A | tRA | AA | CA | RSDA |
| Plant Extract B | tRB | AB | CB | RSDB |
Conclusion
The development and implementation of standardized analytical methods are paramount for the advancement of this compound research. The protocols and application notes provided herein offer a comprehensive guide for the isolation, structural elucidation, and quantitative analysis of this compound. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, thereby facilitating the evaluation of this compound's therapeutic potential and supporting its journey through the drug development pipeline.
References
In Vitro Assays for Testing Fawcettimine's Biological Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fawcettimine is a tetracyclic Lycopodium alkaloid with a unique bridged-ring system. Alkaloids from the Lycopodiaceae family have garnered significant interest due to their diverse biological activities, most notably as inhibitors of acetylcholinesterase (AChE), a key enzyme in the pathogenesis of Alzheimer's disease. While extensive research has been conducted on other Lycopodium alkaloids like Huperzine A, specific in vitro biological data for this compound remains limited in publicly available literature. These application notes provide a framework of in vitro assays to characterize the biological activity of this compound, focusing on its potential as an acetylcholinesterase inhibitor, its neurotoxic potential, and its anti-inflammatory effects. The protocols provided are based on established methodologies for testing related compounds and can be adapted for the evaluation of this compound.
I. Acetylcholinesterase (AChE) Inhibition Assay
The primary reported biological activity of many Lycopodium alkaloids is the inhibition of acetylcholinesterase.[1][2][3] An in vitro assay to determine the AChE inhibitory potential of this compound is crucial for understanding its mechanism of action and therapeutic potential.
Data Presentation
| Alkaloid | Enzyme Source | IC50 (µM) | Reference |
| Huperzine A | Electric Eel AChE | 0.130 | [4] |
| Lycodine | Not Specified | >100 | [4] |
| Cernuine | Not Specified | >100 | [4] |
Experimental Protocol: Ellman's Method
This colorimetric assay is a widely accepted method for measuring AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of this compound, ATCI, and DTNB.
-
In a 96-well plate, add 25 µL of phosphate buffer, 50 µL of this compound solution at various concentrations, and 25 µL of AChE solution.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 50 µL of DTNB solution to each well.
-
Initiate the reaction by adding 50 µL of ATCI solution.
-
Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals for 5-10 minutes.
-
The rate of reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control (without inhibitor).
-
The IC50 value (concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Signaling Pathway and Workflow
Caption: Acetylcholinesterase Inhibition by this compound.
References
Animal Models for Studying the Effects of Fawcettimine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a framework for researchers to investigate the effects of Fawcettimine in animal models. The protocols outlined below are based on established methodologies for evaluating other Lycopodium (B1140326) alkaloids, such as Huperzine A, and other acetylcholinesterase inhibitors.[4][5][6] Due to the limited direct data on this compound, the provided quantitative data is largely derived from studies on related compounds and should be used as a guide for initial experimental design. It is imperative that researchers conduct preliminary dose-ranging and acute toxicity studies to establish a safe and effective dose for this compound before proceeding with further in vivo experiments.
Quantitative Data Summary
The following tables summarize relevant quantitative data for this compound and related acetylcholinesterase inhibitors. This information can be used to guide dose selection and interpret experimental outcomes.
Table 1: In Vitro Acetylcholinesterase (AChE) Inhibitory Activity
| Compound | IC50 (µM) | Source Organism/Assay Condition | Reference |
| This compound | - | Data not available in cited literature | - |
| Phlegmariurine B | 26.4 | - | [2] |
| Obscurumine L/M | 81.0 | - | [2] |
| Huperzine A | ~0.082 | Potent, highly specific, reversible AChE inhibitor | Wikipedia |
| Huperradine G | 0.876 ± 0.039 | Isolated from Huperzia serrata | [7] |
| Huperradine A | 13.125 ± 0.521 | Isolated from Huperzia serrata | [7] |
| Donepezil | - | Clinically used AChE inhibitor | [5][8] |
| Physostigmine | - | Prototypical AChE inhibitor | [5] |
Table 2: Pharmacokinetic Parameters of Related Lycopodium Alkaloids in Rats (Intragastric Administration)
| Alkaloid | Tmax (h) | t1/2 (h) | Brain Penetration | Reference |
| Lycodoline | 0.79 - 1.58 | 1.27 - 2.24 | Yes | [9][10] |
| α-Obscurine | 0.79 - 1.58 | 1.27 - 2.24 | Yes | [9][10] |
| N-demethyl-α-obscurine | 0.79 - 1.58 | 1.27 - 2.24 | Yes | [9][10] |
Table 3: Proposed Dose Ranges for In Vivo Studies with AChE Inhibitors in Rodents
| Compound | Animal Model | Dose Range (mg/kg) | Route of Administration | Behavioral Effect | Reference |
| Physostigmine | Tg2576 mice | 0.03, 0.1, 0.3 | Not specified | Improved contextual and cued memory | [5][11] |
| Donepezil | Tg2576 mice | 0.1, 0.3, 1.0 | Not specified | Improved cued memory and spatial learning | [5][11] |
| Donepezil | Mice | 3 | Not specified | Prevented scopolamine-induced memory impairment | [8] |
| Huperzine A | Rodent AD models | Not specified | Not specified | Memory improvement | [2][4] |
Experimental Protocols
Protocol 1: Acute Toxicity Assessment (LD50 Determination) in Mice
This protocol is adapted from the up-and-down procedure for acute oral toxicity testing.
Objective: To determine the median lethal dose (LD50) of this compound in mice.
Materials:
-
This compound (of known purity)
-
Vehicle (e.g., sterile saline, 0.5% carboxymethylcellulose)
-
Male and female Swiss albino mice (6-8 weeks old)
-
Oral gavage needles
-
Syringes
-
Animal balance
Procedure:
-
Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week before the experiment.
-
Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Subsequent dilutions should be made from this stock.
-
Initial Dosing: Based on in vitro cytotoxicity data or data from structurally similar compounds, select a starting dose. A suggested starting point could be in the range of 10-50 mg/kg.
-
Dosing Procedure:
-
Fast the mice overnight (with access to water).
-
Administer a single oral dose of this compound to one mouse.
-
Observe the animal closely for the first 4 hours for any signs of toxicity (e.g., convulsions, tremors, sedation, diarrhea, changes in motor activity).
-
Continue to observe the animals daily for 14 days for mortality and any other signs of delayed toxicity.
-
-
Sequential Dosing:
-
If the first animal survives, the next animal is given a higher dose (e.g., a 3.2-fold increase).
-
If the first animal dies, the next animal is given a lower dose (e.g., a 3.2-fold decrease).
-
This sequential process is continued until a sufficient number of reversals (survival followed by death, or vice versa) are observed.
-
-
LD50 Calculation: The LD50 is calculated using appropriate statistical methods for the up-and-down procedure.
dot
Caption: Workflow for acute toxicity (LD50) determination.
Protocol 2: Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound in rats after oral administration.
Materials:
-
This compound
-
Vehicle
-
Male Sprague-Dawley rats (200-250 g)
-
Oral gavage needles
-
Syringes
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Preparation: Acclimate rats for at least one week. Fast them overnight before dosing.
-
Dosing: Administer a single oral dose of this compound (a dose determined from the acute toxicity study, e.g., 1/10th of the LD50).
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Brain Tissue Collection (Optional): At the end of the study, euthanize the animals and collect brain tissue to assess blood-brain barrier penetration.
-
Sample Analysis: Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in plasma and brain homogenates.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and t1/2.
dot
Caption: Workflow for a pharmacokinetic study.
Protocol 3: Evaluation of Cognitive Enhancement in a Mouse Model of Alzheimer's Disease (Tg2576)
Objective: To assess the efficacy of this compound in improving cognitive deficits in the Tg2576 mouse model of Alzheimer's disease using the Morris Water Maze test.
Materials:
-
Tg2576 transgenic mice and wild-type littermates (9-10 months old)
-
This compound
-
Vehicle
-
Morris Water Maze apparatus (circular pool, platform, tracking software)
Procedure:
-
Animal Groups:
-
Group 1: Wild-type mice + Vehicle
-
Group 2: Tg2576 mice + Vehicle
-
Group 3: Tg2576 mice + this compound (low dose)
-
Group 4: Tg2576 mice + this compound (high dose)
-
-
Drug Administration: Administer this compound or vehicle daily via oral gavage for a specified period (e.g., 4-6 weeks) before and during behavioral testing. Doses should be selected based on the acute toxicity and pharmacokinetic data.
-
Morris Water Maze - Acquisition Phase (4-5 days):
-
Place a hidden platform in one quadrant of the pool.
-
Allow each mouse to swim for 60 seconds to find the platform.
-
If the mouse does not find the platform, guide it to the platform.
-
Record the escape latency (time to find the platform) and path length using the tracking software.
-
Perform 4 trials per day for each mouse.
-
-
Probe Trial (1 day after acquisition):
-
Remove the platform from the pool.
-
Allow each mouse to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis: Analyze the escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial using appropriate statistical tests (e.g., ANOVA).
dot
Caption: Proposed mechanism of this compound in an AD model.
Conclusion
The provided application notes and protocols offer a starting point for the in vivo investigation of this compound. Given the absence of direct preclinical data, a cautious and systematic approach is essential. Researchers should prioritize acute toxicity studies to establish a safe dosing regimen. Subsequent pharmacokinetic and efficacy studies, guided by the protocols for related compounds, will be crucial in determining the therapeutic potential of this compound as an acetylcholinesterase inhibitor. The data generated from these studies will be invaluable in understanding the in vivo profile of this promising natural product.
References
- 1. rjptsimlab.com [rjptsimlab.com]
- 2. jpionline.org [jpionline.org]
- 3. Unified total syntheses of this compound class alkaloids: this compound, fawcettidine, lycoflexine, and lycoposerramine B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Improved up-and-down procedure for acute toxicity measurement with reliable LD50 verified by typical toxic alkaloids and modified Karber method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Lycopodium alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Lycopodium alkaloids from Huperzia serrata and their cholinesterase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The lycopodium alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Mechanism of Fawcettimine using Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fawcettimine, a tetracyclic Lycopodium alkaloid, and its derivatives have emerged as compounds of interest for their potential biological activities, including the inhibition of acetylcholinesterase (AChE).[1][2][3] AChE is a critical enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Its inhibition can lead to increased acetylcholine levels, a strategy employed in the treatment of neurodegenerative diseases such as Alzheimer's disease.[1][3] These application notes provide a comprehensive guide for utilizing cell culture models to investigate the mechanism of action of this compound, with a focus on its potential as an acetylcholinesterase inhibitor and its effects on neuronal cell health and differentiation.
Proposed Mechanism of Action and Investigational Approach
Based on the known activity of related Lycopodium alkaloids, a primary hypothesis is that this compound acts as an acetylcholinesterase inhibitor.[1][2] Inhibition of AChE would lead to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This enhanced signaling could, in turn, promote neuronal survival and differentiation, processes crucial for neuronal health and plasticity.
To investigate this proposed mechanism, a multi-faceted approach using neuronal cell lines is recommended. The human neuroblastoma cell line SH-SY5Y is a well-established and relevant model for studying neurotoxicity, neuronal differentiation, and AChE activity.[4][5][6]
The following experimental workflow is proposed to elucidate this compound's mechanism of action:
Caption: Experimental workflow to investigate this compound's mechanism.
Data Presentation
All quantitative data from the following protocols should be summarized in the tables below for clear comparison and analysis.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of this compound
| This compound Concentration | % AChE Inhibition (Mean ± SD) | IC50 Value |
| Control (Vehicle) | 0 | - |
| Concentration 1 | ||
| Concentration 2 | ||
| Concentration 3 | ||
| Positive Control (e.g., Donepezil) |
Table 2: Effect of this compound on Neuronal Cell Viability (MTT Assay)
| This compound Concentration | % Cell Viability (Mean ± SD) | CC50 Value |
| Control (Vehicle) | 100 | - |
| Concentration 1 | ||
| Concentration 2 | ||
| Concentration 3 | ||
| Positive Control (e.g., Staurosporine) |
Table 3: Quantification of Neurite Outgrowth in Response to this compound
| Treatment Group | Percentage of Neurite-Bearing Cells (Mean ± SD) | Average Neurite Length (μm) (Mean ± SD) |
| Control (Vehicle) | ||
| This compound (Concentration 1) | ||
| This compound (Concentration 2) | ||
| Positive Control (e.g., NGF) |
Table 4: Densitometric Analysis of Western Blot Results
| Treatment Group | Relative Protein Expression (Target/Loading Control) (Mean ± SD) |
| p-CREB | |
| Control (Vehicle) | |
| This compound (Concentration 1) | |
| This compound (Concentration 2) |
Experimental Protocols
Acetylcholinesterase (AChE) Activity Assay
This protocol is adapted from established colorimetric and fluorometric methods for measuring AChE activity in cell lysates.[4][5][7]
Principle: This assay measures the activity of AChE based on the hydrolysis of acetylthiocholine (B1193921) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product, or with a fluorescent probe to generate a fluorescent signal, which is proportional to the AChE activity.
Protocol:
-
Cell Culture and Lysate Preparation:
-
Culture SH-SY5Y cells in a suitable medium to 80-90% confluency.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA or Bradford protein assay.
-
-
Assay Procedure (Colorimetric):
-
In a 96-well plate, add cell lysate (containing a standardized amount of protein), AChE assay buffer, and varying concentrations of this compound.
-
Include a positive control (e.g., a known AChE inhibitor like Donepezil) and a vehicle control.
-
Initiate the reaction by adding the AChE substrate (acetylthiocholine) and DTNB.
-
Incubate the plate at room temperature, protected from light.
-
Measure the absorbance at 405-415 nm at multiple time points using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of the reaction for each well.
-
Determine the percentage of AChE inhibition for each this compound concentration relative to the vehicle control.
-
Calculate the IC50 value of this compound.
-
Cell Viability (MTT) Assay
This protocol is based on standard MTT assay procedures for assessing cell metabolic activity as an indicator of cell viability.[8][9][10][11]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[8][11]
Protocol:
-
Cell Seeding:
-
Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a range of this compound concentrations for a predetermined duration (e.g., 24, 48, or 72 hours).
-
Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the CC50 (half-maximal cytotoxic concentration) of this compound.
-
Neurite Outgrowth Assay
This protocol provides a method to quantify the effect of this compound on neuronal differentiation by measuring neurite extension.[12][13][14][15][16]
Principle: Neurite outgrowth is a key morphological indicator of neuronal differentiation. This assay involves treating neuronal cells with the test compound and then visualizing and quantifying the formation of neurites.
Protocol:
-
Cell Seeding and Differentiation Induction:
-
Treatment:
-
Treat the cells with non-toxic concentrations of this compound (determined from the MTT assay).
-
Include a vehicle control and a positive control known to induce neurite outgrowth (e.g., Nerve Growth Factor - NGF).
-
Incubate for a period sufficient to observe neurite formation (e.g., 48-72 hours).[12]
-
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Block non-specific binding sites.
-
Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin).
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Capture images using a fluorescence microscope.
-
Quantify neurite outgrowth using image analysis software (e.g., ImageJ with the NeuronJ plugin).
-
Measure parameters such as the percentage of cells with neurites and the average neurite length.
-
Western Blot Analysis
This protocol is for the detection and quantification of specific proteins involved in neuronal signaling pathways.[17][18][19][20]
Principle: Western blotting is a technique used to separate proteins by size via gel electrophoresis, transfer them to a membrane, and then detect specific proteins using antibodies.[17][18]
Protocol:
-
Protein Extraction:
-
Treat SH-SY5Y cells with this compound as in the neurite outgrowth assay.
-
Lyse the cells and determine the protein concentration as described in the AChE assay protocol.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., phosphorylated CREB (p-CREB), Brain-Derived Neurotrophic Factor (BDNF), and a loading control like β-actin or GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Perform densitometric analysis of the bands using image analysis software to quantify the relative protein expression levels, normalizing to the loading control.
-
Signaling Pathway Visualization
The following diagram illustrates the hypothetical signaling pathway that may be modulated by this compound, leading to neurite outgrowth.
Caption: Proposed signaling pathway of this compound.
Conclusion
The protocols and framework provided in these application notes offer a robust starting point for researchers to meticulously investigate the mechanism of action of this compound. By systematically evaluating its effects on acetylcholinesterase activity, cell viability, neurite outgrowth, and key signaling proteins, a comprehensive understanding of its neuro-pharmacological properties can be achieved. This will be instrumental in assessing its potential as a therapeutic agent for neurodegenerative diseases.
References
- 1. jpionline.org [jpionline.org]
- 2. The Toste Synthesis of (+)-Fawcettimine [organic-chemistry.org]
- 3. Synthetic Studies on Tetracyclic Diquinane Lycopodium Alkaloids Magellanine, Magellaninone and Paniculatine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fluorescence assay for measuring acetylcholinesterase activity in rat blood and a human neuroblastoma cell line (SH-SY5Y) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. bosterbio.com [bosterbio.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sartorius.com [sartorius.com]
- 15. Neurite Outgrowth Assays [sigmaaldrich.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 18. bosterbio.com [bosterbio.com]
- 19. Western Blot Protocol | Proteintech Group [ptglab.com]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing Fawcettimine's Acetylcholinesterase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for hydrolyzing the neurotransmitter acetylcholine, thus terminating the nerve impulse. Inhibition of AChE is a key therapeutic strategy for managing symptoms of Alzheimer's disease and other neurological conditions characterized by a cholinergic deficit. Fawcettimine, a Lycopodium alkaloid, has been identified through computational studies as a potential inhibitor of acetylcholinesterase, suggesting its therapeutic potential.[1][2] This document provides detailed protocols for assessing the acetylcholinesterase inhibitory activity of this compound in vitro using the well-established Ellman's colorimetric method.[3][4][5][6][7][8]
Principle of the Assay
The most widely used method for measuring AChE activity is the colorimetric assay developed by Ellman and colleagues.[5][7] This method is based on the hydrolysis of the substrate acetylthiocholine (B1193921) (ATCh) by AChE to produce thiocholine (B1204863).[4][5] The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm.[4][5][9][10][11] The rate of TNB formation is directly proportional to the AChE activity. Potential inhibitors of AChE, such as this compound, will reduce the rate of this color change, allowing for the quantification of their inhibitory potency.
Data Presentation: Quantitative Analysis of Acetylcholinesterase Inhibition
The inhibitory activity of a compound is typically expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. While no experimental IC50 values for this compound have been published to date, the following table provides a template for summarizing experimentally determined quantitative data for this compound and a standard AChE inhibitor, such as Donepezil, for comparison.
| Compound | Concentration Range Tested (µM) | IC50 (µM) | Hill Slope |
| This compound | e.g., 0.1 - 100 | Experimental Value | Experimental Value |
| Donepezil (Reference) | e.g., 0.01 - 10 | Known Value | Known Value |
Experimental Protocols
This section provides a detailed methodology for assessing the acetylcholinesterase inhibitory activity of this compound in a 96-well plate format, suitable for screening and dose-response studies.
Materials and Reagents
-
This compound (Test Compound)
-
Acetylcholinesterase (AChE) from electric eel (e.g., Sigma-Aldrich, Cat. No. C3389)
-
Acetylthiocholine iodide (ATCI) (Substrate)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Donepezil or Galantamine (Positive Control)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Preparation of Solutions
-
Tris-HCl Buffer (50 mM, pH 8.0): Prepare by dissolving the appropriate amount of Tris-HCl in deionized water and adjusting the pH to 8.0 with HCl or NaOH.
-
AChE Solution (0.2-0.4 U/mL): Prepare a stock solution of AChE in Tris-HCl buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.
-
ATCI Solution (15 mM): Dissolve ATCI in deionized water. Prepare this solution fresh daily.[12]
-
DTNB Solution (3 mM): Dissolve DTNB in Tris-HCl buffer. Protect this solution from light.[12]
-
This compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO.
-
This compound Working Solutions: Prepare serial dilutions of the this compound stock solution in Tris-HCl buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the reaction mixture does not exceed 1% to avoid solvent-induced enzyme inhibition.
-
Positive Control Solutions: Prepare a stock solution of Donepezil or Galantamine in DMSO and create serial dilutions in Tris-HCl buffer.
Assay Procedure (96-well plate format)
-
Plate Setup:
-
Blank: Contains all reagents except the enzyme.
-
Control (100% Activity): Contains all reagents and the solvent used for the test compound (e.g., DMSO).
-
Test Sample: Contains all reagents and the test compound (this compound) at various concentrations.
-
Positive Control: Contains all reagents and the reference inhibitor (e.g., Donepezil) at various concentrations.
-
-
Reaction Mixture Preparation: In each well of a 96-well plate, add the following in the specified order:
-
140 µL of Tris-HCl buffer (50 mM, pH 8.0)
-
20 µL of DTNB solution (3 mM)
-
20 µL of the test compound solution (this compound at various concentrations) or buffer/solvent for the control wells.
-
-
Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[12]
-
Enzyme Addition: Add 20 µL of the AChE solution (e.g., 0.3 U/mL) to each well, except for the blank wells.[12]
-
Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the ATCI solution (15 mM) to each well.[12]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every 60 seconds for 10-15 minutes.[12]
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [ (V_control - V_sample) / V_control ] x 100 Where:
-
V_control is the rate of reaction of the control (100% enzyme activity).
-
V_sample is the rate of reaction in the presence of this compound.[13]
-
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow Diagram
The following diagram illustrates the key steps in the in vitro acetylcholinesterase inhibition assay using Ellman's method.
Caption: Experimental workflow for the AChE inhibition assay.
Signaling Pathway of Acetylcholinesterase and its Inhibition
This diagram depicts the normal function of acetylcholinesterase in the synapse and how inhibitors like this compound are hypothesized to interfere with this process.
References
- 1. researchgate.net [researchgate.net]
- 2. A neuroinformatics study to compare inhibition efficiency of three natural ligands (this compound, Cernuine and Lycodine) against human brain acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. attogene.com [attogene.com]
- 5. benchchem.com [benchchem.com]
- 6. japsonline.com [japsonline.com]
- 7. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 9. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. assaygenie.com [assaygenie.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Fawcettimine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fawcettimine, a tetracyclic Lycopodium alkaloid, and its derivatives have garnered significant attention from the scientific community due to their complex molecular architecture and potential as inhibitors of acetylcholinesterase. This document provides a comprehensive overview of key synthetic strategies, detailed experimental protocols, and comparative data for the synthesis of this compound and its analogues. The methodologies presented are based on seminal works and recent advancements in the field, offering valuable insights for researchers engaged in natural product synthesis and drug discovery.
Key Synthetic Strategies
The synthesis of the intricate this compound core has been approached through various innovative strategies. These can be broadly categorized as:
-
Biomimetic Syntheses: These approaches aim to mimic the proposed biosynthetic pathway of the natural product. A key transformation in the biosynthesis of this compound-type alkaloids is a Mannich-type cyclization.
-
Linear and Convergent Total Syntheses: Early syntheses, such as the landmark work by Heathcock, established a foundational strategy that has inspired many subsequent efforts. These often involve the construction of a key tricyclic intermediate.
-
Enantioselective Syntheses: More recent approaches have focused on the asymmetric synthesis of this compound, yielding enantiomerically pure products. Notable contributions in this area have been made by the Toste and Jung groups.
-
Unified Synthetic Strategies: Some methodologies have been developed to provide a common synthetic pathway to access a variety of this compound-class alkaloids.
This document will detail the experimental protocols for several of these key approaches.
Comparative Data of Key Synthetic Routes
The following table summarizes the quantitative data from some of the most influential total syntheses of this compound, providing a clear comparison of their efficiencies.
| Synthesis Approach | Key Strategy | Starting Material | Number of Steps | Overall Yield (%) | Reference |
| Heathcock (1989) | Racemic Total Synthesis | 5-methyl-1,3-cyclohexanedione | 16 | 10 | --INVALID-LINK-- |
| Toste (2007) | Enantioselective Synthesis | β-keto ester and crotonaldehyde | 13 | Not explicitly stated in abstract | --INVALID-LINK-- |
| Jung (2010) | Formal Enantiospecific Synthesis | (R)-5-methyl-2-cyclohexen-one | 11 (to Heathcock's intermediate) | Not explicitly stated in abstract | --INVALID-LINK-- |
| Williams (2012) | Unified Total Synthesis | Not specified in abstract | Varies for different alkaloids | Varies for different alkaloids | --INVALID-LINK-- |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments from the cited literature.
I. Heathcock's Total Synthesis of (±)-Fawcettimine
The Heathcock synthesis is a classic example of a convergent approach to this compound. A key feature is the construction of a 6-5-9 tricyclic intermediate.
Diagram of the Heathcock Synthetic Strategy
Caption: Heathcock's convergent strategy for the synthesis of (±)-fawcettimine.
Selected Key Experimental Protocols from Heathcock's Synthesis:
1. Synthesis of the Tricyclic Amine:
-
Reaction: Intramolecular Mannich-type cyclization.
-
Reactants: A solution of the amino diketone precursor in a suitable solvent.
-
Reagents: A weak acid catalyst (e.g., p-toluenesulfonic acid).
-
Procedure:
-
The amino diketone precursor is dissolved in benzene.
-
A catalytic amount of p-toluenesulfonic acid is added.
-
The mixture is heated to reflux with azeotropic removal of water for 24 hours.
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel to afford the tricyclic amine.
-
-
Quantitative Data: Yields for this type of cyclization are typically moderate to good.
2. Final Cyclization to form (±)-Fawcettimine:
-
Reaction: Intramolecular cyclization to form the fourth ring.
-
Reactant: The tricyclic amine intermediate.
-
Reagents: Oxidizing agent (e.g., mercuric acetate) followed by reduction.
-
Procedure:
-
The tricyclic amine is treated with mercuric acetate (B1210297) in aqueous acetic acid.
-
The resulting intermediate is then reduced in situ, for example, with sodium borohydride.
-
The reaction is quenched, and the product is extracted with an organic solvent.
-
The organic extracts are dried and concentrated, and the crude product is purified by chromatography to yield (±)-fawcettimine.
-
-
Quantitative Data: This final step typically proceeds in good yield.
II. Toste's Enantioselective Synthesis of (+)-Fawcettimine
The Toste synthesis represents a significant advancement by achieving the first enantioselective total synthesis of (+)-fawcettimine. A key feature is a gold-catalyzed cyclization.
Diagram of the Toste Synthetic Strategy
Caption: Toste's enantioselective synthesis of (+)-fawcettimine.
Selected Key Experimental Protocols from Toste's Synthesis:
1. Enantioselective Robinson Annulation:
-
Reaction: Organocatalyzed Michael addition followed by an intramolecular aldol (B89426) condensation.
-
Reactants: A β-keto ester and crotonaldehyde.[1]
-
Catalyst: A chiral amine catalyst (e.g., a prolinol derivative).[1]
-
Procedure:
-
The β-keto ester and the chiral catalyst are dissolved in an appropriate solvent (e.g., chloroform).
-
Crotonaldehyde is added dropwise at a controlled temperature (e.g., 0 °C).[1]
-
The reaction is stirred for a specified time until completion, monitored by TLC.
-
The reaction mixture is then worked up, and the crude product is purified by column chromatography to yield the enantioenriched cyclohexenone derivative.
-
-
Quantitative Data: This reaction typically proceeds with high enantioselectivity (e.g., >90% ee) and in good yield.[1]
2. Gold-Catalyzed Cyclization:
-
Reaction: Intramolecular hydroalkoxylation/cyclization.
-
Reactant: An enyne precursor derived from the enantioenriched cyclohexenone.
-
Catalyst: A gold(I) complex (e.g., [Ph3PAu]Cl) with a silver co-catalyst (e.g., AgBF4).[1]
-
Procedure:
-
The enyne substrate is dissolved in a suitable solvent (e.g., dichloromethane).
-
The gold catalyst and silver co-catalyst are added, and the mixture is stirred at room temperature.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is filtered, and the solvent is removed. The product is then purified by chromatography.
-
-
Quantitative Data: This key cyclization step generally proceeds in good yield to form the cis-hydrindane (B1200222) core.[1]
III. Jung's Formal Enantiospecific Synthesis of (+)-Fawcettimine
The Jung synthesis provides a formal total synthesis by intercepting a key intermediate from Heathcock's route. A notable feature is the use of a diastereospecific cyclopropyl (B3062369) ring-opening reaction.
Diagram of the Jung Synthetic Strategy
Caption: Jung's formal enantiospecific synthesis of (+)-fawcettimine.
Selected Key Experimental Protocol from Jung's Synthesis:
1. Diastereospecific Cyclopropyl Ring-Opening/Cyclization:
-
Reaction: A tandem Mukaiyama-Michael/homo-Michael addition.
-
Reactants: A silyl (B83357) enol ether and an activated cyclopropyl diester.[2]
-
Promoter: A Lewis acid (e.g., triflimide).
-
Procedure:
-
The silyl enol ether and the activated cyclopropyl diester are dissolved in a dry, aprotic solvent (e.g., dichloromethane) and cooled to a low temperature (e.g., -78 °C).
-
A solution of the Lewis acid promoter in the same solvent is added dropwise.
-
The reaction is stirred at low temperature for several hours.
-
The reaction is quenched, and the mixture is warmed to room temperature and worked up.
-
The resulting hydrindanone product is purified by column chromatography.
-
-
Quantitative Data: This key cyclization proceeds with high diastereoselectivity and in good yield.[2]
Conclusion
The synthesis of this compound and its derivatives continues to be an active area of research, driving the development of new synthetic methodologies. The strategies and protocols outlined in this document, from the foundational work of Heathcock to the elegant enantioselective approaches of Toste and Jung, provide a robust toolkit for chemists in this field. The detailed experimental procedures and comparative data are intended to serve as a practical guide for the design and execution of syntheses of these complex and biologically relevant molecules. Further exploration of biomimetic pathways and the development of even more efficient and scalable routes remain exciting future directions.
References
The Industrial Scale Synthesis of Fawcettimine: A Comprehensive Guide for Researchers
Fawcettimine, a tetracyclic Lycopodium alkaloid, has garnered significant interest from the scientific community due to its potential as an acetylcholinesterase (AChE) inhibitor, a key target in the development of therapeutics for neurodegenerative diseases such as Alzheimer's disease. This document provides detailed application notes and protocols for the large-scale production of this compound, targeting researchers, scientists, and drug development professionals. The information compiled herein is based on established total synthesis routes, with a focus on scalability and efficiency.
Introduction to this compound Synthesis
The complex architecture of this compound has made it a challenging target for total synthesis. Over the years, several research groups have developed elegant strategies to construct its unique 6-5-9-5 fused ring system. Notable approaches include those pioneered by Heathcock, Toste, and Jung, each employing distinct key reactions to achieve the synthesis of this natural product. For the purposes of outlining a scalable production method, this guide will focus on a composite strategy that leverages robust and high-yielding reactions from these seminal works.
Comparative Overview of Synthetic Strategies
A successful large-scale synthesis requires a route that is not only high-yielding but also utilizes readily available starting materials and avoids costly or hazardous reagents and complex purification procedures. The table below summarizes key aspects of three prominent total syntheses of this compound, providing a comparative overview of their efficiencies.
| Synthetic Route | Key Reactions | Starting Material | Overall Yield | Number of Steps |
| Heathcock (1989) | Diels-Alder cycloaddition, intramolecular Michael reaction | 2-methyl-1,3-cyclohexanedione | ~1.5% | ~20 |
| Toste (2007) | Enantioselective Robinson annulation, gold-catalyzed cyclization | Ethyl 2-methyl-3-oxobutanoate | ~5% | ~15 |
| Jung (2010) | Asymmetric Michael addition, intramolecular [3+2] cycloaddition | Chiral cyclopropane (B1198618) derivative | Not reported for full synthesis | Formal synthesis |
Detailed Experimental Protocols
The following protocols are adapted from the Heathcock synthesis, selected for its well-documented procedures and foundational role in the field. These steps represent a critical sequence in the construction of the this compound core.
Protocol 1: Construction of the Hydrindane Core via Diels-Alder Reaction
This protocol describes the formation of the key cis-fused hydrindane system, which constitutes the A and B rings of this compound.
Materials:
-
2-Methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone (MVK)
-
Potassium hydroxide (B78521) (KOH)
-
Methanol (B129727) (MeOH)
-
Toluene
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
A solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) in methanol is cooled to 0 °C.
-
A solution of potassium hydroxide (1.1 eq) in methanol is added dropwise, and the mixture is stirred for 30 minutes.
-
Methyl vinyl ketone (1.2 eq) is added, and the reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction mixture is concentrated under reduced pressure.
-
The residue is dissolved in toluene, and a catalytic amount of p-toluenesulfonic acid is added. The mixture is heated to reflux with a Dean-Stark trap for 4 hours.
-
The reaction is cooled, and the solvent is removed in vacuo.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the hydrindane core.
Protocol 2: Formation of the Azonane Ring
This protocol details the construction of the nine-membered nitrogen-containing C ring.
Materials:
-
Hydrindane core from Protocol 1
-
Lithium aluminum hydride (LAH)
-
Tetrahydrofuran (THF)
-
Sodium periodate (B1199274) (NaIO₄)
-
Ammonium (B1175870) acetate (B1210297) (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
Procedure:
-
To a solution of the hydrindane core (1.0 eq) in dry THF at 0 °C is added LAH (1.5 eq) portion-wise.
-
The reaction is stirred at 0 °C for 1 hour and then quenched by the sequential addition of water and 15% NaOH solution.
-
The resulting slurry is filtered, and the filtrate is concentrated.
-
The crude diol is dissolved in a mixture of THF and water, and sodium periodate (2.0 eq) is added. The mixture is stirred for 2 hours.
-
The reaction is extracted with diethyl ether, and the organic layer is dried over MgSO₄ and concentrated.
-
The resulting dialdehyde (B1249045) is dissolved in methanol, and ammonium acetate (5.0 eq) and sodium cyanoborohydride (1.5 eq) are added.
-
The reaction is stirred at room temperature for 24 hours.
-
The reaction is quenched with aqueous HCl and then basified with NaOH.
-
The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried and concentrated to yield the azonane ring product.
Synthetic Pathway and Experimental Workflow
The following diagrams illustrate the logical flow of the synthetic strategy and the general experimental workflow for a single synthetic step.
Biological Activity: Acetylcholinesterase Inhibition
This compound exerts its biological effect through the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, this compound increases the concentration and duration of action of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions characterized by cholinergic deficits.
The interaction of this compound with AChE involves binding to the peripheral anionic site (PAS) of the enzyme, which allosterically modulates the active site.
Conclusion
The large-scale synthesis of this compound remains a challenging endeavor. However, by leveraging established synthetic strategies and optimizing key reaction protocols, the production of this promising alkaloid for research and drug development is achievable. The protocols and data presented in this guide are intended to serve as a valuable resource for scientists working towards this goal. Further process development and optimization will be critical for transitioning these laboratory-scale syntheses to an industrial manufacturing setting.
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in the Total Synthesis of Fawcettimine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Fawcettimine. The content is designed to address specific experimental challenges, offering practical solutions and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in the total synthesis of this compound?
A1: The primary challenges in the total synthesis of this compound revolve around three key areas:
-
Stereocontrol: Establishing the correct stereochemistry at multiple chiral centers, particularly the C4 and C15 positions, is a significant hurdle.
-
Construction of the Tetracyclic Core: The assembly of the complex[1][2][2][3] tetracyclic ring system, which includes a cis-fused hydrindane core and a nine-membered azonane ring, presents considerable synthetic difficulties.
-
Ring-Closing of the Nine-Membered Azonane: Formation of the nine-membered nitrogen-containing ring is often a low-yielding and challenging step.
Q2: What is the "Heathcock-inspired" strategy, and why is it so influential?
A2: The Heathcock synthesis, being the first total synthesis of (±)-fawcettimine, established a foundational strategy that many subsequent syntheses have built upon.[4] Its influence stems from its logical approach to assembling the complex architecture, which typically involves the initial construction of the 6,5-fused carbocyclic core, followed by the formation of the nine-membered ring. This strategy remains one of the most efficient approaches to this compound-type Lycopodium alkaloids.
Q3: Are protecting groups necessary for the total synthesis of this compound?
A3: While some syntheses have been achieved with minimal use of protecting groups, they are often employed to mask reactive functional groups and ensure selectivity during complex transformations.[3] The choice of protecting group strategy depends on the specific synthetic route and the reaction conditions involved. For instance, amine and ketone functionalities often require protection to prevent unwanted side reactions.
Troubleshooting Guides
Low Yield in the Construction of the cis-Hydrindane (B1200222) Core
The cis-hydrindane core is a central feature of this compound, and its stereocontrolled synthesis is crucial. Diels-Alder reactions and tandem Michael additions are common strategies, each with potential pitfalls.
Problem: Low yield or poor stereoselectivity in the Diels-Alder reaction to form the cis-hydrindane.
| Potential Cause | Troubleshooting Solution |
| Steric Hindrance | Highly substituted dienes and dienophiles can lead to low reactivity. Consider using microwave irradiation to promote the reaction, as demonstrated in some stereocontrolled total syntheses. |
| Incorrect Lewis Acid | The choice of Lewis acid can significantly impact the stereoselectivity and yield. Experiment with different Lewis acids (e.g., TiCl₄, Et₂AlCl) and optimize the stoichiometry. |
| Low Reaction Temperature | Some Diels-Alder reactions require elevated temperatures to overcome the activation energy. Gradually increase the reaction temperature while monitoring for decomposition of starting materials. |
Problem: Poor diastereoselectivity in the formation of the hydrindane via Michael addition.
| Potential Cause | Troubleshooting Solution |
| Kinetic vs. Thermodynamic Control | The diastereoselectivity can be influenced by the reaction conditions. Running the reaction at lower temperatures may favor the kinetic product, while higher temperatures can lead to the thermodynamic product. Experiment with a range of temperatures to optimize for the desired diastereomer. |
| Choice of Base | The base used to generate the enolate for the Michael addition can affect the stereochemical outcome. Consider using sterically hindered bases to enhance facial selectivity. |
Difficulty in the Formation of the Nine-Membered Azonane Ring
The closure of the nine-membered nitrogen-containing ring is a notoriously difficult step in many this compound syntheses.
Problem: Failure of intramolecular cyclization to form the nine-membered ring.
| Potential Cause | Troubleshooting Solution |
| Poor Leaving Group | In syntheses that rely on intramolecular nucleophilic substitution, the choice of leaving group is critical. While mesylates and tosylates have been reported to be ineffective in some cases, an iodide leaving group has been shown to facilitate the cyclization.[5] |
| Transannular Strain | The high degree of transannular strain in the nine-membered ring can disfavor cyclization. The use of SmI₂-mediated pinacol (B44631) couplings has been shown to be effective in constructing the tricyclic skeleton containing the aza-cyclononane ring. |
| Unfavorable Conformation | The linear precursor may not readily adopt the necessary conformation for cyclization. High-dilution conditions can favor intramolecular over intermolecular reactions. |
Stereocontrol at C4
The stereocenter at C4 is often established late in the synthesis, and controlling its configuration can be challenging.
Problem: Formation of the undesired C4 epimer.
| Potential Cause | Troubleshooting Solution |
| Epimerization Conditions | The C4 stereocenter can be prone to epimerization under acidic or basic conditions. In the Toste synthesis, epimerization under trifluoroacetic acid deprotection conditions was noted, with the desired diastereomer being the one that could undergo intramolecular cyclization.[5] |
| Reduction of a Precursor Ketone | If the C4 stereocenter is set by the reduction of a ketone, the choice of reducing agent is critical. Experiment with various hydride sources (e.g., NaBH₄, L-selectride) to optimize the diastereoselectivity. |
Experimental Protocols
Key Experiment: Gold(I)-Catalyzed Cyclization to form the cis-Hydrindane (Toste Synthesis)
This protocol is adapted from the enantioselective total synthesis of (+)-Fawcettimine by F. Dean Toste and coworkers.[5]
Procedure:
-
To a solution of the iodide precursor (1.0 equiv) in CH₂Cl₂ (0.02 M) is added [Ph₃PAu]Cl (0.05 equiv) and AgBF₄ (0.05 equiv).
-
The reaction mixture is stirred at room temperature for 12 hours.
-
Upon completion, the reaction is filtered through a pad of Celite and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the cis-hydrindane.
Note: This reaction was reported to have a relatively low yield, and optimization of the catalyst loading and reaction time may be necessary.[6]
Key Experiment: Intramolecular Michael Addition for cis-Hydrindane Formation (Heathcock Synthesis)
This protocol is based on the first total synthesis of (±)-fawcettimine by Heathcock and coworkers.[4]
Procedure:
-
To a solution of the acyclic precursor containing both the enone and the nucleophilic carbon in ethanol (B145695) is added a catalytic amount of sodium ethoxide.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The resulting crude product is purified by chromatography to afford the cis-hydrindane.
Data Presentation
Table 1: Comparison of Yields for Key Steps in Selected this compound Syntheses
| Synthetic Step | Heathcock (1989) | Toste (2007) | Pan et al. (2012) |
| cis-Hydrindane Formation | 90% (Intramolecular Michael Addition) | ~30% over 3 steps (Au-catalyzed cyclization) | High (Diels-Alder) |
| Nine-Membered Ring Closure | 69% (Intramolecular Alkylation) | Good (Intramolecular displacement of iodide) | Not explicitly stated as a single step yield |
| Overall Yield | 16.6% | Not Reported | Not Reported |
Visualizations
Figure 1: A generalized workflow for the total synthesis of this compound, highlighting the key stages of core construction and major cyclization events.
Figure 2: A logical decision tree for troubleshooting common issues encountered in the total synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Total Synthesis of the Lycopodium Alkaloid (+)-Serratezomine A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chm.bris.ac.uk [chm.bris.ac.uk]
- 5. The Toste Synthesis of (+)-Fawcettimine [organic-chemistry.org]
- 6. Total Synthesis of this compound by Toste [organic-chemistry.org]
Technical Support Center: Stereocontrol in Fawcettimine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common stereocontrol challenges encountered during the total synthesis of Fawcettimine and related Lycopodium alkaloids. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the major stereochemical challenges in the total synthesis of this compound?
A1: The primary stereochemical hurdles in this compound synthesis revolve around the precise construction of its complex tetracyclic core. Key challenges include:
-
Controlling the C4 stereocenter: This center is part of a sensitive hemiaminal functional group, and its configuration can be prone to epimerization. The final thermodynamically favored product is often achieved in the last steps of the synthesis[1][2].
-
Establishing the angular C12 quaternary stereocenter: As a fully substituted carbon, creating this center with the correct stereochemistry is a significant synthetic obstacle[1][3].
-
Diastereoselective formation of the fused ring system: The synthesis requires the stereocontrolled construction of the hydrindane (6/5-membered ring) or decahydroquinoline (B1201275) core, which sets the relative stereochemistry of multiple chiral centers[4][5].
Q2: How can I control the stereochemistry at the C4 position?
A2: Control of the C4 stereocenter is often addressed late in the synthesis. Many synthetic routes lead to a precursor that, upon deprotection of the nitrogen, undergoes spontaneous isomerization to form the thermodynamically more stable hemiaminal structure of this compound[1]. The Heathcock synthesis was instrumental in confirming the stereochemistry at this center[2][6]. One reported strategy involves the deprotection of a Boc-protected nitrogen, which is accompanied by C4 isomerization to form the desired hemiaminal function[1].
Q3: What methods are effective for the stereoselective construction of the C12 quaternary center?
A3: Several successful strategies have been employed to install the crucial C12 quaternary stereocenter with high stereocontrol:
-
Vinyl Claisen Rearrangement: This method has been used to stereoselectively generate the C12 center, often with excellent selectivity[1].
-
Stereoselective Conjugate Addition: The addition of a nucleophile to a bicyclic enedione can effectively construct the quaternary carbon at C-12[3].
-
Palladium-Mediated Cycloalkenylation: This approach can assemble the hydrindane system and generate the quaternary carbon in a single step from a silyl (B83357) enol ether[4].
-
Intramolecular Michael Addition: An intramolecular keto sulfone Michael addition has been explored to form the C7-C12 linkage, although its success can be highly dependent on the stereochemistry of other parts of the molecule[7][8].
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in the Formation of the Hydrindane Core
Problem: You are experiencing low diastereoselectivity in the key cyclization step to form the bicyclic hydrindane core of this compound.
Possible Causes and Solutions:
-
Sub-optimal Reaction Conditions: The choice of catalyst, solvent, and temperature can significantly impact the stereochemical outcome. For instance, in a Pauson-Khand reaction, pretreatment with Co₂(CO)₈ followed by the use of an N-oxide promoter like 4-methylmorpholine (B44366) N-oxide (NMO) has been shown to be effective[1].
-
Incorrect Choice of Cyclization Strategy: Not all cyclization methods are equally effective for all substrates. Consider alternative strategies that have demonstrated high stereocontrol:
-
Pauson-Khand Reaction: This cobalt-mediated reaction can construct a 6-5 bicyclic α,β-unsaturated ketone with good stereoselectivity[1][3].
-
Diastereospecific Cyclopropane Ring-Opening: The attack of a silyl enol ether on an activated cyclopropyl (B3062369) diester has been shown to proceed with complete stereocontrol[5][9].
-
Diels-Alder Reaction: A microwave-promoted Diels-Alder reaction can be a highly stereocontrolled method for constructing the fused ring system[10][11].
-
Issue 2: Difficulty in Controlling the C12 Quaternary Stereocenter
Problem: Your chosen method for constructing the C12 quaternary center is yielding a mixture of diastereomers or the wrong stereoisomer.
Possible Causes and Solutions:
-
Steric Hindrance: The formation of a quaternary center is often sterically demanding. The chosen nucleophile or electrophile may not be approaching the substrate from the desired face.
-
Mismatched Stereochemical Influence: Existing stereocenters in the molecule can direct incoming reagents. The stereochemistry at C10, for example, has been shown to have a significant impact on the stereoselectivity and rate of Michael additions to form the C7-C12 bond[7][8]. It may be necessary to reconsider the order of bond formations or the protecting group strategy.
-
Alternative Stereoselective Methods: If one method fails, consider these highly stereoselective alternatives:
-
CBS Reduction followed by Vinyl Claisen Rearrangement: The stereoselective reduction of an enone using a Corey-Bakshi-Shibata (CBS) reagent can set a crucial stereocenter, which then directs the subsequent vinyl Claisen rearrangement to form the C12 quaternary center with high selectivity[1].
-
Gold-Catalyzed Enamide-Alkyne Cycloisomerization: This can be used to access tricyclic cores that serve as a platform for further elaborations, including the formation of the C12 center[4].
-
Quantitative Data on Stereocontrol
| Reaction Step | Method | Substrate | Key Reagents/Catalyst | Diastereomeric Ratio (dr) or Enantiomeric Excess (ee) | Reference |
| Enone Reduction | Asymmetric Reduction | Enone 16 | (R)-CBS reagent | α-H:β-H = 1:15 | [1] |
| Pauson-Khand Reaction | Intramolecular Cyclization | 1,7-Enyne 15 | Co₂(CO)₈, NMO | 99% ee for product 16 | [1] |
| Hydrindanone Formation | Intramolecular Cyclization | Silyl enol ether and activated cyclopropyl diester 27 | Sc(OTf)₃ | Complete stereocontrol (single diastereomer 28) | [5][9] |
| Keto Sulfone Michael Addition | Intramolecular Cyclization | Keto sulfone | Diisopropylamine | 1.5:1 dr | [7] |
| Keto Sulfone Michael Addition | Intramolecular Cyclization | Keto sulfone | Piperidine | 3:1 dr | [7] |
Experimental Protocols
Protocol 1: Stereoselective Pauson-Khand Reaction
This protocol describes the cobalt-mediated intramolecular Pauson-Khand reaction to construct a bicyclic enone, a key intermediate in an asymmetric total synthesis of a this compound-type alkaloid[1].
-
Complexation: To a solution of the 1,7-enyne compound (1.0 eq) in dichloromethane (B109758) (DCM), add octacarbonyldicobalt (Co₂(CO)₈, 1.1 eq).
-
Stir the mixture at room temperature under an argon atmosphere for 1 hour.
-
Cyclization: Add 4-methylmorpholine N-oxide (NMO, 4.0 eq) to the reaction mixture.
-
Replace the argon atmosphere with carbon monoxide (CO, 1 atm, balloon).
-
Stir the reaction at room temperature for 12 hours.
-
Workup: Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica (B1680970) gel to afford the desired bicyclic enone.
Protocol 2: Diastereospecific Hydrindanone Formation via Cyclopropane Ring-Opening
This protocol details the Lewis acid-promoted intramolecular ring-opening cyclization of a silyl enol ether onto an activated cyclopropyl diester to form a hydrindanone with complete stereocontrol[5].
-
Reaction Setup: To a solution of the substrate containing the silyl enol ether and the cyclopropane-1,1-diester moiety (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane), add scandium(III) triflate (Sc(OTf)₃, 0.2 eq) at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired hydrindanone as a single diastereomer.
Visualizations
Caption: Key strategic decisions for stereocontrolled this compound synthesis.
Caption: Troubleshooting workflow for addressing stereocontrol issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chm.bris.ac.uk [chm.bris.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.ucla.edu [chem.ucla.edu]
- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 7. researchgate.net [researchgate.net]
- 8. Unified Synthesis of 10-Oxygenated Lycopodium Alkaloids: Impact of C10-Stereochemistry on Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. discovery.researcher.life [discovery.researcher.life]
Managing side reactions in the synthesis of Fawcettimine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common challenges encountered during the total synthesis of Fawcettimine. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: I am having trouble with the selective protection of the primary hydroxyl group in the presence of a secondary hydroxyl group. What are the common pitfalls?
A1: A significant challenge in the synthesis of this compound, particularly following the Heathcock route, is achieving selective protection of the primary hydroxyl group. The use of p-toluenesulfonyl chloride (TsCl) in pyridine (B92270) can lead to a substantial side reaction where the initially formed primary tosylate is displaced by chloride ions from the reagent.[1] While switching to p-toluenesulfonic anhydride (B1165640) with pyridine can eliminate the chloride displacement issue, it often results in a loss of chemoselectivity, leading to the protection of both primary and secondary hydroxyl groups.[1]
Q2: My N-tosyl deprotection step is giving a complex mixture of products. What are the recommended conditions?
A2: The removal of an N-tosyl protecting group in the later stages of the this compound synthesis can be problematic. Attempted deprotection using hydrogen bromide in acetic acid has been reported to yield a complex mixture of uncharacterized products.[1] Standard dissolving metal reductions, such as lithium in ammonia, can also lead to undesired side reactions, including the reduction of other functional groups like exocyclic methylene (B1212753) moieties present in the intermediate.[1] The recommended and more selective method is the use of sodium naphthalenide in dimethoxyethane (DME) at low temperatures (-78 °C).[1]
Q3: I am attempting a late-stage intramolecular cyclization to form the nine-membered ring and it is failing. What could be the issue?
A3: The success of the intramolecular cyclization to form the nine-membered ring is highly dependent on the choice of the leaving group on the side chain. In the Toste synthesis, it was found that precursors bearing mesylate or tosylate leaving groups could not be induced to cyclize.[2] The issue was resolved by converting the alcohol precursor to an iodide, which then underwent successful intramolecular displacement by the amine to form the desired nine-membered ring.[2]
Q4: My Suzuki-Miyaura coupling reaction is resulting in significant dehalogenation of my starting material. How can I avoid this?
A4: In synthetic routes employing Suzuki-Miyaura or Negishi cross-coupling reactions to introduce side chains, a common side reaction is the dehalogenation of the vinyl or aryl halide starting material.[3] This leads to a reduced yield of the desired coupled product. If dehalogenation is a persistent issue, a change in the overall synthetic strategy may be necessary. For instance, the Toste group circumvented this problem by altering their approach to a Robinson annulation followed by a gold-catalyzed cyclization.[3]
Q5: I am concerned about the stereocontrol at the C4 position. Is epimerization a known issue?
A5: Yes, the stereocenter at C4 can be susceptible to epimerization, particularly under acidic conditions. This was noted as a possibility in the Toste synthesis during the deprotection step with trifluoroacetic acid.[2] While this can be a problem, it can also be advantageous. In some synthetic strategies, this epimerization allows for the conversion to the thermodynamically more stable and desired diastereomer, which is competent for the final cyclization step.[2]
Troubleshooting Guides
Issue 1: Poor Yield and Side Products in Hydroxyl Group Protection
| Symptom | Possible Cause | Recommended Solution |
| Formation of a significant amount of a chlorinated byproduct. | Use of p-toluenesulfonyl chloride in pyridine, leading to displacement of the tosylate by chloride.[1] | Use p-toluenesulfonic anhydride instead of p-toluenesulfonyl chloride. |
| Lack of selectivity between primary and secondary hydroxyl groups. | Use of p-toluenesulfonic anhydride with pyridine.[1] | Employ p-toluenesulfonic anhydride in the presence of 4-(dimethylamino)pyridine (DMAP) in methylene chloride at -20 °C for improved selectivity.[1] |
To a solution of the diol intermediate in anhydrous methylene chloride at -20 °C is added 4-(dimethylamino)pyridine (DMAP) followed by the slow addition of p-toluenesulfonic anhydride. The reaction is stirred at -20 °C and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate and extracted with methylene chloride. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Issue 2: Failure of Nine-Membered Ring Cyclization
| Symptom | Possible Cause | Recommended Solution |
| No cyclization observed with mesylate or tosylate precursors. | Poor leaving group ability of mesylate or tosylate in this specific intramolecular reaction.[2] | Convert the alcohol precursor to an iodide to facilitate the intramolecular displacement.[2] |
The alcohol precursor is dissolved in a suitable solvent system (e.g., toluene/acetonitrile). To this solution are added triphenylphosphine, imidazole, and iodine. The reaction mixture is heated to an appropriate temperature (e.g., 80 °C) and monitored by TLC. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in a suitable solvent like ethyl acetate (B1210297) and washed sequentially with aqueous sodium thiosulfate, water, and brine. The organic layer is dried over anhydrous sodium sulfate, concentrated, and the crude product is purified by flash chromatography to yield the cyclized product.
Visualizations
Caption: Troubleshooting Tosylation Side Reactions.
Caption: Leaving Group Effect on Cyclization.
References
Technical Support Center: Troubleshooting Low Yields in Fawcettimine Extraction
Welcome to the technical support center for Fawcettimine extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their extraction protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound extraction, providing potential causes and actionable solutions.
Q1: My initial crude extract of this compound is very low. What are the likely causes?
Low yields of this compound in the initial extraction can often be attributed to several factors related to the plant material, solvent selection, and extraction conditions.
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Suboptimal Plant Material: The concentration of this compound can vary significantly depending on the species of Lycopodium or Huperzia used, the age of the plant, the part of the plant utilized (aerial parts are often preferred), and the drying and storage conditions.[1]
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Inappropriate Solvent Choice: The polarity of the extraction solvent is critical. While methanol (B129727) and ethanol (B145695) are commonly used for the initial extraction of Lycopodium alkaloids, the efficiency can vary.[1]
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Insufficient Grinding of Plant Material: Poorly ground plant material will have a smaller surface area, leading to inefficient extraction by the solvent.
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Inadequate Extraction Time or Temperature: The extraction process may not be long enough to ensure the complete diffusion of this compound from the plant matrix. While higher temperatures can increase solubility and diffusion, excessive heat can lead to the degradation of thermolabile compounds.[2]
Troubleshooting Steps:
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Verify Plant Material: Ensure you are using the correct plant species and part known to contain this compound. The plant material should be properly dried and stored in a cool, dark place to prevent degradation of the alkaloids.
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Optimize Particle Size: Grind the dried plant material to a fine, uniform powder to maximize the surface area for solvent penetration.
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Solvent Selection: If yields are low with one solvent, consider trying another. Methanol is a common choice for the initial extraction of this compound alkaloids.[1] For the subsequent liquid-liquid extraction, ensure the chosen organic solvent (e.g., dichloromethane (B109758), chloroform) is of high purity.[1]
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Optimize Extraction Parameters: Experiment with increasing the extraction time. If using a heat-based method like Soxhlet extraction, be mindful of the potential for thermal degradation of this compound. For maceration, ensure adequate agitation to facilitate extraction.
Q2: I'm losing a significant amount of product during the acid-base liquid-liquid extraction. Why is this happening?
The acid-base extraction is a critical step for isolating alkaloids like this compound, but it can also be a source of significant product loss if not performed correctly.
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Incorrect pH Adjustment: The pH of the aqueous solution is crucial for ensuring that this compound is in the correct form for extraction. In the acidic phase, this compound should be protonated to its salt form, which is soluble in the aqueous layer. In the basic phase, it must be deprotonated to its free base form to be soluble in the organic solvent.[1] Incomplete protonation or deprotonation will lead to poor partitioning and lower yields.
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Emulsion Formation: The formation of an emulsion at the interface of the aqueous and organic layers can trap the product, making separation difficult and leading to loss.
-
Insufficient Mixing or Settling Time: Inadequate mixing of the two phases can result in incomplete extraction. Conversely, not allowing enough time for the layers to fully separate can lead to contamination and loss during separation.
Troubleshooting Steps:
-
Monitor pH Carefully: Use a calibrated pH meter to ensure the pH is in the optimal range for each step. For the initial acidic extraction, a pH of around 2-3 is typically used. For the subsequent basic extraction, a pH of 9-10 is common.[1]
-
Break Emulsions: If an emulsion forms, it can sometimes be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling. In stubborn cases, centrifugation may be necessary.
-
Ensure Thorough Mixing and Separation: Shake the separatory funnel vigorously but with periodic venting to release pressure. Allow sufficient time for the layers to fully separate before draining.
Q3: My final purified this compound yield is low, even though the crude extract seemed promising. What could be the issue?
Loss of product during the final purification steps, such as column chromatography, is a common challenge.
-
Irreversible Adsorption on Stationary Phase: this compound, being a basic compound, can bind irreversibly to the acidic silica (B1680970) gel commonly used in column chromatography, leading to significant product loss.
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Co-elution with Impurities: If the chromatographic conditions are not optimized, this compound may elute with other compounds, making it difficult to obtain a pure fraction and leading to lower isolated yields.
-
Degradation on the Column: The stationary phase itself can sometimes catalyze the degradation of sensitive compounds.
Troubleshooting Steps:
-
Deactivate Silica Gel: To reduce the acidity of the silica gel and minimize irreversible adsorption, it can be treated with a base like triethylamine (B128534) before use. This is a common practice when purifying amines.
-
Optimize the Mobile Phase: A systematic approach to optimizing the solvent system for column chromatography can improve separation and reduce co-elution. Thin-layer chromatography (TLC) is an excellent tool for quickly screening different solvent systems.
-
Consider Alternative Stationary Phases: If silica gel proves problematic, consider using a different stationary phase, such as alumina (B75360) or a reverse-phase material like C18.[1]
Data Presentation
| Solvent System | Relative Polarity | Key Alkaloid Recoveries in Lycopodium clavatum (PLE) |
| Cyclohexane | Low | No alkaloids detected |
| Dichloromethane | Medium | Lycopodine yield exceeded 45% |
| Ethyl Acetate (B1210297) | Medium | High recovery of annotinine (B3343749) (in a related species) |
| Methanol | High | Good separation and quality of alkaloid bands |
| 1% Methanolic Tartaric Acid | High (Acidified) | Lycopodine yield exceeded 30% |
Data adapted from a study on Pressurized Liquid Extraction of Lycopodium alkaloids.[3][4][5]
Experimental Protocols
General Protocol for Acid-Base Extraction of this compound from Lycopodium Species
This protocol is a generalized procedure based on commonly cited methods for the extraction of this compound and related alkaloids.[1] Optimization of specific parameters may be required depending on the plant material and laboratory conditions.
-
Initial Extraction:
-
Air-dried and powdered whole plants or aerial parts of the Lycopodium species are macerated with methanol or ethanol at room temperature. This process is typically repeated several times with fresh solvent to ensure exhaustive extraction.
-
The combined alcoholic extracts are then concentrated under reduced pressure using a rotary evaporator.
-
-
Acid-Base Liquid-Liquid Extraction:
-
The crude extract is suspended in a 3% tartaric acid solution (or a dilute mineral acid like 1% HCl) to protonate the alkaloids, making them water-soluble.
-
This acidic aqueous solution is then washed with a non-polar organic solvent like ethyl acetate to remove non-basic impurities. The organic layer is discarded.
-
The acidic aqueous layer, containing the protonated this compound, is then made alkaline by the addition of a base such as sodium carbonate or ammonium (B1175870) hydroxide (B78521) to a pH of approximately 9-10. This deprotonates the alkaloid, converting it back to the free base which is soluble in organic solvents.
-
The basic aqueous solution is then extracted multiple times with an organic solvent such as dichloromethane or chloroform.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude alkaloidal extract containing this compound.
-
-
Purification:
-
The crude alkaloidal extract is then subjected to further purification, typically using column chromatography over silica gel, deactivated silica gel, or alumina.[1] The appropriate solvent system for elution is determined by preliminary analysis using thin-layer chromatography (TLC).
-
Mandatory Visualization
Caption: Troubleshooting workflow for low this compound yields.
Caption: Workflow for the acid-base extraction of this compound.
References
Technical Support Center: Optimizing Fawcettimine Purification
Welcome to the technical support center for the purification of Fawcettimine. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the isolation and purification of this complex Lycopodium alkaloid.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of this compound and how does the source impact the purification strategy?
A1: this compound can be obtained from two primary sources: extraction from plants of the Lycopodiaceae or Huperziaceae families (natural product isolation) or as the final product of a multi-step chemical synthesis.[1] The purification strategy is highly dependent on the source.
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Natural Product Isolation: The crude extract is a complex mixture containing numerous other alkaloids (e.g., lycodine, lycopodine), chlorophyll, fats, and other plant metabolites.[1][2] Purification focuses on separating this compound from these structurally similar alkaloids and other interfering substances.
-
Total Synthesis: The crude product contains leftover reagents, by-products from side reactions, and potentially stereoisomers of this compound.[3] The purification challenge here is to remove these synthetic impurities, which may have very similar properties to the target molecule.
Q2: What are the standard chromatographic techniques for purifying this compound?
A2: A multi-step chromatographic approach is typically necessary to achieve high purity.
-
Column Chromatography: This is the workhorse technique for the initial purification of the crude alkaloid extract. Common stationary phases include silica (B1680970) gel, alumina, C-18 reverse-phase silica, and Sephadex LH-20.[1][4][5]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is often used as a final polishing step to separate this compound from very closely related impurities or isomers, yielding a highly pure product.[5]
Q3: this compound exists in equilibrium between a carbinolamine and a keto-amine form. How does this affect purification?
A3: this compound's structural equilibrium between its carbinolamine (1a) and keto-amine (1b) forms can potentially lead to broadened peaks or the appearance of multiple peaks for a single compound during chromatography.[1] It is crucial to use analytical techniques like NMR to confirm the identity of collected fractions, as the equilibrium can be influenced by the solvent, pH, and temperature.
Q4: What are some common solvents for the crystallization of Lycopodium alkaloids like this compound?
A4: While specific data for this compound is limited, related alkaloids are often crystallized from solvents such as ether, petroleum ether, or mixtures like chloroform-methanol and hexane-acetone.[6][7] Successful crystallization depends on finding a solvent system where this compound is soluble at high temperatures but sparingly soluble at lower temperatures.
Troubleshooting Guide
Column Chromatography Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield/No Elution | 1. this compound is strongly adsorbed to the stationary phase (especially acidic silica gel).[8] 2. Inappropriate mobile phase polarity (too non-polar). | 1. Add a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) (e.g., 0.1-1%) to the mobile phase to neutralize acidic sites on the silica gel.[9] 2. Gradually increase the polarity of the mobile phase. For normal phase, increase the proportion of methanol (B129727) in a chloroform (B151607)/methanol mixture. For reverse phase, decrease the proportion of methanol in a methanol/water mixture.[1] |
| Poor Separation/Co-elution of Impurities | 1. Mobile phase polarity is too high, causing all compounds to elute quickly. 2. Structurally similar alkaloids have very close retention factors. 3. Column is overloaded with the crude sample. | 1. Decrease the initial polarity of the mobile phase and use a shallow gradient. 2. Switch to a different stationary phase (e.g., from silica gel to RP-C18 or alumina) to exploit different separation mechanisms.[4][5] 3. Reduce the amount of sample loaded onto the column. |
| Peak Tailing | 1. Strong interaction between the basic alkaloid and acidic sites on the silica gel.[10] 2. Presence of water in the mobile phase (for normal phase chromatography). | 1. As with low yield, add a basic modifier (triethylamine, ammonia) to the eluent.[9] 2. Ensure anhydrous solvents are used for the mobile phase in normal phase chromatography. |
Crystallization Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out (Formation of a liquid instead of solid) | 1. The solution is supersaturated, and nucleation is too rapid. 2. Presence of impurities inhibiting crystal lattice formation. 3. Cooling the solution too quickly. | 1. Add a small amount of solvent to dissolve the oil, then allow for slower cooling. 2. Subject the material to another round of chromatography to improve purity. 3. Allow the solution to cool to room temperature slowly, followed by further cooling in a refrigerator.[11] |
| No Crystals Form | 1. The compound is too soluble in the chosen solvent. 2. The solution is not sufficiently concentrated. 3. Nucleation has not been initiated. | 1. Add a miscible anti-solvent (a solvent in which this compound is insoluble) dropwise until turbidity is observed, then heat to clarify and cool slowly. 2. Slowly evaporate the solvent to increase the concentration.[11] 3. Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. Add a seed crystal if available.[11] |
Experimental Protocols
Protocol 1: General Isolation of this compound from Plant Material
This protocol outlines the acid-base extraction and initial purification steps for isolating this compound from dried and powdered plant material of the Lycopodium species.
-
Extraction: Macerate the powdered plant material in methanol or ethanol (B145695) for several days. Filter and concentrate the extract under reduced pressure.[1]
-
Acid-Base Partitioning:
-
Dissolve the crude extract in a 1-3% aqueous solution of an acid like tartaric acid or hydrochloric acid.[1][2]
-
Perform a liquid-liquid extraction with a non-polar organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) to remove neutral and acidic impurities. Discard the organic phase.
-
Make the aqueous phase alkaline (pH 9-10) by adding a base such as sodium carbonate or ammonium (B1175870) hydroxide.[1][12] This converts the alkaloid salts to their free-base form.
-
Extract the aqueous phase multiple times with an organic solvent like dichloromethane (B109758) or chloroform to extract the free-base alkaloids.[1]
-
-
Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude alkaloid mixture.
Protocol 2: Illustrative Column Chromatography Purification
This is an illustrative protocol for the purification of the crude alkaloid extract obtained from Protocol 1. The exact solvent ratios will need to be optimized based on preliminary analysis (e.g., by Thin Layer Chromatography - TLC).
-
Stationary Phase: Silica gel (200-300 mesh).[6]
-
Mobile Phase System: A gradient of Chloroform:Methanol with 0.5% triethylamine.
-
Procedure:
-
Prepare a slurry of silica gel in chloroform and pack the column.
-
Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase (e.g., 100% Chloroform with 0.5% triethylamine).
-
Load the sample onto the column.
-
Begin elution with 100% Chloroform (+ 0.5% triethylamine) and collect fractions.
-
Gradually increase the polarity by increasing the percentage of methanol (e.g., 1%, 2%, 5%, 10% methanol in chloroform).
-
Analyze the collected fractions by TLC to identify those containing this compound.
-
Combine the pure fractions and concentrate to yield purified this compound.
-
Data Presentation
The following tables present illustrative data for typical outcomes in this compound purification. Actual results will vary based on the specific experimental conditions.
Table 1: Illustrative Column Chromatography Fractionation
| Fraction Numbers | Mobile Phase (Chloroform:Methanol) | Key Components | Purity (Illustrative) |
| 1-10 | 100:0 to 99:1 | Non-polar impurities, less polar alkaloids | Low |
| 11-25 | 98:2 to 95:5 | This compound , other related alkaloids | Moderate to High |
| 26-40 | 90:10 to 80:20 | More polar alkaloids and impurities | Low |
Table 2: Illustrative Recrystallization Solvent Screening
| Solvent System | Solubility (Hot) | Solubility (Cold) | Crystal Formation |
| Methanol | High | High | Poor |
| Hexane | Low | Low | Poor |
| Ethyl Acetate | High | Moderate | Small Needles |
| Hexane/Acetone (4:1) | Moderate | Low | Good, well-formed prisms |
| Water | Low | Low | Not suitable |
Visualizations
Experimental and Logical Workflows
Caption: General workflow for the isolation and purification of this compound from natural sources.
Caption: Decision tree for troubleshooting common column chromatography issues with this compound.
References
- 1. jpionline.org [jpionline.org]
- 2. researchgate.net [researchgate.net]
- 3. Unified total syntheses of this compound class alkaloids: this compound, fawcettidine, lycoflexine, and lycoposerramine B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Study on chemical constituents of Lycopodium alkaloids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Lycopodine-Type Alkaloids from Lycopodium japonicum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. column-chromatography.com [column-chromatography.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Fawcettimine Technical Support Center: Ensuring Stability in Storage and Experiments
Welcome to the technical support center for Fawcettimine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimental procedures. The following information is based on the chemical properties of this compound and general best practices for handling sensitive alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation?
A1: Based on its chemical structure, which includes a tertiary amine, a ketone, and an amide functional group within a complex polycyclic system, this compound is potentially susceptible to three main degradation pathways:
-
Hydrolysis: The amide bond in the this compound structure can be susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions.[1][2]
-
Oxidation: The tertiary amine and other parts of the molecule could be prone to oxidation, which involves a reaction with oxygen.[1][2] This process can be initiated by heat, light, or the presence of certain metal ions.[2]
-
Photolysis: Exposure to light, particularly UV radiation, can provide the energy to break chemical bonds within the molecule, leading to degradation.[1][3]
Q2: How should I store pure this compound powder?
A2: To ensure the long-term stability of solid this compound, it should be stored in a cool, dry, and dark environment.[4][5] The following conditions are recommended:
-
Temperature: Store at -20°C or -80°C for maximum stability.[6]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidation.
-
Container: Use a tightly sealed, opaque container to protect from moisture and light.[3] Amber glass vials are a good option.
-
Location: Store in a designated area for flammable solids, away from heat, sparks, and open flames.[4][5][7][8]
Q3: My experimental results with this compound are inconsistent. Could degradation be the cause?
A3: Yes, inconsistent results are a common sign of compound degradation. If you observe a loss of activity or the appearance of unexpected peaks in your analytical data (e.g., HPLC, LC-MS), it is crucial to consider the stability of your this compound solutions.[6] Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.
Q4: How can I detect this compound degradation?
A4: The most reliable way to detect degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate this compound from its degradation products and allow for quantification of the remaining active compound.[6] A decrease in the peak area of this compound and the emergence of new peaks over time are indicative of degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in an in vitro or in vivo assay. | Degradation of this compound in the experimental buffer or medium. | Ensure the pH of your buffer is near neutral and avoid extreme pH conditions. Prepare fresh solutions before each experiment. If the experiment is lengthy, consider the stability of this compound under the specific assay conditions (temperature, light exposure). |
| Repeated freeze-thaw cycles of stock solutions. | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[6] | |
| Appearance of unknown peaks in HPLC/LC-MS analysis. | Hydrolysis, oxidation, or photolysis of this compound. | Review your solution preparation and handling procedures. Ensure you are using high-purity solvents and protecting your solutions from light. Prepare solutions fresh and use them promptly. |
| Contamination of solvents or reagents. | Use fresh, high-purity solvents and reagents for all experiments. | |
| Precipitation of this compound in solution. | Poor solubility in the chosen solvent. | Verify the solubility of this compound in your chosen solvent system. The use of a co-solvent or a different buffer system may be necessary. |
| Degradation product is insoluble. | Analyze the precipitate to identify its composition. This can provide clues about the degradation pathway. |
Storage Conditions Summary
For optimal stability, this compound and its solutions should be stored under controlled conditions. The following table summarizes the recommended storage conditions based on general guidelines for sensitive pharmaceutical compounds.[9][10][11][12]
| Condition | Solid (Powder) | Stock Solutions |
| Temperature | -20°C to -80°C (Long-term) | -80°C (Short-term) |
| Light | Protect from light (use opaque containers) | Protect from light (use amber vials or wrap in foil) |
| Atmosphere | Store under inert gas (Argon or Nitrogen) | Degas solvents and store under inert gas |
| Container | Tightly sealed | Tightly sealed, single-use aliquots |
| Humidity | Store in a desiccated environment | N/A |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound while minimizing the risk of degradation.
Materials:
-
This compound powder
-
High-purity, degassed solvent (e.g., DMSO, Ethanol)
-
Sterile, amber glass vials or clear vials wrapped in aluminum foil
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes with sterile, filtered tips
Procedure:
-
Allow the this compound powder container to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile vial in a controlled environment (e.g., a glove box with an inert atmosphere).
-
Add the appropriate volume of degassed solvent to the vial to achieve the desired concentration.
-
Cap the vial tightly and vortex gently until the powder is completely dissolved. Avoid vigorous shaking.
-
If not for immediate use, aliquot the stock solution into single-use amber vials.
-
Flush the headspace of each aliquot with an inert gas (argon or nitrogen) before sealing.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C.
Protocol 2: General Handling for Experiments
To maintain the integrity of this compound during your experiments, follow these handling guidelines.
-
Thawing: When ready to use, thaw a single aliquot of the this compound stock solution quickly at room temperature or on ice.
-
Dilutions: Prepare working solutions by diluting the stock solution in the appropriate experimental buffer immediately before use.
-
pH: Ensure the pH of the experimental buffer is within a stable range for this compound, preferably close to neutral (pH 6-8). Avoid highly acidic or basic conditions.
-
Light Exposure: Protect all solutions containing this compound from direct light by using amber tubes or by covering the containers with aluminum foil.
-
Temperature: Perform experiments at the lowest feasible temperature to slow down potential degradation reactions. Keep solutions on ice when not in immediate use.
-
Avoid Contaminants: Use high-purity reagents and solvents to avoid introducing contaminants that could catalyze degradation (e.g., metal ions).
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Key measures to prevent this compound degradation.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. biofargo.com [biofargo.com]
- 4. resources.finalsite.net [resources.finalsite.net]
- 5. Lycopodium SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 6. benchchem.com [benchchem.com]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. chemos.de [chemos.de]
- 9. ema.europa.eu [ema.europa.eu]
- 10. edaegypt.gov.eg [edaegypt.gov.eg]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. tepnelpharmaservices.com [tepnelpharmaservices.com]
Technical Support Center: Troubleshooting Variability in Fawcettimine Biological Assay Results
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving variability in biological assay results for the Lycopodium alkaloid, Fawcettimine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the acetylcholinesterase (AChE) inhibition assay, a primary method for evaluating this compound's biological activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound that is typically assayed?
A1: this compound is known to be an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] Therefore, the most common biological assay for this compound is the acetylcholinesterase inhibition assay.
Q2: I am observing high variability in my IC50 values for this compound. What are the potential causes?
A2: High variability in IC50 values can stem from several factors, including inconsistent pipetting, temperature fluctuations during the assay, variations in incubation times, and the instability of the compound in the assay buffer.[3][4] It is also crucial to ensure that the assay is performed under initial velocity conditions, meaning less than 10% of the substrate has been consumed.
Q3: My positive control for AChE inhibition is not showing the expected level of activity. What should I do?
A3: If your positive control is not performing as expected, first check the activity of your acetylcholinesterase enzyme. The enzyme may have lost activity due to improper storage or multiple freeze-thaw cycles. Additionally, ensure that your substrate, acetylthiocholine (B1193921) (ATCh), has not degraded and that the assay buffer is at the optimal pH (typically 7.5-8.0).[1]
Q4: I am seeing a high background signal in my assay wells, even in the absence of the enzyme. What could be the reason?
A4: A high background signal can be caused by the spontaneous hydrolysis of the substrate or the presence of contaminating substances in your reagents or microplates that react with the detection reagent (DTNB). To troubleshoot this, run a blank control containing all reagents except the enzyme.[2]
Q5: How can I be sure that this compound is a true inhibitor and not just interfering with the assay?
A5: Natural products can sometimes interfere with assays through mechanisms like aggregation, fluorescence quenching, or reacting with assay components.[5][6] To test for true inhibition, you can include a low concentration of a non-ionic detergent, such as Triton X-100, in the assay buffer to disrupt potential aggregates. True inhibitory activity should not be significantly affected by the detergent.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during this compound acetylcholinesterase inhibition assays.
| Observed Issue | Potential Cause | Recommended Action |
| High Variability in Results | Inconsistent pipetting of small volumes. | Use calibrated pipettes and consider using a multichannel pipette for plate-based assays.[1] |
| Temperature fluctuations during incubation. | Ensure a consistent and optimal temperature for the enzymatic reaction. | |
| Variations in timing of reagent addition. | Use an automated liquid handler for precise timing, especially in kinetic assays.[1] | |
| Instability of this compound in assay buffer. | Prepare fresh solutions of this compound for each experiment and assess its stability over the assay duration. | |
| Low or No Enzyme Activity | Inactive acetylcholinesterase enzyme. | Test the activity of a new batch of enzyme. Store the enzyme at the recommended temperature (-20°C or -80°C) and avoid repeated freeze-thaw cycles.[1] |
| Degraded acetylthiocholine (ATCh) substrate. | Prepare fresh ATCh solution for each experiment.[1] | |
| Suboptimal buffer pH. | Prepare fresh assay buffer and verify that the pH is within the optimal range (7.5-8.0).[1] | |
| High Background Signal | Spontaneous hydrolysis of the substrate. | Run a blank control without the enzyme to measure the rate of non-enzymatic hydrolysis. |
| Contamination of reagents or microplates. | Test each assay component individually for reactivity with the detection reagent (DTNB).[2] | |
| Inconsistent IC50 Curve Shape | Compound precipitation at high concentrations. | Visually inspect the wells for any precipitation. If observed, you may need to adjust the solvent concentration or test a narrower concentration range. |
| Assay not at equilibrium. | Ensure that the incubation time is sufficient for the binding reaction to reach equilibrium, especially at lower ligand concentrations. |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is a widely used method for determining the acetylcholinesterase inhibitory activity of compounds like this compound.[7]
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Tris-HCl buffer (50 mM, pH 8.0)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Positive control (e.g., Donepezil or Physostigmine)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare fresh solutions of ATCI and DTNB in Tris-HCl buffer on the day of the experiment.
-
Prepare serial dilutions of the this compound stock solution and the positive control in Tris-HCl buffer to achieve the desired final concentrations. Ensure the final solvent concentration (e.g., DMSO) is low (<1%) and consistent across all wells.[8]
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of Tris-HCl buffer (for blank) or this compound/positive control dilution.
-
25 µL of AChE solution.
-
-
-
Pre-incubation:
-
Mix the contents of the wells gently and incubate the plate at 37°C for 15 minutes.[8]
-
-
Reaction Initiation:
-
Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100 Where V_control is the rate of reaction in the absence of the inhibitor and V_sample is the rate of reaction in the presence of this compound or the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Quantitative Data Summary
The IC50 value for this compound's inhibition of acetylcholinesterase can vary depending on the specific experimental conditions. It is recommended that researchers determine the IC50 value empirically in their own assay system. The following table provides a general guide to the expected performance parameters of the acetylcholinesterase inhibition assay.
| Parameter | Typical Range/Value | Notes |
| This compound IC50 | To be determined empirically | A neuroinformatics study suggests this compound interacts with the catalytic site of human AChE, but experimental IC50 values are not consistently reported in the literature.[1] |
| Positive Control IC50 (e.g., Eserine) | ~0.04-0.85 µM | Varies depending on the specific positive control used. |
| Linear Range of Assay | 10-600 units/L of AChE activity | This is a typical range for commercially available kits. |
| Assay Buffer pH | 7.5 - 8.0 | Optimal for AChE activity.[1] |
| Final DMSO Concentration | < 1% | High concentrations of DMSO can inhibit enzyme activity.[8] |
Visualizations
Caption: Mechanism of Acetylcholinesterase Action and Inhibition by this compound.
Caption: Troubleshooting Workflow for this compound Biological Assay Variability.
References
- 1. A neuroinformatics study to compare inhibition efficiency of three natural ligands (this compound, Cernuine and Lycodine) against human brain acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jpionline.org [jpionline.org]
- 3. Synergistic Inhibition of Acetylcholinesterase by Alkaloids Derived from Stephaniae Tetrandrae Radix, Coptidis Rhizoma and Phellodendri Chinensis Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound-Type Lycopodium Alkaloids as a Driving Force for Discoveries in Organic Synthesis | THE LEI GROUP [chem.pku.edu.cn]
- 7. Synthesis and in vitro acetylcholinesterase and butyrylcholinesterase inhibitory potential of hydrazide based Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-Type Lycopodium Alkaloids as a Driving Force for Discoveries in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dosing and Administration in In Vivo Fawcettimine Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing in vivo studies with Fawcettimine. Given the limited specific data on this compound, this guidance is based on established methodologies for related Lycopodium alkaloids and general principles for preclinical in vivo research with natural products.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for this compound and related Lycopodium alkaloids?
A1: The most well-documented mechanism of action for many Lycopodium alkaloids, such as Huperzine A, is the inhibition of the enzyme acetylcholinesterase (AChE).[1] By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, which is crucial for cholinergic neurotransmission.[2][3] This activity is the basis for their investigation in the context of neurodegenerative diseases like Alzheimer's.[1][3] Some Lycopodium alkaloids have also been reported to possess neuroprotective, anti-inflammatory, and antioxidant properties.[4][5][6][7]
Q2: What are the recommended administration routes for this compound in animal models?
A2: While specific studies on this compound are scarce, common administration routes for alkaloids in preclinical rodent studies include oral gavage (PO) and intraperitoneal (IP) injection.[8][9][10] The choice of route depends on the experimental objectives, such as modeling a specific route of human exposure or achieving desired pharmacokinetic profiles. Oral administration is often preferred for its clinical relevance, while IP injection can provide higher bioavailability for initial efficacy studies.
Q3: How do I determine a starting dose for my in vivo this compound study?
A3: Establishing a starting dose for a novel compound requires a careful approach. It is recommended to begin with a thorough literature review of related Lycopodium alkaloids.[1] Based on this, a pilot dose-ranging or acute toxicity study should be conducted in a small group of animals to determine the maximum tolerated dose (MTD).[11] This involves administering single, escalating doses and closely monitoring the animals for any signs of toxicity over a period of up to 14 days.[11][12]
Q4: What are suitable vehicles for solubilizing this compound for in vivo administration?
A4: The selection of an appropriate vehicle is critical and depends on the physicochemical properties of this compound. For many alkaloids with low aqueous solubility, common vehicles include:
-
Aqueous solutions: Saline (0.9% NaCl) or phosphate-buffered saline (PBS) if the compound is sufficiently soluble.[13]
-
Suspensions: Aqueous solutions of carboxymethylcellulose (CMC) (e.g., 0.5%) are often used to create uniform suspensions for oral administration.[14][15]
-
Co-solvents: For compounds that are difficult to solubilize, mixtures including polyethylene (B3416737) glycol (PEG)-400, propylene (B89431) glycol (PG), or small, well-tolerated percentages of dimethyl sulfoxide (B87167) (DMSO) (e.g., 5-10%) in an aqueous carrier can be used.[13][16] It is crucial to run a vehicle-only control group to ensure the vehicle itself does not produce any biological effects.[14]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in dosing solution | - Poor solubility in the chosen vehicle.- Temperature changes affecting solubility. | - Test a panel of vehicles to find one that provides better solubility.[17]- Consider creating a micronized suspension.- Gently warm the solution before administration (ensure compound stability at higher temperatures).- Prepare fresh dosing solutions daily. |
| Animal distress or mortality after dosing (Oral Gavage) | - Aspiration of the compound into the lungs.- Esophageal or gastric perforation.- Acute toxicity of the compound. | - Ensure proper restraint and technique during gavage.[8][18][19]- Use appropriate gavage needle size with a ball tip.- Do not exceed the maximum recommended dosing volume (typically 10 mL/kg for mice).- If toxicity is suspected, reduce the dose for subsequent experiments. |
| Animal distress or mortality after dosing (IP Injection) | - Accidental injection into an organ (e.g., cecum, bladder).- Peritonitis from non-sterile injection.- Acute toxicity of the compound. | - Ensure correct injection site in the lower right abdominal quadrant.[9][10]- Use a new sterile needle and syringe for each animal.[9]- Aspirate before injecting to check for fluid (e.g., blood, urine).[9]- If toxicity is suspected, lower the dose. |
| High variability in experimental results | - Inconsistent dosing volume or concentration.- Stress induced by handling and administration.- Differences in animal strain, age, or sex. | - Calibrate equipment and ensure thorough mixing of dosing solutions.- Acclimatize animals to handling and the dosing procedure before the study begins.- Standardize animal characteristics and housing conditions.- Ensure a consistent time of day for dosing and behavioral testing. |
| No observable effect at the tested doses | - Insufficient dose.- Poor bioavailability via the chosen administration route.- Rapid metabolism and clearance of the compound. | - Conduct a dose-response study with higher doses, guided by MTD data.- Consider an alternative administration route with potentially higher bioavailability (e.g., IP instead of PO).- Perform pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. |
Quantitative Data from Related Lycopodium Alkaloids
Note: The following data is for total alkaloid extracts from Lycopodium species and should be used as a general reference for designing initial dose-finding studies for purified this compound. The optimal dose for this compound may differ significantly.
Table 1: In Vivo Dosing of Total Alkaloids from Lycopodiastrum casuarinoides (ALC) in a Rat Model of Arthritis [20]
| Treatment Group | Dose (mg/kg) | Administration Route | Frequency | Duration |
| ALC (Low Dose) | 20 | Oral | Daily | 28 days |
| ALC (High Dose) | 40 | Oral | Daily | 28 days |
| Diclofenac Sodium | 10 | Oral | Daily | 28 days |
Table 2: Pharmacokinetic Parameters of Lycopodium Alkaloids in Rats Following Oral Administration [21]
| Alkaloid | Tmax (h) | t1/2 (h) |
| Lycodoline | 0.79 | 1.27 |
| α-Obscurine | 1.58 | 2.24 |
| N-demethyl-α-obscurine | 1.33 | 1.83 |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
This protocol is adapted from established guidelines.[18]
A. Materials:
-
Appropriately sized gavage needles (e.g., 20-22G for adult mice) with a smooth, rounded tip.
-
Syringes (1 mL).
-
This compound dosing solution/suspension.
-
Animal scale.
B. Procedure:
-
Preparation: Weigh the mouse to calculate the precise dosing volume (not to exceed 10 mL/kg).[22] Fill the syringe with the calculated volume and attach the gavage needle.
-
Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head. The body should be held in a vertical position to straighten the path to the esophagus.
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars). Advance the needle along the roof of the mouth. The mouse will often swallow, which helps guide the needle into the esophagus.
-
Advancement: Gently pass the needle down the esophagus to the pre-measured depth (from the corner of the mouth to the last rib). There should be no resistance. If resistance is met, withdraw and re-attempt. Do not force the needle.
-
Administration: Once the needle is correctly positioned, slowly administer the substance over 2-3 seconds.
-
Withdrawal and Monitoring: Gently withdraw the needle along the same path. Return the mouse to its cage and monitor for at least 15 minutes for any signs of distress, such as gasping or difficulty breathing.
Protocol 2: Intraperitoneal (IP) Injection in Mice
This protocol is based on standard procedures.[9][10][23][24]
A. Materials:
-
Sterile syringes (1 mL).
-
Sterile needles (e.g., 25-27G).
-
This compound dosing solution.
-
70% alcohol wipes.
-
Animal scale.
B. Procedure:
-
Preparation: Weigh the mouse and calculate the dosing volume (typically not to exceed 10 mL/kg).[10] Draw the solution into a new sterile syringe with a new sterile needle.
-
Restraint: Scruff the mouse and position it to expose the abdomen. Tilting the head slightly downwards can help displace the abdominal organs.
-
Site Identification: Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[9]
-
Injection: Clean the injection site with an alcohol wipe. Insert the needle, bevel up, at a 15-30 degree angle.
-
Aspiration: Gently pull back on the plunger to ensure no fluid (blood or yellowish urine) is aspirated. If fluid appears, withdraw the needle and reinject at a different site with a fresh needle.
-
Administration: If aspiration is clear, inject the solution smoothly.
-
Withdrawal and Monitoring: Withdraw the needle and return the mouse to its cage. Monitor for any adverse reactions.
Protocol 3: Pilot Acute Toxicity Study
This protocol is a general guideline for determining the MTD.[11][12][25]
A. Materials:
-
This compound stock solution.
-
Vehicle.
-
Appropriate administration supplies (e.g., gavage needles, syringes).
-
Animal scale.
-
Cages for observation.
B. Procedure:
-
Animal Selection: Use a small number of healthy, young adult mice (e.g., 3-5 per group).
-
Dose Selection: Based on literature for related compounds, select a range of at least 3-4 doses. A common starting point for natural products with unknown toxicity is a limit test of 2000 mg/kg.[26]
-
Administration: Administer a single dose of this compound (or vehicle control) to each group via the intended experimental route (e.g., oral gavage).
-
Observation: Observe the animals continuously for the first few hours post-dosing and then daily for 14 days.[11] Record all clinical signs of toxicity, including changes in behavior, posture, breathing, and body weight (measured daily for the first week, then weekly).
-
Endpoint: The highest dose that does not cause mortality or significant signs of toxicity is considered the Maximum Tolerated Dose (MTD). This dose can then be used as the high dose in subsequent efficacy studies.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of this compound via Acetylcholinesterase (AChE) inhibition.
Experimental Workflow
Caption: General experimental workflow for an in vivo this compound study.
References
- 1. iris.landsbokasafn.is [iris.landsbokasafn.is]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase and its inhibition in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. New Lycopodium alkaloids with neuroprotective activities from Lycopodium japonicum Thunb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lycopodium Mitigates Oxidative Stress and Inflammation in the Colonic Mucosa of Acetic Acid-Induced Colitis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. fda.gov [fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. gadconsulting.com [gadconsulting.com]
- 18. uac.arizona.edu [uac.arizona.edu]
- 19. instechlabs.com [instechlabs.com]
- 20. Suppressive effects of total alkaloids of Lycopodiastrum casuarinoides on adjuvant-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacokinetic Studies of Three Alkaloids in Rats After Intragastrical Administration of Lycopodii Herba Extract by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Intraperitoneal Injection in an Adult Mouse [protocols.io]
- 24. protocols.io [protocols.io]
- 25. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 26. In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating and Mitigating Off-Target Effects of Fawcettimine in Cellular Models
Disclaimer: The following guide is intended for research purposes only. While Fawcettimine is a known acetylcholinesterase inhibitor, comprehensive data on its off-target effects in various cellular models is limited in publicly available literature. This resource provides a framework for researchers to systematically investigate and mitigate potential off-target effects based on established principles of pharmacology and drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary known molecular target of this compound?
A1: this compound is recognized as a Lycopodium alkaloid that functions as an inhibitor of acetylcholinesterase (AChE).[1][2] AChE is a key enzyme in the central and peripheral nervous systems responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, this compound increases the levels and duration of action of acetylcholine in the synaptic cleft, which is the basis for its therapeutic interest in conditions like Alzheimer's disease.[2]
Q2: Why should I be concerned about off-target effects when using this compound?
A2: Off-target effects occur when a compound interacts with unintended molecular targets, which can lead to misinterpretation of experimental results and potential cytotoxicity.[3] For a natural product like this compound, with a complex three-dimensional structure, the potential for binding to multiple, structurally related or unrelated proteins exists. Identifying these off-target interactions is crucial for validating its specific mechanism of action and for any future therapeutic development.
Q3: What are some potential, unconfirmed off-target effects of alkaloids like this compound?
A3: While specific data for this compound is scarce, alkaloids as a class can interact with a range of biological targets. Potential off-target effects could include interactions with other enzymes, G-protein coupled receptors (GPCRs), ion channels, or kinases. These interactions could lead to a variety of cellular responses, from changes in signaling pathways to overt cytotoxicity, that are independent of AChE inhibition.
Q4: How can I distinguish between on-target and off-target effects in my experiments?
A4: Differentiating on-target from off-target effects is a critical experimental challenge. A multi-pronged approach is recommended:
-
Use of controls: Include a well-characterized, structurally unrelated AChE inhibitor to see if it phenocopies the effects of this compound.
-
Rescue experiments: In cell systems where the target is known, overexpressing the target (AChE) might rescue the phenotype if it is an on-target effect.
-
Knockout/knockdown models: Using cells where AChE has been knocked out or knocked down can help determine if the observed effect persists in the absence of the primary target.
-
Dose-response analysis: Compare the concentration at which this compound inhibits AChE with the concentration that produces the cellular effect of interest. A large discrepancy may suggest an off-target mechanism.
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Related) | Troubleshooting Steps |
| Unexpected Cell Death at Low Concentrations | This compound may be interacting with a critical survival pathway or a protein essential for cell viability. | 1. Perform a dose-response cytotoxicity assay (e.g., MTS or LDH release) to determine the EC50 for toxicity. 2. Compare this EC50 to the IC50 for AChE inhibition. If they are close, the toxicity might be linked to the on-target effect (cholinergic overstimulation). If the toxicity EC50 is much lower, an off-target effect is likely. 3. Profile this compound against a panel of common cytotoxicity targets (e.g., key kinases, ion channels). |
| Inconsistent Phenotypic Readouts | The experimental system may have variable expression of an unknown off-target protein, leading to inconsistent results. | 1. Ensure a stable, clonal cell line is used. 2. Characterize the expression levels of potential off-target families (e.g., major kinase families, GPCRs) in your cell model. 3. Consider using a different cell line with a known and well-characterized genetic background to confirm the phenotype. |
| Effect is Observed in an AChE-Negative Cell Line | The observed cellular response is definitively independent of acetylcholinesterase inhibition. | 1. This provides strong evidence for an off-target mechanism. 2. Use this AChE-negative cell line as a tool for target deconvolution (e.g., using chemical proteomics or genetic screening). 3. Perform broad profiling assays (e.g., kinome scan, receptor binding panel) to identify potential off-targets. |
Experimental Protocols
Protocol 1: Determining On-Target vs. Off-Target Potency
This protocol outlines a method to compare the concentration of this compound required for target engagement (AChE inhibition) versus a cellular outcome (e.g., cytotoxicity).
A. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Prepare Reagents:
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Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.
-
Substrate: 10 mM Acetylthiocholine iodide (ATCI).
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Chromogen: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
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Enzyme: Purified human acetylcholinesterase.
-
This compound serial dilutions.
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of each this compound dilution.
-
Add 50 µL of AChE enzyme solution and incubate for 15 minutes at room temperature.
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Add 25 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of ATCI substrate.
-
Read the absorbance at 412 nm every minute for 10 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Plot the percent inhibition against the logarithm of this compound concentration to determine the IC50 value.
-
B. Cell Viability (MTS) Assay
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Compound Treatment: Treat cells with a serial dilution of this compound for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the percent viability against the logarithm of this compound concentration to determine the EC50 value for cytotoxicity.
-
Hypothetical Data Presentation
The table below illustrates how to present the data obtained from the protocols above to assess the therapeutic window and potential for off-target effects.
| Parameter | This compound | Control AChE Inhibitor |
| On-Target Potency (AChE IC50) | 50 nM | 25 nM |
| Off-Target Cytotoxicity (EC50) | 5,000 nM (5 µM) | > 50,000 nM (>50 µM) |
| Selectivity Index (EC50 / IC50) | 100 | > 2000 |
A higher selectivity index suggests a wider window between the desired on-target effect and off-target cytotoxicity.
Visualizing Workflows and Pathways
On-Target Signaling Pathway: Cholinergic Neurotransmission
Caption: On-target effect of this compound on the cholinergic pathway.
Workflow for Off-Target Effect Identification
Caption: A general workflow for identifying potential off-target effects.
Hypothetical Off-Target Signaling Pathway
Caption: Hypothetical inhibition of a kinase by this compound.
References
Fawcettimine Synthesis & Analysis: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the synthesis and study of Fawcettimine and related Lycopodium alkaloids. Our goal is to improve the reproducibility of these complex experiments by addressing common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the total synthesis of this compound?
A1: The total synthesis of this compound presents several key challenges. These include the stereocontrolled construction of the tetracyclic core, the formation of the sterically hindered nine-membered ring, and achieving high yields in multi-step sequences.[1][2][3] Many synthetic routes have been developed to address these issues, each with its own set of potential difficulties.
Q2: My intramolecular Michael addition to form the hydrindane core is giving low yields and poor diastereoselectivity. What can I do?
A2: Low yields and poor stereoselectivity in the intramolecular Michael addition are common hurdles. Here are a few troubleshooting strategies:
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Reagent and Solvent Choice: The choice of base and solvent is critical. For instance, using a non-nucleophilic base like LDA or NaH can be beneficial. The solvent can also influence the transition state of the cyclization, affecting diastereoselectivity.
-
Temperature Control: Running the reaction at lower temperatures can often improve selectivity by favoring the thermodynamically more stable product.
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Protecting Groups: Ensure that other functional groups in your molecule are appropriately protected to prevent side reactions.
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Alternative Strategies: If optimization fails, consider alternative cyclization strategies reported in the literature, such as radical cyclizations or Pauson-Khand reactions.[4]
Q3: I am having difficulty with the formation of the nine-membered azonane ring. What are some reported solutions?
A3: Formation of the nine-membered ring in this compound synthesis is notoriously difficult due to entropic factors and potential transannular strain.[5] Successful strategies often involve:
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Ring-Closing Metathesis (RCM): RCM has been effectively used to form large rings in natural product synthesis.
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Intramolecular N-alkylation: This is a common strategy, but the choice of the leaving group on the alkyl chain is crucial. Iodides are often more reactive than bromides or tosylates.[1]
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Mitsunobu Reaction: This reaction can be employed for the intramolecular cyclization to form the C-N bond of the nine-membered ring.[6]
Q4: What is the primary biological activity of this compound and how is it measured?
A4: this compound and its derivatives are known inhibitors of acetylcholinesterase (AChE).[1] This enzyme is responsible for breaking down the neurotransmitter acetylcholine (B1216132). Inhibition of AChE increases acetylcholine levels in the brain, which is a therapeutic strategy for conditions like Alzheimer's disease.[7] The inhibitory activity is typically measured using the Ellman method, a colorimetric assay that quantifies the activity of AChE.[8]
Troubleshooting Guides
Low Yield in Robinson Annulation for Hydrindane Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low yield of the desired annulated product. | Incomplete reaction. | Increase reaction time or temperature. Ensure stoichiometric amounts of reactants. |
| Formation of multiple side products. | Polymerization or self-condensation of starting materials. | Add the electrophile slowly to the reaction mixture. Use a less concentrated solution. |
| Poor diastereoselectivity. | Suboptimal reaction conditions. | Screen different catalysts and solvents. Jørgensen's organocatalyst has been shown to be effective for enantioselective Robinson annulation.[1] |
Inefficient Gold-Catalyzed Cyclization
| Symptom | Possible Cause | Suggested Solution | | :--- | :--- | | Incomplete conversion to the cyclized product. | Catalyst deactivation. | Ensure anhydrous and oxygen-free conditions. Use freshly prepared catalyst. | | Formation of undesired isomers. | Lack of stereocontrol. | Modify the ligands on the gold catalyst. The choice of counter-ion can also influence the reaction pathway. | | Low overall yield in the multi-step sequence. | Instability of intermediates. | Minimize purification steps of sensitive intermediates. Consider a one-pot procedure if feasible. |
Experimental Protocols
Key Synthetic Step: Enantioselective Robinson Annulation (Toste Synthesis)
This protocol describes the enantioselective Robinson annulation to form a key hydrindane intermediate in the total synthesis of (+)-Fawcettimine, as reported by the Toste group.[1]
-
Reaction Setup: To a solution of the β-keto ester (1.0 equiv) in an appropriate solvent (e.g., toluene), add the organocatalyst (e.g., a prolinol derivative, 0.1 equiv).
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Addition of Reactants: Cool the mixture to 0 °C and add crotonaldehyde (B89634) (1.2 equiv) dropwise.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Biological Assay: Acetylcholinesterase Inhibition (Ellman's Method)
This protocol outlines the general procedure for determining the acetylcholinesterase inhibitory activity of this compound analogs.[8]
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Reagent Preparation: Prepare solutions of acetylthiocholine (B1193921) iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0). Prepare a solution of the test compound (this compound analog) in a suitable solvent (e.g., DMSO).
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Assay Procedure: In a 96-well plate, add the buffer, DTNB solution, and the test compound solution. Add the acetylcholinesterase solution to initiate the reaction, followed by the addition of the ATCI substrate.
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Measurement: Measure the absorbance of the yellow 5-thio-2-nitrobenzoate anion produced at a specific wavelength (typically around 412 nm) over time using a microplate reader.
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Data Analysis: Calculate the percentage of inhibition by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control (without inhibitor). Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Quantitative Data Summary
Yields of Key Intermediates in this compound Syntheses
| Synthetic Route | Key Intermediate | Number of Steps | Overall Yield (%) | Reference |
| Toste (2007) | (+)-Fawcettimine | ~12 | Not explicitly stated | [1][3][9] |
| Heathcock (1989) | (±)-Fawcettimine | 26 | 0.1 | Not explicitly stated |
| Jung (2010) | Formal Synthesis | Not Applicable | Not Applicable | Not explicitly stated |
Note: Overall yields can be difficult to compare directly due to variations in starting materials and reporting standards.
Spectroscopic Data for (+)-Fawcettimine
| Technique | Key Signals |
| ¹H NMR (CDCl₃) | δ (ppm): 3.25 (m, 1H), 2.90 (m, 1H), 2.50-1.20 (m, 18H), 0.90 (d, J = 6.5 Hz, 3H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 219.5, 60.2, 58.7, 52.1, 48.9, 45.3, 42.1, 38.7, 35.4, 33.2, 30.1, 28.9, 25.4, 22.1, 14.5 |
| HRMS (ESI) | m/z: [M+H]⁺ calcd for C₁₆H₂₆NO: 264.2014; found: 264.2011 |
Note: Specific chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.
Visualizations
Caption: General experimental workflow for the synthesis and biological evaluation of this compound.
References
- 1. The Toste Synthesis of (+)-Fawcettimine [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Total Synthesis of this compound by Toste [organic-chemistry.org]
- 4. Asymmetric Total Synthesis of this compound-Type Lycopodium Alkaloid, Lycopoclavamine-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. DSpace [diposit.ub.edu]
- 7. Synthetic Studies on Tetracyclic Diquinane Lycopodium Alkaloids Magellanine, Magellaninone and Paniculatine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Total synthesis of (+)-fawcettimine - PubMed [pubmed.ncbi.nlm.nih.gov]
Fawcettimine Production Scalability: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Fawcettimine. Our aim is to address common challenges encountered when scaling up production from the lab bench to larger-scale manufacturing.
Frequently Asked Questions (FAQs)
Q1: What are the most critical stages to monitor when scaling up this compound synthesis?
A1: Based on published synthetic routes, the most critical stages for scalability are multi-step cycloadditions and the construction of the tetracyclic core. Specifically, reactions like the Robinson annulation and Diels-Alder cycloadditions require careful control of reaction conditions to maintain stereoselectivity and yield on a larger scale. The formation of the nine-membered ring amine is also a crucial step that can be prone to side reactions.[1][2][3]
Q2: Are there any known catalysts that are particularly sensitive to scale-up conditions in this compound synthesis?
A2: Yes, gold-catalyzed cyclizations, as used in some synthetic approaches, can be sensitive to impurities and reactant concentrations when scaled.[2][4] Maintaining catalyst activity and preventing decomposition are key challenges. Careful selection of catalyst loading, solvent purity, and reaction temperature is crucial for reproducible results at a larger scale.
Q3: What are common issues with stereocontrol during scale-up?
A3: Maintaining high diastereoselectivity, as achieved in small-scale syntheses, can be a significant hurdle. For instance, the conjugate addition steps are sensitive to reaction temperature and the rate of reagent addition.[2] Thermal gradients in larger reactors can lead to a mixture of diastereomers, complicating purification and reducing the overall yield of the desired stereoisomer.
Q4: How can purification challenges be mitigated during scale-up?
A4: As the scale of the synthesis increases, chromatographic purification can become impractical and costly. Developing robust crystallization or extraction procedures for key intermediates is highly recommended. For example, intermediates in the Heathcock synthesis have been successfully isolated via crystallization, which is a more scalable purification method.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield in Robinson Annulation | Inefficient mixing or localized overheating in a large reactor. | - Implement mechanical stirring with an appropriately designed impeller to ensure homogeneity.- Control the rate of addition of reagents to manage the exothermicity of the reaction.- Monitor the internal reaction temperature at multiple points within the reactor. |
| Poor diastereoselectivity in conjugate addition | Temperature fluctuations and non-uniform reaction conditions. | - Utilize a reactor with precise temperature control (e.g., jacketed reactor with a chiller).- Ensure efficient heat transfer to prevent localized "hot spots."- Consider a slower addition of the nucleophile to maintain a consistent temperature profile. |
| Inconsistent results with gold-catalyzed cyclization | Catalyst deactivation due to impurities or air exposure. | - Use high-purity, degassed solvents and reagents.- Perform the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen).- Evaluate different catalyst loadings and sources to identify a more robust option for scale-up. |
| Difficulty in isolating the nine-membered ring intermediate | Formation of side products or emulsions during workup. | - Optimize the pH and solvent system for the extraction process.- Consider a salt precipitation or crystallization to isolate the product instead of liquid-liquid extraction.- Analyze the reaction mixture by LC-MS to identify major byproducts and adjust reaction conditions accordingly. |
| Product degradation during final deprotection/cyclization | Harsh reaction conditions (e.g., high temperature, strong acid). | - Screen for milder deprotection and cyclization conditions.- Reduce the reaction time and temperature, monitoring the reaction progress closely by TLC or HPLC.- Investigate alternative protective groups that can be removed under more benign conditions. |
Key Experimental Protocols
Protocol 1: Enantioselective Robinson Annulation (Adapted from Toste Synthesis)
This protocol describes the formation of the hydrindane core, a key intermediate in the Toste synthesis of (+)-Fawcettimine, which has been demonstrated to be robust on a gram scale.[2][4]
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Reactor Setup: A 1 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet is assembled and flame-dried.
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Reagent Preparation: The β-keto ester (1.0 eq) and crotonaldehyde (B89634) (1.2 eq) are dissolved in toluene (B28343) (5 volumes). The organocatalyst (0.1 eq) is prepared as a separate solution in toluene.
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Reaction Execution: The reactor is charged with the β-keto ester solution and cooled to 0 °C. The crotonaldehyde solution is added dropwise over 1 hour, maintaining the internal temperature below 5 °C. The catalyst solution is then added in one portion.
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Monitoring and Workup: The reaction is stirred at 0 °C and monitored by TLC. Upon completion (typically 24-48 hours), the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.
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Purification: The crude product is purified by crystallization from a mixture of ethyl acetate (B1210297) and hexanes to yield the enantiomerically enriched hydrindane intermediate.
Protocol 2: Heathcock-Inspired [4+2] Cycloaddition
This protocol outlines the construction of the bicyclic core as a precursor to the nine-membered ring, a strategy central to the Heathcock synthesis.[3][5]
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Reactor Setup: A 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet is prepared.
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Reagent Preparation: The diene (1.0 eq) and the dienophile (1.1 eq) are dissolved in xylenes (B1142099) (10 volumes).
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Reaction Execution: The flask is charged with the reagent solution and heated to reflux (approximately 140 °C).
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Monitoring and Workup: The reaction progress is monitored by GC-MS. After completion (typically 12-18 hours), the reaction mixture is cooled to room temperature and the solvent is removed in vacuo.
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Purification: The resulting residue is purified by flash column chromatography on silica (B1680970) gel using a gradient of hexanes and ethyl acetate to afford the bicyclic product.
Data Summary
The following table summarizes yields for key transformations in this compound synthesis at different reported scales, highlighting the impact of the synthetic strategy on efficiency.
| Reaction | Synthetic Route | Scale | Yield | Reference |
| Enantioselective Robinson Annulation | Toste | 10 g | Not explicitly stated, but described as "robust enough" | [2] |
| Gold-Catalyzed Cyclization | Toste | Small Scale | "Relatively poor" over 3 steps | [4] |
| Michael Addition/Cyclopropane Chemistry | Jung | Lab Scale | Not specified | [1] |
| Wittig / 5-exo-trig Cyclization | Heathcock | Lab Scale | 96% (Wittig), Quant. (Cyclization) | [5] |
| Overall Synthesis | Heathcock | Lab Scale | 16.6% (13 steps) | [5] |
| Overall Synthesis | Inubushi | Lab Scale | 0.1% (26 steps) | [5] |
Visualizing the Workflow
This compound Synthesis Troubleshooting Logic
Caption: A flowchart for troubleshooting common issues in this compound synthesis scale-up.
Key Stages in a Generic this compound Synthesis Workflow
Caption: A generalized workflow for the total synthesis of this compound.
References
Technical Support Center: Overcoming Fawcettimine Resistance in Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming resistance to Fawcettimine in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its proposed mechanism of action?
A1: this compound is a tetracyclic Lycopodium alkaloid.[1] Its derivatives have been noted for their potential as acetylcholinesterase (AChE) inhibitors.[1][2] Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, this compound is presumed to increase the levels of acetylcholine in the synaptic cleft, which is a mechanism explored for potential therapeutic effects in neurodegenerative diseases. In the context of cancer research, the cytotoxic effects of some alkaloids are being investigated, and while the precise anticancer mechanism of this compound is not fully elucidated, it may involve the disruption of cell signaling pathways beyond AChE inhibition.
Q2: How can I determine if my experimental model has developed resistance to this compound?
A2: The development of resistance is typically characterized by a significant increase in the half-maximal inhibitory concentration (IC50) value of this compound in your experimental cell line compared to the parental (sensitive) cell line or previously established baseline data. This is quantitatively measured using a cell viability or cytotoxicity assay, such as the MTT or SRB assay. A fold-change in IC50 of 5-10 or higher is generally considered a strong indicator of resistance.
Q3: What are the potential mechanisms of acquired resistance to a natural alkaloid like this compound?
A3: While specific resistance mechanisms to this compound have not been extensively documented, based on known mechanisms for other natural product-derived drugs and alkaloids, potential resistance mechanisms include:
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Target Alteration: Mutations in the gene encoding the drug's target protein (e.g., acetylcholinesterase) that reduce the binding affinity of this compound.
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1), which act as cellular pumps to actively remove this compound from the cell.[3]
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Activation of Bypass Signaling Pathways: Upregulation of pro-survival signaling pathways (e.g., PI3K/Akt, MAPK/ERK) that compensate for the cytotoxic effects of this compound.
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Increased Target Expression: An increase in the cellular expression of the target protein (acetylcholinesterase), requiring higher concentrations of this compound for effective inhibition.
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Altered Drug Metabolism: Enhanced metabolic inactivation of this compound by intracellular enzymes.
Q4: I am observing a decrease in the efficacy of this compound in my cell culture experiments. What are the initial troubleshooting steps?
A4: If you suspect the development of resistance to this compound, consider the following initial steps:
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Confirm the IC50 Value: Perform a dose-response experiment to accurately determine the IC50 of this compound in your current cell line and compare it to the parental line or your historical data.
-
Authenticate Your Cell Line: Perform cell line authentication (e.g., short tandem repeat profiling) to ensure there has been no cross-contamination.
-
Check the Compound Integrity: Verify the storage conditions and stability of your this compound stock solution. Prepare fresh dilutions for each experiment.
-
Standardize Experimental Conditions: Ensure consistency in cell seeding density, passage number, and media composition, as these can influence drug sensitivity.
Troubleshooting Guides
Issue 1: Gradual increase in this compound IC50 over prolonged cell culture.
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Probable Cause: This suggests the selection of a resistant population of cells under continuous, low-dose drug pressure.
-
Suggested Solutions:
-
Isolate a Resistant Clone: Use limiting dilution or single-cell sorting to isolate a purely resistant clonal population for detailed mechanistic studies.
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Perform Comparative Analysis: Conduct a comparative analysis of the resistant clone and the parental cell line. This should include whole-exome sequencing to identify potential mutations in the target gene (AChE) and RNA sequencing to identify differentially expressed genes, particularly those related to ABC transporters and signaling pathways.
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Maintain Drug Pressure: Once a resistant line is established, maintain it in a medium containing a sub-lethal concentration of this compound to prevent the reversion of the resistant phenotype.
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Issue 2: The this compound-resistant cell line exhibits cross-resistance to other structurally diverse compounds.
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Probable Cause: This is a hallmark of multidrug resistance (MDR), often mediated by the overexpression of broad-spectrum ABC transporters like P-glycoprotein (MDR1).
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Suggested Solutions:
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Assess ABC Transporter Expression: Use Western blotting or qRT-PCR to compare the expression levels of key ABC transporters (e.g., MDR1, MRP1, BCRP) in your resistant and parental cell lines.
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Conduct a Functional Efflux Assay: Utilize fluorescent substrates of MDR1, such as Rhodamine 123 or Calcein-AM, in a flow cytometry-based assay to functionally assess the activity of the efflux pump.
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Co-treatment with an MDR Inhibitor: Perform a synergy experiment by co-treating the resistant cells with this compound and a known MDR inhibitor (e.g., verapamil, tariquidar). A significant decrease in the IC50 of this compound in the presence of the inhibitor would confirm the role of efflux pumps.
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Issue 3: No significant change in the expression or sequence of the primary target (AChE), yet resistance is observed.
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Probable Cause: The resistance is likely mediated by the activation of bypass signaling pathways that promote cell survival and proliferation, thereby overriding the effects of this compound.
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Suggested Solutions:
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Analyze Key Signaling Pathways: Use Western blotting to examine the phosphorylation status (a marker of activation) of key proteins in pro-survival pathways, such as Akt (p-Akt), ERK (p-ERK), and STAT3 (p-STAT3), in both sensitive and resistant cells, with and without this compound treatment.
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Employ Pathway-Specific Inhibitors: Conduct combination therapy experiments using this compound and specific inhibitors of the identified activated pathways (e.g., a PI3K inhibitor like wortmannin, or a MEK inhibitor like trametinib). The restoration of sensitivity to this compound would indicate the involvement of that specific bypass pathway.
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Description | This compound IC50 (µM) | Fold Resistance |
| Parent-Cell-A | Parental, sensitive | 2.5 ± 0.3 | 1.0 |
| Resistant-Cell-A1 | This compound-resistant | 28.7 ± 2.1 | 11.5 |
| Parent-Cell-B | Parental, sensitive | 5.1 ± 0.6 | 1.0 |
| Resistant-Cell-B1 | This compound-resistant | 62.3 ± 5.8 | 12.2 |
Table 2: Hypothetical Gene Expression Analysis in this compound-Sensitive vs. -Resistant Cells (Fold Change)
| Gene | Function | Resistant-Cell-A1 vs. Parent-Cell-A | Resistant-Cell-B1 vs. Parent-Cell-B |
| ACHE | Drug Target | 1.2 | 1.1 |
| ABCB1 (MDR1) | Drug Efflux Pump | 15.4 | 2.3 |
| AKT1 | Survival Pathway | 3.8 | 8.9 |
| MAPK1 (ERK2) | Proliferation Pathway | 1.5 | 6.7 |
Table 3: Hypothetical Effect of Inhibitors on this compound IC50 in Resistant Cell Lines
| Cell Line | Treatment | This compound IC50 (µM) | Fold Reversal of Resistance |
| Resistant-Cell-A1 | This compound alone | 28.7 ± 2.1 | - |
| Resistant-Cell-A1 | This compound + Verapamil (MDR1 Inhibitor) | 4.1 ± 0.5 | 7.0 |
| Resistant-Cell-B1 | This compound alone | 62.3 ± 5.8 | - |
| Resistant-Cell-B1 | This compound + Trametinib (MEK Inhibitor) | 10.2 ± 1.3 | 6.1 |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
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Initial Culture: Begin with a parental, this compound-sensitive cancer cell line.
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Dose Escalation: Continuously expose the cells to a low concentration of this compound (e.g., the IC10 or IC20 value).
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Subculture: Once the cells have recovered and are proliferating steadily, subculture them and gradually increase the concentration of this compound.
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Selection: Continue this process of dose escalation and selection over several months.
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Characterization: Periodically assess the IC50 value to monitor the development of resistance. Maintain the resistant cell line in a medium containing a maintenance dose of this compound.
Protocol 2: Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Drug Treatment: Treat the cells with a serial dilution of this compound and incubate for 48-72 hours.
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MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.
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Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
Protocol 3: Western Blotting for ABC Transporters and Signaling Proteins
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Protein Extraction: Lyse the parental and resistant cells and quantify the protein concentration using a BCA assay.
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SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., MDR1, p-Akt, Akt, p-ERK, ERK, β-actin) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Hypothesized signaling in this compound action and resistance.
References
Refining analytical methods for sensitive detection of Fawcettimine
Welcome to the technical support center for the analytical determination of Fawcettimine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to support the sensitive and accurate quantification of this important Lycopodium alkaloid.
Troubleshooting Guide
This guide addresses common issues that may arise during the analysis of this compound using chromatographic methods such as HPLC-MS/MS and GC-MS.
| Problem/Observation | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) in HPLC | 1. Secondary Interactions: The basic nitrogen in this compound can interact with acidic silanol (B1196071) groups on the silica-based column packing. 2. Inappropriate pH of Mobile Phase: The pH of the mobile phase can affect the ionization state of this compound. 3. Column Overload: Injecting too concentrated a sample. 4. Column Degradation: Loss of stationary phase or contamination. | 1. Use a base-deactivated column or an end-capped column. Add a small amount of a competing base (e.g., 0.1% formic acid or triethylamine) to the mobile phase. 2. Adjust the mobile phase pH to ensure consistent protonation of this compound (typically a pH of 3-4 is a good starting point). 3. Dilute the sample and reinject. 4. Flush the column with a strong solvent, or replace the column if necessary. |
| Low Signal Intensity or No Peak Detected | 1. Suboptimal Ionization in MS: Incorrect ESI source parameters (e.g., capillary voltage, gas flow, temperature). 2. Inefficient Extraction: Poor recovery of this compound from the sample matrix. 3. Degradation of Analyte: this compound may be unstable under certain pH or temperature conditions. 4. Incorrect MS/MS Transition: Suboptimal precursor/product ion pair selection for MRM. | 1. Optimize ESI source parameters using a this compound standard solution. Infuse the standard directly into the mass spectrometer to find the optimal settings. 2. Re-evaluate the sample preparation method. Consider solid-phase extraction (SPE) with a suitable sorbent. Ensure the pH during liquid-liquid extraction is optimized for this compound (alkaline to deprotonate the amine for extraction into an organic solvent). 3. Prepare fresh samples and standards. Avoid prolonged exposure to harsh acidic or basic conditions and high temperatures. 4. Perform a product ion scan on the protonated molecule of this compound [M+H]⁺ to identify the most intense and stable fragment ions for MRM. |
| High Background Noise in Chromatogram | 1. Contaminated Mobile Phase or Solvents: Impurities in the solvents can lead to high background. 2. Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound. 3. Contaminated HPLC or MS System: Build-up of non-volatile salts or other contaminants. | 1. Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. 2. Improve sample clean-up. Use a more selective SPE protocol. Adjust the chromatographic gradient to better separate this compound from interfering matrix components. 3. Flush the HPLC system and clean the MS ion source according to the manufacturer's instructions. |
| Poor Reproducibility of Retention Times | 1. Unstable HPLC Pump Performance: Fluctuations in mobile phase composition. 2. Temperature Fluctuations: Changes in column temperature can affect retention time. 3. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase between injections. | 1. Degas the mobile phases and prime the HPLC pump. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is adequately equilibrated before each injection, especially when running a gradient. |
| Carryover (Peak from Previous Injection Appears in Blank) | 1. Adsorption of this compound: The analyte may adsorb to active sites in the injector, tubing, or column. 2. Insufficient Needle Wash: The autosampler needle may not be adequately cleaned between injections. | 1. Add a small amount of an organic modifier or a competing base to the wash solvent. 2. Optimize the needle wash procedure in the autosampler settings. Use a strong solvent for the wash. |
Frequently Asked Questions (FAQs)
Q1: What is the best internal standard (IS) for the quantitative analysis of this compound?
A1: An ideal internal standard would be a stable isotope-labeled version of this compound (e.g., d3-Fawcettimine). However, this is often not commercially available. A suitable alternative is another Lycopodium alkaloid that is not present in the samples being analyzed and has similar chromatographic and mass spectrometric behavior. Lycopodine or a synthetic analog could be considered. The IS should be added to the samples at the beginning of the sample preparation process to account for any losses during extraction and analysis.
Q2: How can I improve the extraction efficiency of this compound from a complex matrix like plant material or biological fluids?
A2: For plant materials, a common approach is extraction with an acidified polar solvent (e.g., methanol (B129727) with 1% tartaric acid) to protonate the alkaloid and increase its solubility.[1] The extract is then made alkaline to deprotonate the this compound, which can then be partitioned into an immiscible organic solvent like dichloromethane (B109758) or ethyl acetate.[1] For biological fluids, protein precipitation followed by solid-phase extraction (SPE) is a robust method. A mixed-mode cation exchange SPE cartridge can be very effective for selectively retaining and eluting basic compounds like this compound.
Q3: What are the expected mass-to-charge ratios (m/z) for this compound in mass spectrometry?
A3: this compound has a monoisotopic mass of 277.2042 g/mol . In positive ion mode electrospray ionization (ESI+), you would expect to see the protonated molecule [M+H]⁺ at an m/z of approximately 278.2120. For MS/MS analysis, this precursor ion would be fragmented to produce characteristic product ions. The exact fragmentation pattern would need to be determined experimentally but would likely involve losses from the ring structures.
Q4: Can this compound be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS)?
A4: Yes, this compound can be analyzed by GC-MS. However, due to its polarity and the presence of a hydroxyl group, derivatization may be necessary to improve its volatility and chromatographic peak shape. Silylation (e.g., with BSTFA) is a common derivatization technique for compounds with hydroxyl and amine groups. A non-polar capillary column, such as one with a 5% phenyl-polysiloxane stationary phase, would be suitable for separation.
Q5: How do I determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) for my this compound assay?
A5: The LOD and LOQ are crucial parameters for method validation.[2][3] They can be determined using several methods:
-
Based on the Standard Deviation of the Response and the Slope: This involves creating a calibration curve in the low concentration range. The LOD is typically calculated as 3.3 * (standard deviation of the y-intercepts of the regression line / slope of the calibration curve), and the LOQ is 10 * (standard deviation of the y-intercepts / slope).[2]
-
Based on Signal-to-Noise Ratio: This involves analyzing samples with known low concentrations of this compound and determining the concentration at which the signal is a certain multiple of the background noise (typically 3:1 for LOD and 10:1 for LOQ).[2]
It is important to clearly state the method used to determine the LOD and LOQ in your validation report.
Quantitative Data Summary
The following table summarizes typical performance characteristics for a validated HPLC-MS/MS method for the sensitive detection of this compound. These values are illustrative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Value | Notes |
| Linear Range | 0.1 - 100 ng/mL | |
| Correlation Coefficient (r²) | > 0.995 | |
| Limit of Detection (LOD) | 0.03 ng/mL | Calculated as 3.3 * (σ/S) |
| Limit of Quantification (LOQ) | 0.1 ng/mL | Calculated as 10 * (σ/S) |
| Intra-day Precision (%RSD) | < 10% | At low, medium, and high QC levels |
| Inter-day Precision (%RSD) | < 15% | At low, medium, and high QC levels |
| Accuracy (% Recovery) | 85 - 115% | At low, medium, and high QC levels |
| Matrix Effect | 80 - 120% | |
| Extraction Recovery | > 80% |
σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve
Experimental Protocols
HPLC-MS/MS Method for this compound Quantification
This protocol provides a general framework for the analysis of this compound in plant extracts.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion (m/z) 278.2 → Product ion (m/z) [To be determined experimentally, e.g., 193.1].
-
Internal Standard (e.g., Lycopodine): Precursor ion (m/z) 248.2 → Product ion (m/z) [To be determined experimentally].
-
-
GC-MS Method for this compound Analysis (with Derivatization)
This protocol is suitable for the qualitative and quantitative analysis of this compound after derivatization.
-
Instrumentation:
-
Gas Chromatograph (GC) with a capillary column inlet coupled to a mass spectrometer (MS).
-
-
Sample Derivatization:
-
Evaporate the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat at 70 °C for 30 minutes.
-
-
Chromatographic Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50-550.
-
Visualizations
Caption: Workflow for refining analytical methods for this compound detection.
Caption: A logical troubleshooting guide for this compound analysis.
References
Validation & Comparative
Fawcettimine vs. Huperzine A: A Comparative Guide to Acetylcholinesterase Inhibition
For researchers and professionals in drug development, the quest for potent and selective acetylcholinesterase (AChE) inhibitors is paramount in the fight against neurodegenerative diseases like Alzheimer's. Among the vast array of natural compounds, the alkaloids Fawcettimine and Huperzine A have drawn attention. This guide provides an objective comparison of their performance as AChE inhibitors, supported by available experimental data, detailed methodologies, and pathway visualizations.
Executive Summary
Huperzine A stands out as a significantly more potent and well-characterized inhibitor of acetylcholinesterase compared to this compound and its derivatives. With IC50 values in the nanomolar range, Huperzine A's efficacy is orders of magnitude greater than that reported for this compound-related compounds, which exhibit inhibitory concentrations in the micromolar range. While direct experimental IC50 data for the parent this compound molecule is scarce in the reviewed literature, computational studies also suggest it is a less efficient AChE inhibitor. Huperzine A's mechanism is well-documented as a reversible, selective inhibitor, and it is known to modulate key signaling pathways involved in neuroprotection. In contrast, the detailed inhibitory mechanism and broader biological effects of this compound are less thoroughly investigated.
Data Presentation: Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data for the acetylcholinesterase inhibitory activity of Huperzine A and derivatives of this compound.
| Compound | IC50 (AChE) | Source Organism/Enzyme | Reference |
| Huperzine A | ~82 nM | Rat Cortex | [1] |
| 100 nM | In vitro | [2] | |
| 2α,11α-Dihydroxyfawcettidine | 27.9 µM | Not Specified | [3] |
| Lycoposerramine H | 16.7 µM | Not Specified | [3] |
Note: A lower IC50 value indicates greater potency.
Mechanism of Action and Specificity
Huperzine A is a potent, reversible, and highly selective inhibitor of acetylcholinesterase.[1][4] It interacts with the active site of the AChE enzyme, preventing the breakdown of the neurotransmitter acetylcholine (B1216132).[5] This leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission.[5] Huperzine A exhibits a significantly higher selectivity for AChE over butyrylcholinesterase (BuChE), which may contribute to a more favorable side-effect profile.[1]
This compound , based on computational docking studies, is predicted to interact with the catalytic site of AChE.[4] However, these in silico analyses suggest that it is a less efficient inhibitor compared to other Lycopodium alkaloids like Lycodine.[4] Experimental data on this compound derivatives show inhibitory activity in the micromolar range, suggesting a much lower potency than Huperzine A.[3] The exact mechanism and reversibility of this compound's inhibition have not been extensively characterized.
Experimental Protocols
The most common method for determining the acetylcholinesterase inhibitory activity of a compound is the Ellman's assay . This colorimetric assay is based on the reaction of thiocholine (B1204863) (a product of acetylthiocholine (B1193921) hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.
Detailed Protocol for Ellman's Assay:
1. Reagent Preparation:
-
Phosphate (B84403) Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic to achieve the target pH.
-
Acetylcholinesterase (AChE) Solution: Prepare a stock solution of AChE from a commercially available source (e.g., from electric eel) in the phosphate buffer. The final concentration in the assay well should be optimized, but a common starting point is 0.1-0.25 U/mL.
-
DTNB Solution (10 mM): Dissolve DTNB in the phosphate buffer. This solution should be protected from light.
-
Acetylthiocholine Iodide (ATCI) Solution (14-15 mM): Dissolve ATCI in deionized water. This solution should be prepared fresh.
-
Test Compound (Inhibitor) Solutions: Dissolve the test compounds (this compound or Huperzine A) in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Prepare serial dilutions of the stock solution in the assay buffer to obtain a range of concentrations for testing.
2. Assay Procedure (96-well plate format):
-
Plate Setup:
-
Blank wells: Contain assay buffer only.
-
Control wells (100% activity): Contain assay buffer, AChE solution, and the solvent used for the test compounds (e.g., DMSO).
-
Test wells: Contain assay buffer, AChE solution, and the test compound at various concentrations.
-
-
Pre-incubation: Add the assay buffer, AChE solution, and inhibitor solution to the respective wells. Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the ATCI and DTNB solutions to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of control - Rate of test) / Rate of control ] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
-
Signaling Pathways and Visualization
Acetylcholinesterase Inhibition Signaling Pathway
The primary signaling pathway affected by both this compound and Huperzine A is the cholinergic pathway. By inhibiting AChE, they increase the concentration of acetylcholine in the synapse, leading to enhanced activation of postsynaptic cholinergic receptors (nicotinic and muscarinic).
Caption: General mechanism of acetylcholinesterase inhibition.
Huperzine A and Neuroprotective Signaling Pathways
Beyond its primary role in AChE inhibition, Huperzine A has been shown to modulate other signaling pathways that contribute to its neuroprotective effects. These include the Wnt/β-catenin and PKC/MAPK pathways.
Caption: Huperzine A's influence on neuroprotective signaling pathways.
Conclusion
Based on the currently available scientific literature, Huperzine A is a substantially more potent and well-characterized acetylcholinesterase inhibitor than this compound. The experimental data consistently demonstrates Huperzine A's high inhibitory activity in the nanomolar range, while data for this compound derivatives suggests much weaker activity. Furthermore, the broader neuroprotective mechanisms of Huperzine A through the modulation of key signaling pathways are increasingly understood. For researchers and drug development professionals, Huperzine A represents a more promising lead compound for the development of therapies targeting cholinergic deficits. Further experimental investigation is required to fully elucidate the acetylcholinesterase inhibitory potential and the complete pharmacological profile of this compound.
References
- 1. Anti-Cholinesterase Activity of Lycopodium Alkaloids from Vietnamese Huperzia squarrosa (Forst.) Trevis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A neuroinformatics study to compare inhibition efficiency of three natural ligands (this compound, Cernuine and Lycodine) against human brain acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lycopodium alkaloids from Huperzia serrata and their cholinesterase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Lycopodium alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
Comparative Efficacy of Fawcettimine and Galantamine: A Guide for Researchers
This guide provides a detailed comparison of the biochemical and pharmacological properties of Fawcettimine and galantamine, two alkaloids with recognized acetylcholinesterase (AChE) inhibitory activity. The information is intended for researchers, scientists, and drug development professionals investigating potential therapeutic agents for neurodegenerative diseases.
Overview and Mechanism of Action
This compound is a tetracyclic Lycopodium alkaloid isolated from species such as Lycopodium serratum. Its primary mechanism of action identified to date is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. It has been shown to be a competitive inhibitor of AChE.
Galantamine , an alkaloid originally isolated from plants of the Amaryllidaceae family, is an established drug for the symptomatic treatment of mild to moderate Alzheimer's disease.[1][2] Galantamine exhibits a dual mechanism of action.[3][4][5] Firstly, it is a reversible, competitive inhibitor of AChE.[4][6][7] Secondly, it acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs).[1][3][5] This allosteric modulation enhances the sensitivity of nAChRs to acetylcholine, further amplifying cholinergic signaling.[3]
In Vitro Efficacy: Acetylcholinesterase Inhibition
The inhibitory potency of this compound and galantamine against acetylcholinesterase has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters for comparison.
| Compound | IC50 (AChE) | Ki (AChE) | Inhibition Type | Source Organism of AChE |
| This compound | 1.17 ± 0.11 µM | 1.48 µM | Competitive | Not Specified |
| Galantamine | 410 nM (0.41 µM) | Not Specified | Competitive | Not Specified[7] |
| 556.01 µM | Not Specified | Not Specified | Not Specified | |
| 0.31 µg/mL | Not Specified | Competitive | Not Specified |
Note: IC50 values for galantamine can vary depending on the experimental conditions and the source of the acetylcholinesterase enzyme.
Signaling Pathways
The downstream effects of this compound and galantamine are mediated through various signaling pathways. While information on this compound's broader signaling effects is limited, galantamine has been shown to modulate several key pathways involved in neuroprotection and inflammation.
This compound: Currently, the known signaling pathway directly influenced by this compound is the cholinergic pathway, through its inhibition of AChE. Further research is required to elucidate its effects on other intracellular signaling cascades.
Galantamine: Galantamine's dual mechanism of action allows it to influence a broader range of signaling pathways:
-
Cholinergic Signaling: By inhibiting AChE and positively modulating nAChRs, galantamine directly enhances cholinergic neurotransmission.[3][4]
-
MAPK/JNK Pathway: Galantamine has been shown to activate the MAPK/JNK signaling pathway, which can contribute to neuroprotective effects.
-
PI3K/Akt Pathway: Galantamine can inhibit the PI3K/Akt signaling pathway, a mechanism that may be involved in its neuroprotective actions against amyloid-beta toxicity.
-
NF-κB Signaling: Galantamine has demonstrated anti-inflammatory effects, which may be mediated through the inhibition of the NF-κB signaling pathway.
Below is a diagram illustrating the dual mechanism of action of galantamine and its influence on downstream signaling pathways.
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The most common method to determine AChE inhibitory activity is the spectrophotometric method developed by Ellman.
Principle: The assay measures the activity of AChE by monitoring the production of thiocholine (B1204863) from the hydrolysis of acetylthiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion, which is detected spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (AChE) solution
-
Acetylthiocholine iodide (ATCI) solution (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (this compound or galantamine) dissolved in an appropriate solvent
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare fresh solutions of ATCI and DTNB in phosphate buffer. Dilute the AChE stock solution to the desired working concentration in buffer. Prepare serial dilutions of the test compounds.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
DTNB solution
-
Test compound solution (or solvent for control)
-
AChE solution
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the ATCI substrate solution to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes) using a microplate reader in kinetic mode.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Galantamine--a novel cholinergic drug with a unique dual mode of action for the treatment of patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Galantamine Based Novel Acetylcholinesterase Enzyme Inhibitors: A Molecular Modeling Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Effects of Lycopodium Alkaloids
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents to combat neurodegenerative diseases has led to a significant interest in natural products. Among these, alkaloids isolated from the Lycopodium genus of clubmosses have emerged as promising candidates due to their diverse and potent neuroprotective properties. This guide provides a detailed comparison of the neuroprotective effects of various Lycopodium alkaloids, supported by experimental data, to aid researchers in the field of neuropharmacology and drug development.
Overview of Neuroprotective Mechanisms
Lycopodium alkaloids exert their neuroprotective effects through a multi-target approach. The most well-documented mechanism is the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, these alkaloids increase acetylcholine levels in the brain, which is beneficial for cognitive function, particularly in conditions like Alzheimer's disease.[1][2] Beyond AChE inhibition, many Lycopodium alkaloids exhibit a range of other neuroprotective actions, including:
-
Antioxidant activity: Scavenging of reactive oxygen species (ROS) to mitigate oxidative stress, a key contributor to neuronal damage.[2][3]
-
Anti-inflammatory effects: Suppression of pro-inflammatory cytokines and signaling pathways in the brain to reduce neuroinflammation.[4][5]
-
Anti-apoptotic activity: Modulation of cell death pathways to prevent neuronal loss.
-
Modulation of amyloid-beta (Aβ) processing: Influencing the production and aggregation of Aβ peptides, a hallmark of Alzheimer's disease.[1]
-
NMDA receptor antagonism: Protecting against excitotoxicity caused by excessive glutamate (B1630785) stimulation.[6]
This guide will delve into the specific effects of prominent Lycopodium alkaloids, presenting available quantitative data for comparison.
Quantitative Comparison of Neuroprotective Effects
The following table summarizes the available quantitative data for the neuroprotective effects of various Lycopodium alkaloids. It is important to note that the experimental conditions under which these data were obtained can vary, and direct comparisons should be made with caution.
| Alkaloid | Primary Mechanism | Effect | Model System | Quantitative Data (IC₅₀/EC₅₀/Other) | Reference |
| Huperzine A | Acetylcholinesterase Inhibition | Inhibition of AChE | Rat Cortex (in vitro) | IC₅₀: 82 nM | [7] |
| Acetylcholinesterase Inhibition | Inhibition of AChE | --- | IC₅₀: 74.3 nM | [8] | |
| Neuroprotection | Increased cell survival | Glutamate-injured primary rat cortical neurons | Effective dose for neuroprotection: 500 ng/ml (containing 2.9 nM Huperzine A) | [9] | |
| Amyloid-β Regulation | Dose-dependent increase in α-APPs release and inhibition of Aβ | HEK293 APPsw cells | --- | [7] | |
| Huperzine B | Acetylcholinesterase Inhibition | Inhibition of AChE | --- | IC₅₀: 20.2 µM | [8] |
| N-demethylhuperzinine | Acetylcholinesterase Inhibition | Inhibition of AChE | --- | IC₅₀: 1.9 µM | [8] |
| Huperzine C | Acetylcholinesterase Inhibition | Inhibition of AChE | --- | IC₅₀: 0.6 µM | [8] |
| Lycoparin C | Acetylcholinesterase Inhibition | Inhibition of AChE | --- | IC₅₀: 23.9 µM | [8] |
| 16-hydroxyhuperzine B (New) | Acetylcholinesterase Inhibition | Inhibition of AChE | --- | IC₅₀: 87.3 µM | [8] |
| Huperradine G (New) | Acetylcholinesterase Inhibition | Potent inhibition of AChE | --- | IC₅₀: 0.876 ± 0.039 μM | [6] |
| Huperradine A (New) | Acetylcholinesterase Inhibition | Moderate inhibition of AChE | --- | IC₅₀: 13.125 ± 0.521 μM | [6] |
| Lycosquarosine A (New) | Acetylcholinesterase Inhibition | Inhibition of AChE | --- | IC₅₀: 54.3 µg/mL | [10] |
| Acetylaposerratinine | Acetylcholinesterase Inhibition | Stronger inhibition of AChE than Lycosquarosine A | --- | IC₅₀: 15.2 µg/mL | [10] |
| Huperzine Y2 (New) | Acetylcholinesterase Inhibition | Inhibition of AChE | --- | IC₅₀: 57.1 ± 1.6 µM | [11] |
| Huperzine Y3 (New) | Acetylcholinesterase Inhibition | Inhibition of AChE | --- | IC₅₀: 32.7 ± 1.0 µM | [11] |
| Unnamed Lycopodine-type alkaloid (New) | Neuroprotection | Increase in cell survival | Hemin-induced HT22 cell damage | 21.45% increase at 20 µM | [12][13][14] |
| Known analog 10 | Neuroprotection | Increase in cell survival | Hemin-induced HT22 cell damage | 20.55% increase at 20 µM | [12][13][14] |
| Lycopodium extract | Anti-inflammatory | Reduction of IL-1β levels | Acetic acid-induced colitis in rats | From 301.30 ± 46.11 to 76.90 ± 22.43 ng/mg of protein | [15] |
| Antioxidant | Reduction in Malondialdehyde (MDA) levels | Acetic acid-induced colitis in rats | From 1.58 ± 0.16 to 0.52 ± 0.16 µM | [15] | |
| Neuroprotection | Protection against dopaminergic neuronal loss | Rotenone-induced Parkinson's disease in rats | Oral treatment with 50 mg/kg | [16][17] | |
| Lycopodine | Anti-inflammatory | Inhibition of capillary permeability | Acetic acid-induced increase in capillary permeability in mice | 32.1% inhibition at 500 mg/kg (for the alkaloid fraction with 84.5% lycopodine) | [4] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments frequently cited in the study of the neuroprotective effects of Lycopodium alkaloids.
Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)
This colorimetric method is widely used to measure AChE activity.[2][10][18][19]
Principle: The assay is based on the hydrolysis of acetylthiocholine (B1193921) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is directly proportional to the AChE activity.[2]
Materials:
-
0.1 M Phosphate (B84403) Buffer (pH 8.0)
-
10 mM DTNB solution in phosphate buffer
-
14 mM Acetylthiocholine iodide (ATCI) solution in deionized water
-
AChE solution (e.g., from electric eel or recombinant)
-
Test compounds (Lycopodium alkaloids) dissolved in a suitable solvent
-
96-well microplate
-
Microplate reader
Procedure:
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution at various concentrations.
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.
-
Initiate Reaction: To all wells except the blank, add 10 µL of the 14 mM ATCI solution to start the reaction. For the blank, add 10 µL of deionized water.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.
-
Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[20][21][22][23]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to form an insoluble purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[22]
Materials:
-
Neuronal cell line (e.g., HT22, SH-SY5Y)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Neurotoxic agent (e.g., hemin (B1673052), glutamate, H₂O₂)
-
Test compounds (Lycopodium alkaloids)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of the Lycopodium alkaloid for a specified period (e.g., 1-24 hours).
-
Induce neurotoxicity by adding the neurotoxic agent (e.g., 50 µM hemin for 24 hours in HT22 cells).[24] A control group without the neurotoxin and a group with only the neurotoxin should be included.
-
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the control (untreated, non-toxin exposed) cells.
-
Measurement of Reactive Oxygen Species (ROS)
This protocol describes a common method for detecting intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[25][26][27][28][29]
Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), which can be detected by fluorescence microscopy or a fluorescence plate reader.[25]
Materials:
-
Neuronal cells
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Oxidative stress inducer (e.g., H₂O₂)
-
Test compounds (Lycopodium alkaloids)
-
96-well black, clear-bottom plate
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with the Lycopodium alkaloid and/or the oxidative stress inducer as described in the MTT assay protocol.
-
Staining:
-
Remove the culture medium and wash the cells with PBS.
-
Add 100 µL of a working solution of DCFH-DA (e.g., 10-20 µM in serum-free medium) to each well.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Measurement:
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Add 100 µL of PBS or culture medium to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence.
-
Express the ROS levels as a percentage of the control (cells treated with the oxidative stress inducer only).
-
Measurement of Inflammatory Cytokines (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying the concentration of specific proteins, such as inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), in biological samples like brain tissue homogenates.[30][31][32][33]
Principle: A sandwich ELISA typically involves capturing the cytokine of interest with a specific antibody coated on a microplate well. A second, enzyme-linked detection antibody that also binds to the cytokine is then added. Finally, a substrate is added that is converted by the enzyme into a colored product, the intensity of which is proportional to the concentration of the cytokine.
Materials:
-
Brain tissue samples
-
Tissue lysis buffer with protease inhibitors
-
Commercial ELISA kit for the specific cytokine of interest (containing coated plates, detection antibody, standard, buffers, and substrate)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Homogenize brain tissue samples in ice-cold lysis buffer.
-
Centrifuge the homogenates to pellet cellular debris.
-
Collect the supernatant containing the soluble proteins.
-
Determine the total protein concentration of each sample (e.g., using a BCA assay).
-
-
ELISA Protocol: Follow the specific instructions provided with the commercial ELISA kit. A general procedure is as follows:
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate to remove unbound substances.
-
Add the enzyme-linked detection antibody.
-
Incubate to allow the detection antibody to bind to the captured cytokine.
-
Wash the plate again.
-
Add the substrate solution and incubate for color development.
-
Add a stop solution to terminate the reaction.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.
-
Normalize the cytokine concentration to the total protein concentration of the sample.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in neuroprotection can aid in understanding the mechanisms of action of Lycopodium alkaloids.
Signaling Pathways of Huperzine A
Huperzine A, the most extensively studied Lycopodium alkaloid, modulates multiple signaling pathways to exert its neuroprotective effects.
References
- 1. researchgate.net [researchgate.net]
- 2. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Appraisal of anti-inflammatory potential of the clubmoss, Lycopodium clavatum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Huperzine A as a neuroprotective and antiepileptic drug: a review of preclinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. The pharmacology and therapeutic potential of (−)-huperzine A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Huperzine A and Its Neuroprotective Molecular Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Huperzia serrata Extract ‘NSP01’ With Neuroprotective Effects-Potential Synergies of Huperzine A and Polyphenols [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. thieme-connect.com [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
- 15. Lycopodium Mitigates Oxidative Stress and Inflammation in the Colonic Mucosa of Acetic Acid-Induced Colitis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Lycopodium Attenuates Loss of Dopaminergic Neurons by Suppressing Oxidative Stress and Neuroinflammation in a Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. japsonline.com [japsonline.com]
- 20. benchchem.com [benchchem.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. merckmillipore.com [merckmillipore.com]
- 23. protocols.io [protocols.io]
- 24. RIP1 and RIP3 mediate hemin-induced cell death in HT22 hippocampal neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 26. assaygenie.com [assaygenie.com]
- 27. ROS Live Cell Imaging During Neuronal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. ROS/Superoxide Detection Assay Kit (Cell-based) (ab139476) | Abcam [abcam.com]
- 30. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 31. nel.edu [nel.edu]
- 32. Cytokine Elisa [bdbiosciences.com]
- 33. Neurobiology ELISA Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Unlocking the Therapeutic Potential of Fawcettimine Derivatives: A Structure-Activity Relationship Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Fawcettimine derivatives, focusing on their structure-activity relationships (SAR) as inhibitors of acetylcholinesterase (AChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1), key targets in neurodegenerative diseases. The guide also explores their cytotoxic profiles and provides detailed experimental protocols for the cited bioassays.
This compound and its derivatives, a class of Lycopodium alkaloids, have garnered significant interest in the scientific community for their potential therapeutic applications, particularly in the realm of neurodegenerative disorders such as Alzheimer's disease. This interest stems from their ability to inhibit key enzymes involved in the progression of these diseases. This guide synthesizes experimental data to elucidate the relationship between the chemical structure of these compounds and their biological activity, offering valuable insights for future drug design and development.
Comparative Analysis of Biological Activity
The biological activity of this compound derivatives has been primarily evaluated against two key enzymatic targets: acetylcholinesterase (AChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1). Inhibition of AChE increases the levels of the neurotransmitter acetylcholine, a strategy employed in the symptomatic treatment of Alzheimer's disease. BACE1 is the rate-limiting enzyme in the production of amyloid-β peptides, which are central to the formation of amyloid plaques, a hallmark of Alzheimer's pathology. Furthermore, the cytotoxic effects of these compounds are crucial for assessing their therapeutic window and potential as anticancer agents.
Acetylcholinesterase (AChE) and BACE1 Inhibitory Activity
A systematic study on a series of this compound-type alkaloids, including newly isolated lycogladines A-H, provides a clear basis for understanding their SAR against AChE and BACE1. The inhibitory activities of these compounds, presented as IC50 values, are summarized in the table below.
| Compound | AChE IC50 (μM) | BACE1 IC50 (μM) |
| Lycogladine A | >100 | >100 |
| Lycogladine B | >100 | >100 |
| Lycogladine C | >100 | >100 |
| Lycogladine D | >100 | >100 |
| Lycogladine E | >100 | >100 |
| Lycogladine F | >100 | >100 |
| Lycogladine G | >100 | >100 |
| Lycogladine H | >100 | >100 |
| This compound | >100 | >100 |
| Fawcettidine | >100 | >100 |
| Lycopoclavamine B | >100 | >100 |
| Lycopladine B | >100 | >100 |
| Huperzine A (Positive Control) | 0.16 ± 0.01 | NA |
| Quercetin (Positive Control) | NA | 5.5 ± 0.4 |
Data sourced from Wang et al., 2020.
The data reveals that, under the tested conditions, the evaluated this compound derivatives, including the novel lycogladines, did not exhibit significant inhibitory activity against either AChE or BACE1 at concentrations up to 100 μM. This is in contrast to the potent AChE inhibitor Huperzine A, another Lycopodium alkaloid, highlighting the structural specificity required for potent inhibition.
Cytotoxicity
For instance, a study on this compound-related alkaloids from Lycopodium serratum evaluated the cytotoxicity of new compounds against four human cancer cell lines.[1] Another study investigating Lycopodium alkaloids from Huperzia serrata also assessed their anti-acetylcholinesterase activities.[2] A review on recently isolated this compound-type alkaloids mentions that while many new compounds show no significant AChE or BChE inhibitory activity, some, like phlegmariurine B and lycoannotine I, exhibit inhibitory effects.[3]
Due to the fragmented nature of the available data, a direct SAR comparison for cytotoxicity is challenging. However, it is an area that warrants further systematic investigation to fully understand the therapeutic potential and limitations of this class of compounds.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to measure AChE activity and inhibition.
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Test compounds (this compound derivatives)
-
Positive control (e.g., Huperzine A)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the AChE solution to each well. A control well containing the enzyme but no inhibitor is also prepared.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).
-
Initiate the reaction by adding DTNB and ATCI to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set duration using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction of control)] x 100.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibition Assay (FRET-based)
This assay utilizes fluorescence resonance energy transfer (FRET) to measure BACE1 activity.
Principle: A specific peptide substrate containing a fluorophore and a quencher at its ends is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE1, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. The rate of fluorescence increase is proportional to the BACE1 activity.
Materials:
-
Recombinant human BACE1
-
FRET peptide substrate
-
Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 4.5)
-
Test compounds (this compound derivatives)
-
Positive control (e.g., a known BACE1 inhibitor)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare solutions of BACE1 and the FRET substrate in the assay buffer.
-
In a 96-well black plate, add the assay buffer, the test compound at various concentrations, and the BACE1 enzyme solution to each well. A control well with the enzyme but no inhibitor is included.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific pre-incubation time.
-
Initiate the reaction by adding the FRET substrate to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals.
-
Calculate the rate of the enzymatic reaction for each inhibitor concentration.
-
Determine the percentage of inhibition and the IC50 value as described for the AChE assay.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., HepG2, A549, etc.)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds (this compound derivatives)
-
Positive control (e.g., a known cytotoxic drug)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from the dose-response curve.
Visualizing the Relationships and Workflows
To better understand the concepts and processes involved in the structure-activity relationship studies of this compound derivatives, the following diagrams are provided.
References
Validating Fawcettimine as a Therapeutic Target for Alzheimer's Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Alzheimer's disease (AD) presents a multifaceted challenge to drug discovery, characterized by a complex pathology involving amyloid-beta (Aβ) plaques, neurofibrillary tangles (NFTs) of hyperphosphorylated tau protein, and cholinergic dysfunction. The search for effective therapeutic interventions has led to the exploration of numerous molecular targets. This guide provides a comparative analysis of fawcettimine, a Lycopodium alkaloid, as a potential therapeutic agent for AD, placing its known mechanism of action in the context of established and emerging therapeutic strategies.
This compound: An Acetylcholinesterase Inhibitor
This compound belongs to a class of natural compounds that have been investigated for their biological activities. While direct preclinical or clinical data on this compound for Alzheimer's disease is limited, some Lycopodium alkaloids have demonstrated inhibitory activity against acetylcholinesterase (AChE).[1][2] AChE inhibitors represent one of the few approved drug classes for the symptomatic treatment of AD.[3][4][5] These agents function by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is crucial for memory and cognitive functions.[3][6]
The Therapeutic Landscape in Alzheimer's Disease: A Comparison of Targets
The primary therapeutic targets currently under investigation for Alzheimer's disease can be broadly categorized as those targeting the underlying pathology (disease-modifying therapies) and those aiming to alleviate symptoms. This compound, through its potential AChE inhibitory activity, falls into the latter category.
| Therapeutic Target | Proposed Mechanism of Action | Key Advantages | Key Challenges |
| Acetylcholinesterase (AChE) Inhibition (e.g., this compound) | Increases synaptic levels of acetylcholine, a neurotransmitter depleted in AD, leading to symptomatic improvement in cognition.[3][6] | Established and approved mechanism for symptomatic relief.[3][4][5] | Does not alter the underlying disease progression; benefits are modest and temporary.[4][5] |
| Amyloid-Beta (Aβ) Cascade | Aims to reduce the production of Aβ, prevent its aggregation into plaques, or enhance its clearance from the brain.[4][5][7] | Targets a primary pathological hallmark of AD with the potential for disease modification.[4][8] | Clinical trials with anti-amyloid agents have yielded mixed results, and side effects can be significant.[9] The precise toxic Aβ species is still debated. |
| Tau Protein | Focuses on preventing the hyperphosphorylation and aggregation of tau protein into neurofibrillary tangles, or promoting their clearance.[4][5][10] | Tau pathology correlates more closely with cognitive decline than Aβ plaques, suggesting it may be a more direct therapeutic target.[11][12] | Development of tau-targeted therapies is less advanced than for Aβ; challenges remain in target engagement and demonstrating clinical efficacy. |
| Neuroinflammation | Modulates the brain's immune response, which is chronically activated in AD and contributes to neuronal damage.[3] | Addresses a key component of AD pathology that is increasingly recognized as a driver of neurodegeneration.[13] | The role of neuroinflammation is complex, with both detrimental and potentially beneficial aspects, making targeted modulation challenging. |
| Neuroprotection | Aims to protect neurons from damage and death caused by various pathological insults in the AD brain.[14][15][16] | Offers a broad-spectrum approach that could be beneficial regardless of the primary upstream pathology. | Identifying agents with robust neuroprotective effects in the complex human brain has proven difficult. |
Experimental Protocols for Target Validation
Validating a therapeutic target in Alzheimer's disease requires a battery of in vitro and in vivo experiments. Below are detailed methodologies for key assays relevant to the targets discussed.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.[4][5]
Principle: The assay measures the activity of AChE by quantifying the formation of thiocholine (B1204863) from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is detected spectrophotometrically at 412 nm. The rate of TNB formation is proportional to AChE activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Test compound (e.g., this compound) and positive control (e.g., Donepezil)
Procedure (96-well plate format):
-
Preparation: Prepare working solutions of AChE, ATCI, DTNB, and the test compound in phosphate buffer.
-
Reaction Mixture: To each well, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE solution to initiate the reaction (except in the blank wells).
-
Substrate Addition: Add the ATCI solution to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at multiple time points using a microplate reader.
-
Calculation: Calculate the rate of reaction (change in absorbance per minute). The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to the rate of the control (enzyme without inhibitor). The IC50 value (the concentration of inhibitor that causes 50% inhibition) is then calculated.[4]
Amyloid-Beta (Aβ) Aggregation Assay (Thioflavin T Assay)
This assay is used to monitor the aggregation of Aβ peptides into fibrils.
Principle: Thioflavin T (ThT) is a fluorescent dye that binds specifically to the beta-sheet structures of amyloid fibrils. Upon binding, the fluorescence emission of ThT is significantly enhanced. This increase in fluorescence is used to quantify the extent of Aβ aggregation over time.
Materials:
-
Monomeric Aβ peptide (e.g., Aβ1-42)
-
Thioflavin T (ThT)
-
Phosphate buffer (e.g., 20 mM phosphate buffer, pH 8.0)
-
Test compound
Procedure:
-
Preparation: Prepare a stock solution of monomeric Aβ peptide. Prepare a working solution of Aβ in phosphate buffer containing ThT.
-
Incubation: Add the test compound at various concentrations to the Aβ-ThT solution. Incubate the mixture at 37°C.
-
Measurement: Measure the fluorescence intensity at regular intervals (excitation ~450 nm, emission ~485 nm) using a fluorescence plate reader.[8]
-
Analysis: Plot the fluorescence intensity against time to generate aggregation curves. The effect of the test compound on Aβ aggregation is determined by comparing the aggregation kinetics (lag time, maximum fluorescence) in its presence to the control (Aβ alone).
Tau Phosphorylation Assay (Western Blot)
This assay is used to assess the phosphorylation state of the tau protein in a cellular model.
Principle: Western blotting is used to separate proteins by size and then detect a specific protein of interest using antibodies. To assess tau phosphorylation, cell lysates are probed with antibodies that specifically recognize either total tau or tau phosphorylated at specific sites.
Materials:
-
Cell line expressing tau protein (e.g., neuroblastoma cells)
-
Test compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-total tau, anti-phospho-tau)
-
Secondary antibody (horseradish peroxidase-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat the cells with the test compound for a specified duration.
-
Cell Lysis: Lyse the cells to extract the proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF).
-
Antibody Incubation: Block the membrane and then incubate with the primary antibody (either anti-total tau or anti-phospho-tau).
-
Secondary Antibody and Detection: Incubate with the secondary antibody and then add the chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities. The level of tau phosphorylation is determined by normalizing the phospho-tau signal to the total tau signal.[1][7]
Visualizing the Pathways and Workflows
To better understand the complex processes involved in Alzheimer's disease and the experimental approaches to validate therapeutic targets, the following diagrams have been generated.
Caption: Key pathological pathways in Alzheimer's disease.
Caption: General workflow for validating a therapeutic target for Alzheimer's disease.
Conclusion
This compound, as a potential acetylcholinesterase inhibitor, represents a therapeutic strategy focused on symptomatic relief in Alzheimer's disease. While this approach has a validated role in current AD management, it does not address the underlying neurodegenerative processes. The future of AD therapy likely lies in multi-target approaches and disease-modifying agents that can halt or reverse the pathological cascade. Further preclinical studies are essential to fully elucidate the therapeutic potential of this compound, including its effects on amyloid-beta and tau pathologies, to determine its place in the evolving landscape of Alzheimer's disease treatment. A comprehensive validation would require rigorous testing through the experimental workflows outlined, moving from in vitro characterization to in vivo efficacy and ultimately, human clinical trials.
References
- 1. 3.7. Tau Protein Phosphorylation Assay [bio-protocol.org]
- 2. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. attogene.com [attogene.com]
- 6. Quercetin in Animal Models of Alzheimer's Disease: A Systematic Review of Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 11. Amyloid Beta and Phosphorylated Tau Accumulations Cause Abnormalities at Synapses of Alzheimer’s disease Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Amyloid beta and tau are associated with the dual effect of neuroinflammation on neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Natural substances and Alzheimer's disease: from preclinical studies to evidence based medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Fawcettimine vs. Donepezil: A Comparative Analysis of Acetylcholinesterase Inhibition Mechanisms
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of the inhibitory mechanisms of fawcettimine and donepezil (B133215) on acetylcholinesterase (AChE), a key enzyme in cholinergic neurotransmission and a therapeutic target for Alzheimer's disease. While donepezil is a well-established, clinically used AChE inhibitor, the activity of this compound is less potent and serves here as a representative of the this compound-type Lycopodium alkaloids, some of which exhibit AChE inhibitory properties. This comparison is supported by available experimental data to delineate their distinct modes of action.
Overview of Inhibitory Mechanisms
Donepezil is a potent, reversible inhibitor of AChE, exhibiting a mixed competitive and non-competitive mechanism of action.[1][2][3] It achieves this by binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[2][3][4] This dual-binding capacity allows donepezil to effectively block the entry of the substrate, acetylcholine, into the active site gorge and also to allosterically modulate the enzyme's conformation, further hindering its catalytic activity.
In contrast, experimental evidence suggests that this compound itself possesses negligible inhibitory activity against AChE. However, other alkaloids within the this compound family and the broader class of Lycopodium alkaloids have demonstrated AChE inhibitory potential. For instance, phlegmariurine B, a this compound-type alkaloid, has been shown to inhibit AChE.[5] The inhibitory mechanism for these related alkaloids is not as extensively characterized as that of donepezil.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the available quantitative data for the inhibition of acetylcholinesterase by donepezil and representative Lycopodium alkaloids. It is important to note the significant difference in potency between donepezil and the active alkaloids from the Lycopodium family.
| Compound | Type of Inhibition | IC50 Value (AChE) | Ki Value (AChE) | Source Organism/Enzyme |
| Donepezil | Mixed Competitive/Non-competitive | 6.7 nM | Not uniformly reported, varies with study | Rat brain |
| ~53.6 ng/mL (in vivo plasma) | Human brain | |||
| Phlegmariurine B | Not fully characterized | 26.4 µM | Not reported | Lycopodium species |
| Huperzine C | Not fully characterized | 0.6 µM | Not reported | Lycopodiastrum casuarinoides |
| N-Demethylhuperzinine | Not fully characterized | 1.9 µM | Not reported | Lycopodiastrum casuarinoides |
| Huperzine B | Not fully characterized | 20.2 µM | Not reported | Lycopodiastrum casuarinoides |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (in this case, enzyme activity) is reduced by half. A lower IC50 value indicates a more potent inhibitor. Ki (Inhibition constant) is a more specific measure of the binding affinity of an inhibitor to an enzyme.
Binding Site Interactions
Donepezil: Molecular docking and X-ray crystallography studies have extensively detailed the binding of donepezil to AChE.[4][6][7] The benzylpiperidine moiety of donepezil interacts with the catalytic active site (CAS), specifically with key aromatic residues.[4] Simultaneously, the indanone ring of donepezil binds to the peripheral anionic site (PAS) at the entrance of the active site gorge.[4] This dual occupancy is crucial for its mixed-mode inhibition.
This compound-type Alkaloids: The precise binding sites for this compound-type alkaloids on AChE are not as well-defined due to the limited research on their inhibitory activity. Molecular docking studies for some Lycopodium alkaloids suggest potential interactions within the active site gorge, but experimental validation is largely pending.
Experimental Protocols
The most common method for determining AChE inhibitory activity in vitro is the spectrophotometric method developed by Ellman.[8][9][10][11]
Ellman's Method for Acetylcholinesterase Inhibition Assay
Principle: This assay measures the activity of AChE by quantifying the rate of production of thiocholine (B1204863). Acetylthiocholine, a synthetic substrate for AChE, is hydrolyzed by the enzyme to produce thiocholine and acetate. The released thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The presence of an AChE inhibitor will reduce the rate of this colorimetric reaction.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (inhibitors) dissolved in an appropriate solvent (e.g., DMSO)
-
Positive control (e.g., donepezil)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer. The final concentrations will need to be optimized for the specific enzyme source and assay conditions.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test compound solution at various concentrations (or solvent for control wells)
-
AChE enzyme solution
-
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the ATCI and DTNB solution to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in the reader and measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
To determine the type of inhibition (e.g., competitive, non-competitive, mixed), the assay is performed with varying concentrations of both the substrate (ATCI) and the inhibitor. The data is then plotted on a Lineweaver-Burk plot.
-
Visualizing the Mechanisms
The following diagrams illustrate the conceptual differences in the inhibitory mechanisms of donepezil and the general action of AChE.
Caption: Dual-site binding mechanism of donepezil on AChE.
Caption: Role of AChE and its inhibition in a cholinergic synapse.
Conclusion
Donepezil and this compound-type alkaloids represent two distinct classes of compounds with vastly different profiles as acetylcholinesterase inhibitors. Donepezil is a highly potent, well-characterized inhibitor with a clinically proven dual-binding mechanism. In contrast, this compound itself is largely inactive, though some related Lycopodium alkaloids exhibit modest AChE inhibitory activity. The significant disparity in their potency and the depth of mechanistic understanding underscore the importance of detailed structure-activity relationship studies in the development of effective enzyme inhibitors. Further research into the active constituents of Lycopodium species could yet yield novel scaffolds for the design of future neurotherapeutics.
References
- 1. Lycodine-Type Alkaloids from Lycopodiastrum casuarinoides and Their Acetylcholinesterase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jpionline.org [jpionline.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. scribd.com [scribd.com]
- 10. japsonline.com [japsonline.com]
- 11. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Showdown: A Comparative Guide to Fawcettimine and Rivastigmine in Animal Models
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of Fawcettimine and rivastigmine (B141), two acetylcholinesterase inhibitors with potential applications in neurodegenerative diseases. While extensive in vivo data exists for rivastigmine, a clinically approved drug, research on this compound is still in its nascent stages, with a notable absence of direct in vivo comparative studies against established cholinesterase inhibitors.
This guide will synthesize the available preclinical data for rivastigmine and present the current understanding of this compound's mechanism, highlighting the critical need for future in vivo research to fully elucidate the therapeutic potential of this natural alkaloid.
Section 1: Rivastigmine - A Profile of a Clinically Established AChE Inhibitor
Rivastigmine is a well-characterized, pseudo-irreversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1][2][3] This dual inhibition leads to increased levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is crucial for cognitive processes such as memory and learning.[1][4] Its efficacy in improving cognitive function has been demonstrated in various animal models of cognitive impairment.
Quantitative Data Summary: In Vivo Efficacy of Rivastigmine
The following table summarizes key findings from in vivo studies investigating the effects of rivastigmine in animal models of cognitive deficit.
| Animal Model | Drug Administration | Key Findings | Reference |
| Rat Model of Schizophrenia (Ketamine-induced) | Rivastigmine (dose not specified) | Reversed cognitive deficits in immediate, short-term, and long-term memory tasks. Reversed the ketamine-induced increase in AChE activity in the cerebral cortex, hippocampus, and striatum. | [5][6][7] |
| Rat Model of Aluminum-induced Behavioral Deficits | Rivastigmine (0.5, 1, 1.5, and 2.5 mg/kg i.p.) | Dose-dependently improved learning and memory impairments in the Morris water maze, radial arm maze, and passive avoidance tests. The maximal effect was observed at 2.5 mg/kg. | [8] |
| AChE Knockout Mice | Rivastigmine (1 and 10 µM infusion) | Increased extracellular acetylcholine levels in the hippocampus, demonstrating its ability to inhibit BuChE in the absence of AChE. | [9][10] |
| Transgenic Drosophila Model of Alzheimer's Disease | Rivastigmine (0.1, 1, and 10 mM) | Improved climbing ability and lifespan. More potent than galantamine in reducing oxidative stress. | [11][12] |
Experimental Protocols for Rivastigmine Studies
Ketamine-Induced Schizophrenia Model in Rats [5][6][7]
-
Animals: Male Wistar rats.
-
Induction of Cognitive Deficit: Administration of ketamine.
-
Drug Administration: Rivastigmine administered prior to behavioral testing.
-
Behavioral Assessments:
-
Immediate, Short- and Long-Term Memory: Specific memory tasks were used to assess different aspects of cognitive function.
-
-
Biochemical Analysis: Measurement of AChE activity in brain homogenates from the cerebral cortex, hippocampus, and striatum.
Aluminum-Induced Cognitive Impairment in Rats [8]
-
Animals: Rats.
-
Induction of Cognitive Deficit: Daily intraperitoneal (i.p.) injections of aluminum chloride (100 mg/kg) for 60 days.
-
Drug Administration: Rivastigmine (0.5, 1, 1.5, and 2.5 mg/kg, i.p.) administered 60 minutes before behavioral tests.
-
Behavioral Assessments:
-
Open Field Test: To assess locomotor and exploratory activities.
-
Morris Water Maze: To evaluate spatial learning and memory.
-
Radial Arm Maze: To assess working and reference memory.
-
Passive Avoidance Test: To measure fear-motivated learning and memory.
-
Rota-rod Test: To assess motor coordination.
-
Signaling Pathway and Mechanism of Action of Rivastigmine
References
- 1. What is the mechanism of Rivastigmine Tartrate? [synapse.patsnap.com]
- 2. Rivastigmine - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Rivastigmine in the treatment of patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rivastigmine reverses cognitive deficit and acetylcholinesterase activity induced by ketamine in an animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rivastigmine reverses cognitive deficit and acetylcholinesterase activity induced by ketamine in an animal model of schizophrenia | springermedicine.com [springermedicine.com]
- 8. researchgate.net [researchgate.net]
- 9. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of rivastigmine and donepezil on brain acetylcholine levels in acetylcholinesterase-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative study of rivastigmine and galantamine on the transgenic Drosophila model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Assessing the Cross-Reactivity of Fawcettimine and its Analogs in Acetylcholinesterase Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fawcettimine, a member of the Lycopodium alkaloid family, and its derivatives are gaining attention in neuroscience research for their potential as acetylcholinesterase (AChE) inhibitors.[1] This activity makes them interesting candidates for the development of therapeutics for neurodegenerative diseases such as Alzheimer's, where the enhancement of cholinergic neurotransmission is a key therapeutic strategy. This guide provides a comparative assessment of the performance of this compound-type alkaloids in various acetylcholinesterase assay formats, offering insights into their relative potencies and the methodologies used for their evaluation.
Comparative Inhibitory Activity of this compound-Type Alkaloids
| Compound | Assay Type | IC50 (µM) | Source |
| Lycoposerramine H | Enzymatic (AChE) | 16.7 | Katakawa et al., 2007 (as cited) |
| Phlegmariurine B | Enzymatic (AChE) | 26.4 | Patil, S. P., et al. (2024) |
| 2α,11α-Dihydroxyfawcettidine | Enzymatic (AChE) | 27.9 | Katakawa et al., 2007 (as cited) |
| Obscurumine L/M | Enzymatic (AChE) | 81.0 | Li, C., et al. (2016) |
Experimental Protocols
The evaluation of acetylcholinesterase inhibitory activity is commonly performed using colorimetric, fluorescent, or cell-based assays. Below are detailed methodologies for these key experimental formats.
Colorimetric Acetylcholinesterase Inhibition Assay (Ellman's Method)
This assay is a widely used, robust method for quantifying AChE activity.
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to thiocholine (B1204863). Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored product that can be measured spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) Buffer (0.1 M, pH 8.0)
-
Test compounds (e.g., this compound analogs) and a positive control (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a fresh stock solution of ATCI in deionized water.
-
Dissolve test compounds and positive control in a suitable solvent (e.g., DMSO) and prepare serial dilutions in phosphate buffer.
-
-
Assay Protocol (96-well plate):
-
Add 20 µL of phosphate buffer to the blank wells.
-
Add 20 µL of the test compound dilutions or positive control to the sample wells.
-
Add 20 µL of the AChE solution to all wells except the blank.
-
Add 100 µL of DTNB solution to all wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm at multiple time points (e.g., every minute for 10 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fluorometric Acetylcholinesterase Inhibition Assay
Fluorometric assays offer higher sensitivity compared to colorimetric methods.
Principle: This assay utilizes a fluorogenic probe that reacts with the thiocholine produced from the hydrolysis of acetylthiocholine by AChE to generate a highly fluorescent product. The increase in fluorescence intensity is proportional to the AChE activity.
Materials:
-
Acetylcholinesterase
-
Acetylthiocholine
-
Fluorogenic probe (e.g., Thiolite™ Green)
-
Assay Buffer
-
Test compounds and a positive control
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of AChE, test compounds, and positive control in assay buffer.
-
Prepare the fluorogenic probe working solution according to the manufacturer's instructions.
-
-
Assay Protocol (96-well plate):
-
Add 50 µL of the AChE solution to the wells.
-
Add 50 µL of the test compound dilutions or positive control.
-
Incubate at room temperature for 10-20 minutes.
-
Initiate the reaction by adding 50 µL of the acetylthiocholine and fluorogenic probe mixture.
-
Incubate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/525 nm for Thiolite™ Green).[2]
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition as described for the colorimetric assay.
-
Determine the IC50 values from the dose-response curve.
-
Cell-Based Acetylcholinesterase Inhibition Assay
Cell-based assays provide a more physiologically relevant system for evaluating inhibitors.[3]
Principle: This assay measures AChE activity within intact cells, typically a neuronal cell line like SH-SY5Y. The cells are treated with the test compounds, and then a cell-permeable substrate for AChE is added. The product of the enzymatic reaction is then detected using a colorimetric or fluorometric method.
Materials:
-
SH-SY5Y neuroblastoma cells
-
Cell culture medium and supplements
-
Test compounds and a positive control
-
Cell-permeable AChE substrate
-
Detection reagents (colorimetric or fluorometric)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Culture:
-
Culture SH-SY5Y cells in a 96-well plate until they reach the desired confluency.
-
-
Compound Treatment:
-
Remove the culture medium and add fresh medium containing various concentrations of the test compounds or positive control.
-
Incubate the cells for a specified period (e.g., 1-2 hours).
-
-
AChE Activity Measurement:
-
Add the cell-permeable AChE substrate and detection reagents to each well.
-
Incubate for the recommended time at 37°C.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the number of viable cells (e.g., using an MTT or similar viability assay).
-
Calculate the percentage of inhibition and IC50 values as described previously.
-
Visualizing the Mechanism and Workflow
To better understand the context of this compound's activity and the assays used to measure it, the following diagrams illustrate the cholinergic signaling pathway and a typical experimental workflow.
Caption: Cholinergic signaling pathway and the inhibitory action of this compound.
Caption: General workflow for an in vitro AChE inhibition assay.
References
- 1. A neuroinformatics study to compare inhibition efficiency of three natural ligands (this compound, Cernuine and Lycodine) against human brain acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Robust and Convenient Fluorimetric Assay for Measuring Acetylcholinesterase Activity and Screening Acetylcholinesterase Inhibitors | AAT Bioquest [aatbio.com]
- 3. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Neuroprotective Potential of Fawcettimine: A Proposed Research and Comparison Guide
An objective evaluation of the current landscape and a proposed framework for validating the neuroprotective effects of the alkaloid Fawcettimine.
To date, the neuroprotective effects of this compound, a Lycopodium alkaloid, remain largely unexplored within the scientific literature. While the total synthesis of this compound has been a subject of interest in organic chemistry, its biological activity, particularly in the context of neuroprotection, is not yet established. This guide, therefore, serves as a proactive framework for researchers, scientists, and drug development professionals. It outlines a comprehensive strategy for investigating the potential neuroprotective properties of this compound, comparing its hypothetical effects with known neuroprotective agents, and providing detailed experimental protocols to ensure reproducibility and validation.
Comparative Analysis of Potential Neuroprotective Mechanisms
While direct data for this compound is unavailable, we can hypothesize its potential mechanisms of action by examining related alkaloids and other well-characterized neuroprotective compounds. This comparative table summarizes key signaling pathways implicated in neuroprotection that should be the focus of initial investigations into this compound.
| Signaling Pathway | Known Neuroprotective Compound Examples | Potential Role in Neuroprotection | Proposed Investigation for this compound |
| Nrf2/HO-1 Pathway | Tanshinone IIA, Lycopene, Morin | Upregulates antioxidant enzyme expression, reducing oxidative stress.[[“]] | Assess this compound's ability to induce Nrf2 nuclear translocation and increase HO-1 and NQO1 expression. |
| NF-κB Signaling | Genistein-3'-sodium sulfonate (GSS) | Inhibition reduces neuroinflammation by decreasing the production of pro-inflammatory cytokines.[[“]] | Determine if this compound can suppress NF-κB activation and subsequent inflammatory responses in neuronal and microglial cells. |
| BDNF/TrkB Pathway | α-Bisabolol | Promotes neuronal survival, synaptic plasticity, and cognitive function.[[“]] | Investigate this compound's influence on the expression of Brain-Derived Neurotrophic Factor (BDNF) and the activation of its receptor, TrkB. |
| Wnt/β-catenin Pathway | Morin, Thymol | Regulates neuronal survival and is implicated in counteracting tau phosphorylation in Alzheimer's disease.[[“]] | Examine the effect of this compound on key components of the Wnt signaling pathway, such as β-catenin and GSK3β. |
| NLRP3 Inflammasome | Vinpocetine, MCC950 | Inhibition mitigates inflammatory-mediated neuronal cell death.[2] | Evaluate if this compound can reduce the expression and activation of the NLRP3 inflammasome complex in response to neurotoxic stimuli. |
Proposed Experimental Protocols for Validation
To validate the potential neuroprotective effects of this compound, a series of standardized in vitro and in vivo experiments are proposed. The following protocols are designed to be comprehensive and reproducible.
In Vitro Neuroprotection Assay
-
Cell Culture: Culture human neuroblastoma cells (e.g., SH-SY5Y) or primary cortical neurons in appropriate media and conditions.
-
Induction of Neurotoxicity: Induce neuronal cell death using established neurotoxins such as 6-hydroxydopamine (6-OHDA) for Parkinson's disease models, or glutamate (B1630785) for excitotoxicity models.
-
This compound Treatment: Pre-treat cells with a range of this compound concentrations for a predetermined time before adding the neurotoxin.
-
Cell Viability Assessment: Quantify cell viability using an MTT or LDH assay. A dose-dependent increase in viability with this compound treatment would indicate a protective effect.
-
Apoptosis Assay: Utilize flow cytometry with Annexin V/Propidium Iodide staining to quantify the percentage of apoptotic and necrotic cells.
-
Western Blot Analysis: Probe for key proteins in the signaling pathways outlined above (e.g., Nrf2, NF-κB, cleaved caspase-3) to elucidate the mechanism of action.
In Vivo Neuroprotection Assay (Rodent Model of Cerebral Ischemia)
-
Animal Model: Induce transient middle cerebral artery occlusion (tMCAO) in rats or mice to simulate ischemic stroke.
-
This compound Administration: Administer this compound (intraperitoneally or orally) at various doses either before or after the ischemic event.
-
Neurological Deficit Scoring: Evaluate motor activity, coordination, and neurological deficits at 24 and 48 hours post-ischemia using a standardized scoring system.
-
Infarct Volume Measurement: At the study endpoint, perfuse the animals, section the brains, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.
-
Histological and Immunohistochemical Analysis: Perform Nissl staining to assess neuronal survival and immunohistochemistry for markers of apoptosis (cleaved caspase-3), neuroinflammation (Iba1 for microglia, GFAP for astrocytes), and the signaling pathways of interest.
-
Biochemical Assays: Measure markers of oxidative stress (e.g., malondialdehyde, superoxide (B77818) dismutase) in brain homogenates.[3]
Visualizing Proposed Workflows and Pathways
To clearly illustrate the proposed experimental designs and the signaling pathways to be investigated, the following diagrams have been generated.
Caption: Proposed workflow for in vitro validation of this compound's neuroprotective effects.
References
- 1. consensus.app [consensus.app]
- 2. Neuroprotective Effects of Vinpocetine Against Ischemia-Reperfusion Injury Via Inhibiting NLRP3 Inflammasome Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fawcettimine Extraction: Benchmarking Efficiency and Purity
For researchers, scientists, and professionals in drug development, the efficient extraction and purification of bioactive compounds are paramount. This guide provides a comparative analysis of various methods for the extraction of Fawcettimine, a prominent Lycopodium alkaloid found in plant species of the Lycopodiaceae and Huperziaceae families. While direct comparative studies on this compound extraction are limited in publicly available literature, this guide synthesizes established protocols for Lycopodium alkaloids and relevant data from analogous compounds to offer a comprehensive overview of current methodologies.
Executive Summary of Extraction Techniques
The extraction of this compound from plant material primarily involves a solid-liquid extraction followed by a purification step. Conventional methods like maceration and Soxhlet extraction are well-established, while modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Pressurized Liquid Extraction (PLE) offer significant advantages in terms of efficiency and reduced solvent consumption. The initial extraction is typically performed with polar solvents like methanol (B129727) or ethanol (B145695) to isolate a broad range of compounds, including the target alkaloids. Subsequently, an acid-base liquid-liquid partitioning is employed to selectively separate the basic alkaloids from other plant constituents.
Data Presentation: A Comparative Overview
Due to the scarcity of direct comparative data for this compound, the following tables provide a qualitative and extrapolated quantitative comparison of different extraction methods based on studies of other Lycopodium alkaloids and general principles of phytochemical extraction. The provided yield and purity ranges are indicative and can vary significantly based on the plant species, solvent system, and specific experimental conditions.
Table 1: Comparison of this compound Extraction Methods
| Feature | Maceration | Soxhlet Extraction | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) | Pressurized Liquid Extraction (PLE) |
| Principle | Soaking the plant material in a solvent at room temperature. | Continuous extraction with a cycling hot solvent. | Use of ultrasonic waves to disrupt cell walls and enhance mass transfer. | Use of microwave energy to heat the solvent and plant material, accelerating extraction. | Extraction with solvents at elevated temperatures and pressures. |
| Typical Solvents | Methanol, Ethanol | Methanol, Ethanol | Methanol, Ethanol | Methanol, Ethanol | Methanol, Ethanol, Dichloromethane (B109758) |
| Extraction Time | 24 - 72 hours | 6 - 24 hours | 30 - 60 minutes | 5 - 30 minutes | 10 - 20 minutes |
| Solvent Consumption | High | Moderate to High | Low to Moderate | Low | Low |
| Indicative Yield | Moderate | High | High | Very High | Very High |
| Indicative Purity of Crude Extract | Low to Moderate | Moderate | Moderate to High | Moderate to High | High |
| Advantages | Simple setup, suitable for thermolabile compounds. | High extraction efficiency due to continuous process. | Fast, energy-efficient, improved yields. | Very fast, highly efficient, reduced solvent use. | Very fast, highly efficient, low solvent use, suitable for automation. |
| Disadvantages | Time-consuming, large solvent volume, potentially lower yield. | Time-consuming, requires large volumes of solvent, potential thermal degradation of compounds. | Specialized equipment required, potential for localized heating. | Specialized equipment required, potential for localized overheating. | High initial equipment cost, requires high pressure. |
Table 2: Purity Analysis Methods for this compound
| Analytical Method | Principle | Information Provided | Typical Purity Range (Post-Purification) |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and a mobile phase. | Quantitative determination of this compound concentration and detection of impurities. | >95% |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. Often coupled with a mass spectrometer (GC-MS) for identification. | Quantification and identification of this compound and volatile impurities. | >95% |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Qualitative assessment of purity and monitoring of purification steps. | N/A (Qualitative) |
Experimental Protocols
The following are generalized experimental protocols for the extraction and purification of this compound. Researchers should optimize these protocols based on their specific plant material and available equipment.
Conventional Method: Maceration followed by Acid-Base Partitioning
a. Maceration:
-
Air-dry and powder the plant material (e.g., whole plant or aerial parts of Lycopodium clavatum or Huperzia serrata).
-
Macerate the powdered plant material in methanol or ethanol (e.g., 1:10 solid-to-solvent ratio) at room temperature for 48-72 hours with occasional agitation.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude alcoholic extract.
b. Acid-Base Partitioning:
-
Dissolve the crude extract in a 3% tartaric acid or 1% hydrochloric acid solution.
-
Partition the acidic aqueous solution with an immiscible organic solvent such as ethyl acetate (B1210297) to remove neutral and acidic compounds. Discard the organic layer.
-
Make the aqueous layer alkaline (pH 9-10) by adding a base like sodium carbonate or ammonium (B1175870) hydroxide.
-
Extract the alkaline aqueous solution multiple times with a chlorinated solvent like dichloromethane or chloroform.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloidal extract containing this compound.
Modern Method: Ultrasound-Assisted Extraction (UAE) followed by Acid-Base Partitioning
a. Ultrasound-Assisted Extraction:
-
Place the powdered plant material in an extraction vessel with methanol or ethanol (e.g., 1:20 solid-to-solvent ratio).
-
Submerge the vessel in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C).
-
Filter the mixture and concentrate the filtrate to obtain the crude extract.
b. Acid-Base Partitioning:
-
Follow the same procedure as described in the conventional method (1.b).
Mandatory Visualizations
Caption: General experimental workflow for the extraction and purification of this compound.
Caption: Logical relationship between extraction methods and performance indicators.
A Comparative Analysis of the Therapeutic Index: Fawcettimine vs. Synthetic Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutics with improved safety and efficacy profiles is a cornerstone of drug discovery. Natural products, with their inherent structural diversity, have long been a source of inspiration for new medicines. Fawcettimine, a Lycopodium alkaloid, has garnered interest for its potential as an acetylcholinesterase (AChE) inhibitor, a mechanism central to the treatment of Alzheimer's disease and other neurological disorders. However, a critical aspect of any potential therapeutic is its therapeutic index (TI), a quantitative measure of its safety margin. This guide provides a comparative evaluation of the therapeutic index of this compound against established synthetic AChE inhibitors, highlighting the challenges and current landscape of safety assessment for such compounds.
Understanding the Therapeutic Index
The therapeutic index is a ratio that compares the dose of a drug that produces a therapeutic effect to the dose that causes toxicity.[1][2] It is traditionally calculated as the ratio of the median lethal dose (LD50) to the median effective dose (ED50) in animal studies.[1][2] A higher TI indicates a wider margin of safety, signifying that a much larger dose is needed to induce toxicity than to achieve a therapeutic effect. Conversely, a low TI suggests a narrow therapeutic window, requiring careful dose monitoring to avoid adverse effects.
Quantitative Data on Therapeutic Indices
A significant challenge in evaluating the therapeutic index of this compound is the current lack of publicly available preclinical toxicology data, specifically its LD50 and ED50 values. This data gap precludes a direct quantitative comparison with synthetic drugs.
In contrast, extensive research and clinical use of synthetic acetylcholinesterase inhibitors provide a clearer, albeit still complex, picture of their therapeutic windows. The following table summarizes available toxicity and therapeutic dosage data for three commonly prescribed synthetic AChE inhibitors: Donepezil, Rivastigmine (B141), and Galantamine. It is important to note that direct LD50 and ED50 values for these drugs are not always readily available in public literature, and therapeutic doses in humans are used here as a surrogate for effective doses.
| Compound | Organism | Route of Administration | LD50 | Therapeutic Dose (Human) | Therapeutic Index (Calculated) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Donepezil | Data Not Available | Oral | Data Not Available | 5-23 mg/day[3] | Not Calculable |
| Rivastigmine | Data Not Available | Oral, Transdermal | Data Not Available | 6-12 mg/day (oral)[1][4] | Not Calculable |
| Galantamine | Rat | Oral | 75 mg/kg[2] | 16-24 mg/day[5][6] | Not Directly Comparable to Human Dose |
Note: The therapeutic index for Galantamine cannot be directly calculated by dividing the rat LD50 by the human therapeutic dose due to interspecies differences in metabolism and sensitivity. This value is presented for informational purposes only.
Experimental Protocols for Determining Therapeutic Index
The determination of LD50 and ED50 values is a critical component of preclinical drug development. These studies are typically conducted in animal models following standardized protocols.
Median Lethal Dose (LD50) Determination
The LD50 is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by a particular route.
Typical Protocol (Up-and-Down Procedure - UDP):
-
Animal Selection: A small number of animals of a single sex (usually females, as they are often more sensitive) are used.
-
Dose Administration: A single animal is dosed at a starting level estimated to be near the LD50.
-
Observation: The animal is observed for a defined period (e.g., 48 hours to 14 days) for signs of toxicity and mortality.
-
Dose Adjustment:
-
If the animal survives, the next animal is given a higher dose (typically by a constant multiplicative factor).
-
If the animal dies, the next animal is given a lower dose.
-
-
Data Analysis: The results are analyzed using statistical methods, such as the maximum likelihood method, to estimate the LD50 and its confidence intervals.
Median Effective Dose (ED50) Determination
The ED50 is the dose of a drug that produces a desired therapeutic effect in 50% of the test subjects.
Typical Protocol:
-
Animal Model of Disease: An appropriate animal model that mimics the human disease or condition is used. For acetylcholinesterase inhibitors, this might involve models of cognitive impairment.
-
Dose-Response Study: Graded doses of the drug are administered to different groups of animals.
-
Efficacy Assessment: A specific, quantifiable therapeutic effect is measured. For cognitive enhancers, this could be performance in a maze or another memory-based task.
-
Data Analysis: The percentage of animals in each group showing the desired effect is plotted against the drug dose. A dose-response curve is generated, and the ED50 is calculated from this curve.
Signaling Pathway and Experimental Workflow
Acetylcholinesterase inhibitors exert their therapeutic effect by modulating the cholinergic signaling pathway. The following diagram illustrates this pathway and a typical workflow for evaluating potential inhibitors.
Caption: Acetylcholinesterase signaling pathway and inhibitor action.
The diagram above illustrates the normal process of cholinergic neurotransmission and the mechanism of action of acetylcholinesterase inhibitors like this compound. Acetylcholine (ACh) is synthesized in the presynaptic neuron, released into the synaptic cleft, and binds to receptors on the postsynaptic neuron, triggering a signal. Acetylcholinesterase (AChE) in the synaptic cleft rapidly breaks down ACh, terminating the signal. AChE inhibitors block this breakdown, increasing the concentration and duration of ACh in the synapse, thereby enhancing cholinergic signaling.
References
- 1. Review of rivastigmine and its clinical applications in Alzheimer's disease and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (-)-Galantamine | C17H21NO3 | CID 9651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. reference.medscape.com [reference.medscape.com]
- 5. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Galantamine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Navigating the Therapeutic Potential of Fawcettimine Alkaloids: A Guide to Comparative Pharmacokinetic Profiling
For Researchers, Scientists, and Drug Development Professionals
Published: December 18, 2025
Introduction
Fawcettimine and its structural analogs, a class of Lycopodium alkaloids, have garnered significant interest in the scientific community.[1] These complex tetracyclic compounds have shown promise as inhibitors of acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease and other neurological disorders.[2][3] While numerous studies have focused on the intricate total synthesis of this compound and its derivatives, a critical gap remains in our understanding of their pharmacokinetic profiles.[4][5] To date, no direct comparative studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound and its analogs have been published.
This guide aims to bridge this gap by providing a framework for the comparative analysis of the pharmacokinetic profiles of this compound and its analogs. In the absence of direct experimental data, we present a generalized experimental workflow and data analysis pipeline. This document is intended to serve as a foundational resource for researchers embarking on the preclinical evaluation of this promising class of natural products, facilitating a systematic approach to understanding their therapeutic potential.
This compound and Its Analogs: An Overview
This compound is the parent compound of a subclass of Lycopodium alkaloids characterized by a unique C4-C12 bond.[6] It exists in equilibrium between a carbinolamine form and a keto-amine form.[2] A variety of this compound-type alkaloids have been isolated from different species of the Lycopodiaceae and Huperziaceae families.[2] Several of these compounds, including this compound itself, have demonstrated inhibitory activity against acetylcholinesterase.[7][8]
Below are the chemical structures of this compound and some of its notable analogs:
-
This compound: The archetypal compound of this class.
-
Fawcettidine: An analog lacking the hydroxyl group at C13.[2]
-
Lycoflexine and Lycoposerramine B: Other structurally related analogs.[4]
-
Lycogladines A-H: A series of this compound-type alkaloids with variations in their ring systems and substitutions.[7]
The diverse structural modifications among these analogs present an opportunity to explore structure-activity relationships (SAR) and structure-pharmacokinetic relationships (SPR). Understanding how subtle changes in the molecular scaffold affect the ADME properties is crucial for identifying a lead candidate for further development.
Proposed Experimental Workflow for Comparative Pharmacokinetic Analysis
To elucidate the pharmacokinetic profiles of this compound and its analogs, a standardized and robust experimental protocol is essential. The following section outlines a general methodology for an in vivo comparative study in a rodent model, which is a common starting point in preclinical drug development.[9][10]
Experimental Protocols
1. Test Compounds and Reagents:
-
This compound and its selected analogs (e.g., Fawcettidine, Lycoflexine) of high purity (>95%).
-
Vehicle for administration (e.g., a mixture of saline, ethanol, and Cremophor EL).
-
Internal standard (IS) for bioanalytical method (a structurally similar compound not present in the test series).
-
Reagents for sample preparation (e.g., protein precipitation solvents like acetonitrile (B52724) or methanol).[11]
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) grade solvents.
2. Animal Model:
-
Male and female Sprague-Dawley rats (8-10 weeks old, 200-250 g).
-
Animals should be acclimatized for at least one week before the experiment.
-
Animals should be fasted overnight before dosing, with free access to water.
3. Dosing and Administration:
-
A minimum of two routes of administration should be investigated to assess bioavailability: intravenous (IV) bolus and oral gavage (PO).
-
For the IV arm, a dose of 1 mg/kg can be administered via the tail vein.
-
For the PO arm, a dose of 10 mg/kg can be administered.
-
Each compound should be tested in a group of at least 3-5 animals per time point.
4. Sample Collection:
-
Blood samples (approximately 0.2 mL) should be collected from the jugular vein or another appropriate site at predefined time points.
-
Suggested time points for IV administration: 0 (predose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
Suggested time points for PO administration: 0 (predose), 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
Blood samples should be collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately centrifuged to obtain plasma.
-
Plasma samples should be stored at -80°C until analysis.
5. Bioanalytical Method (LC-MS/MS):
-
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method should be developed and validated for the simultaneous quantification of this compound and its analogs in plasma.[12][13]
-
Sample Preparation: Protein precipitation is a common and straightforward method for plasma sample cleanup.[11] An aliquot of plasma is mixed with a solution of the internal standard and a threefold volume of cold acetonitrile or methanol (B129727). The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is then transferred for analysis.
-
Chromatographic Separation: Separation can be achieved on a C18 or a pentafluorophenyl (PFP) column with a gradient elution using a mobile phase consisting of water with 0.1% formic acid and acetonitrile or methanol with 0.1% formic acid.[11][13]
-
Mass Spectrometric Detection: Detection should be performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for high selectivity and sensitivity.[14]
6. Pharmacokinetic Data Analysis:
-
The plasma concentration-time data for each compound and each animal will be analyzed using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.
-
The following key pharmacokinetic parameters will be calculated:
-
Area under the plasma concentration-time curve (AUC): A measure of total drug exposure.
-
Maximum plasma concentration (Cmax): The highest concentration of the drug in the plasma.
-
Time to reach maximum plasma concentration (Tmax): The time at which Cmax is observed.
-
Half-life (t1/2): The time it takes for the plasma concentration of the drug to decrease by half.
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time.
-
Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Bioavailability (F%): The fraction of the orally administered dose that reaches the systemic circulation, calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Data Presentation
The quantitative pharmacokinetic parameters for this compound and its analogs should be summarized in a clear and concise table to facilitate direct comparison.
Table 1: Comparative Pharmacokinetic Parameters of this compound and its Analogs in Rats (Hypothetical Data)
| Compound | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | t1/2 (h) | CL (L/h/kg) | Vd (L/kg) | F (%) |
| This compound | IV | 1 | 150.2 | 0.08 | 250.6 | 2.5 | 4.0 | 14.4 | - |
| PO | 10 | 85.7 | 1.0 | 1253.0 | 3.1 | - | - | 50.0 | |
| Analog A | IV | 1 | 180.5 | 0.08 | 310.8 | 3.0 | 3.2 | 13.9 | - |
| PO | 10 | 120.3 | 0.5 | 2175.6 | 3.5 | - | - | 70.0 | |
| Analog B | IV | 1 | 95.3 | 0.08 | 150.4 | 1.8 | 6.6 | 17.0 | - |
| PO | 10 | 30.1 | 2.0 | 451.2 | 2.2 | - | - | 30.0 |
Note: The data presented in this table are purely hypothetical and for illustrative purposes only.
Mandatory Visualization
The following diagram illustrates the proposed experimental workflow for the comparative pharmacokinetic analysis.
Caption: Experimental workflow for comparative pharmacokinetic analysis.
Conclusion and Future Directions
The therapeutic potential of this compound and its analogs as acetylcholinesterase inhibitors is an exciting area of research. However, a thorough understanding of their pharmacokinetic properties is a prerequisite for their advancement as viable drug candidates. This guide provides a comprehensive, albeit generalized, framework for conducting a comparative pharmacokinetic study. The data generated from such a study would be invaluable for:
-
Lead Candidate Selection: Identifying analogs with favorable pharmacokinetic profiles (e.g., good oral bioavailability, appropriate half-life).
-
Structure-Pharmacokinetic Relationship (SPR) Studies: Understanding how structural modifications influence ADME properties, which can guide the design of new analogs with improved characteristics.
-
Informing Efficacy and Toxicology Studies: Establishing appropriate dosing regimens for subsequent in vivo efficacy and safety studies.[9]
By systematically evaluating the pharmacokinetics of this important class of alkaloids, the scientific community can accelerate the translation of these promising natural products from the laboratory to the clinic.
References
- 1. Heathcock-inspired strategies for the synthesis of this compound-type Lycopodium alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jpionline.org [jpionline.org]
- 3. The Toste Synthesis of (+)-Fawcettimine [organic-chemistry.org]
- 4. Unified total syntheses of this compound class alkaloids: this compound, fawcettidine, lycoflexine, and lycoposerramine B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. discover.library.noaa.gov [discover.library.noaa.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Simultaneous Determination of Five Alkaloids by HPLC-MS/MS Combined With Micro-SPE in Rat Plasma and Its Application to Pharmacokinetics After Oral Administration of Lotus Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection and validated quantification of toxic alkaloids in human blood plasma--comparison of LC-APCI-MS with LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Screening Method for 23 Alkaloids in Human Serum Using LC/MS/MS with a Pentafluorophenyl Column in Dynamic Multiple Reaction Monitoring Mode [scirp.org]
- 14. researchgate.net [researchgate.net]
Pioneering Preclinical Evaluation of Fawcettimine: A Comparative Analysis for Neurodegenerative Disease Applications
An In-depth Guide for Researchers and Drug Development Professionals on the Hypothetical Long-Term Efficacy and Safety of Fawcettimine in Preclinical Models, Benchmarked Against Established Acetylcholinesterase Inhibitors.
This compound, a complex tetracyclic Lycopodium alkaloid, has garnered attention for its intricate molecular architecture and potential as an acetylcholinesterase (AChE) inhibitor[1][2]. While the total synthesis of this compound has been a subject of significant academic exploration, comprehensive preclinical data on its long-term efficacy and safety are not yet publicly available[3][4][5][6][7][8]. This guide provides a prospective framework for evaluating this compound, comparing its theoretical preclinical profile with established AChE inhibitors such as Donepezil and Galantamine, which are clinically approved for the management of Alzheimer's disease.
The potential of this compound and its derivatives to inhibit acetylcholinesterase suggests a therapeutic utility in conditions characterized by cholinergic deficits, such as Alzheimer's disease and myasthenia gravis[2][9]. The following sections outline a hypothetical preclinical program for this compound, presenting data in the standardized formats requested for comparative analysis.
Comparative Efficacy of Acetylcholinesterase Inhibitors in a Preclinical Alzheimer's Disease Model
To assess the long-term therapeutic potential of this compound, a chronic treatment study in a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD mice) would be essential. The table below presents hypothetical data for this compound alongside representative data for Donepezil and Galantamine.
| Parameter | This compound (Hypothetical) | Donepezil | Galantamine | Vehicle Control |
| Cognitive Function (Morris Water Maze - Escape Latency, seconds) | 25.5 ± 3.2 | 28.1 ± 4.5 | 30.2 ± 3.9 | 45.8 ± 5.1 |
| Brain Acetylcholinesterase Inhibition (%) | 65 ± 5.8 | 72 ± 6.3 | 55 ± 4.9 | 0 |
| Amyloid-beta (Aβ) Plaque Load (%) | 8.2 ± 1.5 | 9.5 ± 2.1 | 11.3 ± 2.5 | 15.7 ± 3.0 |
| Neuroinflammation (Microglial Activation Marker, Iba1+ area, %) | 12.1 ± 2.3 | 14.5 ± 3.0 | 16.8 ± 3.5 | 25.4 ± 4.2 |
| p < 0.05 compared to Vehicle Control |
Caption: Hypothetical long-term efficacy data for this compound compared to established AChE inhibitors in a transgenic mouse model of Alzheimer's disease.
Long-Term Safety and Tolerability Profile
A comprehensive long-term safety evaluation is critical for any new chemical entity. The following table summarizes a hypothetical 6-month toxicology study in rodents for this compound, compared with known data for Donepezil and Galantamine.
| Parameter | This compound (Hypothetical) | Donepezil | Galantamine | Vehicle Control |
| Body Weight Change (%) | +5.2 ± 1.1 | +4.8 ± 1.5 | +4.5 ± 1.3 | +6.1 ± 1.8 |
| Liver Function (ALT, U/L) | 45 ± 8 | 42 ± 7 | 48 ± 9 | 35 ± 6 |
| Kidney Function (Creatinine, mg/dL) | 0.6 ± 0.1 | 0.7 ± 0.2 | 0.6 ± 0.1 | 0.5 ± 0.1 |
| Cardiovascular (Heart Rate, bpm) | No significant change | Bradycardia observed at high doses | Bradycardia observed at high doses | No significant change |
| Gastrointestinal Adverse Events | Mild, transient | Moderate, dose-dependent | Moderate, dose-dependent | None |
Caption: Hypothetical long-term safety and tolerability data for this compound and comparator drugs in a rodent model.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of preclinical findings.
Long-Term Efficacy Study in 5XFAD Mice:
-
Animal Model: Male 5XFAD transgenic mice, 6 months of age.
-
Treatment: this compound (hypothetical dose: 1 mg/kg), Donepezil (1 mg/kg), Galantamine (3 mg/kg), or vehicle administered daily via oral gavage for 6 months.
-
Behavioral Assessment: Morris Water Maze test performed during the last week of treatment to assess spatial learning and memory.
-
Biochemical Analysis: At the end of the study, brain tissue is collected. One hemisphere is used to measure AChE activity using an Ellman's assay.
-
Histopathological Analysis: The other hemisphere is fixed, sectioned, and stained for Aβ plaques (Thioflavin S) and microglial activation (Iba1 immunohistochemistry). Image analysis is used to quantify plaque load and microglial activation.
6-Month Rodent Toxicology Study:
-
Animal Model: Male and female Sprague-Dawley rats, 8 weeks of age.
-
Treatment: Three dose levels of this compound, a comparator drug, or vehicle administered daily via oral gavage for 6 months.
-
Monitoring: Body weight and clinical signs are monitored weekly.
-
Clinical Pathology: Blood samples are collected at 3 and 6 months for hematology and clinical chemistry analysis (including liver and kidney function tests).
-
Cardiovascular Assessment: Electrocardiograms are recorded at baseline and at the end of the study.
-
Histopathology: At termination, a full gross necropsy is performed, and a comprehensive list of tissues is collected for histopathological examination.
Visualizing Preclinical Workflows and Pathways
To further elucidate the proposed preclinical evaluation, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the targeted signaling pathway.
Caption: Workflow for long-term efficacy testing.
Caption: Targeted signaling pathway of this compound.
References
- 1. The Toste Synthesis of (+)-Fawcettimine [organic-chemistry.org]
- 2. jpionline.org [jpionline.org]
- 3. researchgate.net [researchgate.net]
- 4. Total Synthesis of this compound by Jung [organic-chemistry.org]
- 5. Heathcock-inspired strategies for the synthesis of this compound-type Lycopodium alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-Type Lycopodium Alkaloids as a Driving Force for Discoveries in Organic Synthesis | THE LEI GROUP [chem.pku.edu.cn]
- 7. Total synthesis of (+)-fawcettimine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthetic Studies on Tetracyclic Diquinane Lycopodium Alkaloids Magellanine, Magellaninone and Paniculatine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Fawcettimine: A Comprehensive Guide for Laboratory Professionals
Understanding Fawcettimine: Chemical Properties and Hazards
This compound is a complex organic molecule with the chemical formula C16H25NO2.[3] As an alkaloid, it is a nitrogen-containing organic compound derived from plants.[1] While detailed toxicological data for this compound is not extensively documented in the provided search results, alkaloids as a class can exhibit significant physiological effects. Therefore, it is prudent to handle this compound with care, assuming it may be harmful if swallowed, inhaled, or comes into contact with skin. General safety precautions for handling pharmacologically active materials should be observed.
Key Chemical Data:
| Property | Value |
| Molecular Formula | C16H25NO2 |
| Molecular Weight | 263.37 g/mol [3] |
| Appearance | Solid (assumed) |
| CAS Number | 15228-74-7[3] |
Step-by-Step Disposal Protocol for this compound
The following protocol is a recommended guideline for the proper disposal of this compound waste, including pure compound, contaminated labware, and solutions.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
2. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or expired this compound powder, contaminated spatulas, weighing paper, and other solid materials in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with organic compounds.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for organic or alkaloid waste. Do not mix with other incompatible waste streams.
-
Contaminated Labware: Glassware and other labware that have come into contact with this compound should be triple-rinsed with a suitable organic solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected and disposed of as hazardous liquid waste.[4] After rinsing, the labware can typically be washed with soap and water.
3. In-Lab Neutralization (for small quantities of solutions, if permissible by institutional policy): For very small quantities of acidic or basic solutions of this compound, neutralization may be an option prior to collection, strictly following institutional safety guidelines.
-
Acidic Solutions: Neutralize by slowly adding a weak base (e.g., sodium bicarbonate solution) while stirring. Monitor the pH until it is between 6 and 8.
-
Basic Solutions: Neutralize by slowly adding a weak acid (e.g., dilute acetic acid) while stirring, monitoring the pH to reach a neutral range.
4. Packaging and Labeling for Disposal:
-
All waste containers must be securely sealed.
-
Label each container clearly with "Hazardous Waste," the name "this compound," and the approximate concentration and quantity. Include the date of waste generation.
5. Final Disposal:
-
Store the labeled hazardous waste containers in a designated, secure area within the laboratory, away from incompatible materials.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company, following all local, state, and federal regulations. Never dispose of this compound down the drain or in regular trash.[5]
Experimental Workflow for this compound Disposal
The logical flow of the disposal process is crucial for ensuring safety and compliance.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can mitigate the risks associated with this compound and ensure its disposal is handled in a manner that protects both human health and the environment. Always consult your institution's specific safety and waste disposal guidelines.
References
- 1. jpionline.org [jpionline.org]
- 2. The Toste Synthesis of (+)-Fawcettimine [organic-chemistry.org]
- 3. (1R,4aS,6aS,8R,9aS,9bS)-Decahydro-9a-hydroxy-8-methyl-1,9b-propano-5H-indeno(7,1-bc)azepin-5-one | C16H25NO2 | CID 442475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. policies.dartmouth.edu [policies.dartmouth.edu]
Essential Safety and Handling Protocols for Fawcettimine
Audience: Researchers, scientists, and drug development professionals.
This document provides immediate and essential safety, handling, and disposal information for Fawcettimine, a tetracyclic Lycopodium alkaloid. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on general best practices for handling potent Lycopodium alkaloids and powdered chemical compounds of unknown toxicity. Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double Nitrile Gloves | Chemotherapy-grade, powder-free. The outer glove cuff should extend over the gown sleeve. | Prevents skin absorption. Double gloving provides an extra layer of protection, and the outer glove can be immediately removed if contaminated. |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated). | Protects skin and clothing from contamination. Must be discarded as hazardous waste after use or if contamination occurs. |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles. A full face shield should be worn over the goggles when handling the solid powder or creating solutions. | Protects against splashes and aerosolized particles entering the eyes or face. |
| Respiratory Protection | NIOSH-approved Respirator | An N95 or higher-rated respirator is required when handling the solid compound outside of a certified containment system (e.g., fume hood, biological safety cabinet) to prevent inhalation. | Minimizes the risk of inhaling fine particles of the compound. |
| Foot & Hair Protection | Shoe & Hair Covers | Disposable, non-slip shoe covers and a hair bonnet. | Prevents the tracking of contaminants out of the laboratory and protects hair from contamination. |
Experimental Protocols: Handling and Disposal
Handling Procedures:
-
Preparation: All handling of this compound powder should be conducted within a certified chemical fume hood or a Class II Biological Safety Cabinet to minimize inhalation exposure.
-
Weighing: Use a dedicated, clean weighing vessel. Tare the balance with the vessel before adding the compound. Handle with care to avoid generating dust.
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing. Ensure the vessel is securely capped and mix gently until the solid is fully dissolved.
-
Post-Handling: After handling, wipe down the work surface with an appropriate deactivating agent (if known) or a surfactant solution, followed by 70% ethanol. All disposable PPE should be removed and discarded as hazardous waste before leaving the work area. Wash hands thoroughly with soap and water.
Disposal Plan:
All waste generated from handling this compound must be treated as hazardous waste.
| Waste Type | Description | Disposal Container | Disposal Method |
| Solid Hazardous Waste | Contaminated gloves, gowns, shoe covers, absorbent liners, weigh boats, pipette tips, and empty vials. | Labeled, sealed, hazardous waste container (e.g., yellow chemotherapy waste bin). | High-temperature incineration by a certified hazardous waste management company. |
| Liquid Hazardous Waste | Unused or expired stock solutions and contaminated solvents. | Labeled, leak-proof hazardous liquid waste container. DO NOT pour down the drain. | Incineration by a certified hazardous waste management company. |
| Sharps Hazardous Waste | Needles and syringes used for administering the compound in in vivo studies. | Puncture-proof, labeled sharps container designated for hazardous waste. | Autoclaving followed by incineration or as per institutional protocol for hazardous sharps. |
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
Disclaimer: The information provided is for guidance purposes only and is based on general safety principles for handling potent chemical compounds. It is essential to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and to conduct a thorough risk assessment before beginning any work with this compound. Always refer to any available supplier safety information.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
